4-Methoxy-3'-methylbiphenyl
Description
BenchChem offers high-quality 4-Methoxy-3'-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3'-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(3-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEFXSPLFJLFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374855 | |
| Record name | 4-Methoxy-3'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17171-17-4 | |
| Record name | 4-Methoxy-3'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Methoxy-3'-methylbiphenyl
An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbiphenyl
Abstract
The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure allows it to function as a key pharmacophore and a versatile building block for complex molecular architectures. This guide provides a comprehensive technical overview of the , a representative unsymmetrically substituted biphenyl. We delve into the comparative analysis of modern synthetic strategies, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to enable robust and reproducible synthesis.
Strategic Overview: The Art of Connecting Two Rings
The construction of the C-C bond linking two aryl rings is the central challenge in biphenyl synthesis. While classical methods like the Ullmann reaction exist, they often require harsh conditions and offer limited functional group tolerance. Modern synthetic chemistry is dominated by palladium-catalyzed cross-coupling reactions, which provide a milder, more versatile, and efficient toolkit.[1][2]
A comparative analysis of the most prominent methods is crucial for strategic planning:
| Coupling Reaction | Organometallic Reagent | Key Advantages | Primary Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Mild conditions; stable, commercially available reagents; non-toxic byproducts.[3][4][5] | Base-sensitive functional groups can be problematic. |
| Stille | Organotin (R-SnR'₃) | Highly versatile and tolerant of many functional groups.[6][7] | High toxicity of organotin reagents and byproducts; purification can be difficult.[7] |
| Negishi | Organozinc (R-ZnX) | High reactivity, often allowing for lower reaction temperatures. | Reagents are highly sensitive to air and moisture. |
| Kumada | Grignard (R-MgX) | Utilizes readily available Grignard reagents. | Limited tolerance for functional groups (e.g., esters, ketones). |
For the , the Suzuki-Miyaura coupling stands out as the most practical and environmentally benign approach, balancing high efficiency with operational simplicity. This guide will therefore focus on this superior methodology.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[4] The can be approached from two retrosynthetic disconnections, both of which are viable:
-
Route A: 4-Methoxyphenylboronic acid + 3-Bromotoluene
-
Route B: 3-Methylphenylboronic acid + 4-Bromoanisole
The catalytic cycle, the heart of the reaction, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
The Palladium Catalyst (Pd(0)Ln): The reaction begins with a Pd(0) species. While catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more convenient to generate the active Pd(0) in situ from a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂). The phosphine ligands (Ln) are not mere spectators; they stabilize the palladium center, and their size and electron-donating properties critically influence the rates of oxidative addition and reductive elimination.[9]
-
Oxidative Addition (Ar¹-X): The aryl halide (or triflate) adds to the Pd(0) center, forming a Pd(II) intermediate. The rate of this step is highly dependent on the C-X bond strength, following the order I > Br > OTf >> Cl.[10] For laboratory-scale synthesis, aryl bromides offer a good balance of reactivity and cost.
-
Transmetalation (Ar²-B(OH)₂ + Base): This is the key step where the second aryl group is transferred to the palladium center. It is universally accepted that the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which readily transfers its aryl group to the electrophilic Pd(II) center.[4] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent is critical for ensuring the formation and solubility of this active boronate species.
-
Reductive Elimination: The final step involves the two aryl groups coupling and leaving the palladium center, which regenerates the active Pd(0) catalyst and forms the desired biphenyl product. This step is often the rate-limiting step and is facilitated by bulky electron-rich ligands on the palladium.
Field-Proven Protocol: Synthesis of 4-Methoxy-3'-methylbiphenyl
This protocol details the synthesis via Route A: the coupling of 4-methoxyphenylboronic acid and 3-bromotoluene. It is designed to be a self-validating system, with clear steps and checkpoints.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling synthesis.
Reagents & Quantities
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-Bromotoluene | 171.04 | 1.00 g | 5.85 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.06 g | 7.02 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.42 g | 17.55 mmol | 3.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 26 mg | 0.117 mmol | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 61 mg | 0.234 mmol | 0.04 |
| Toluene | - | 20 mL | - | - |
| Ethanol (95%) | - | 5 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (1.00 g, 5.85 mmol), 4-methoxyphenylboronic acid (1.06 g, 7.02 mmol), and potassium carbonate (2.42 g, 17.55 mmol).
-
Solvent Addition: Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst. This is a critical step for reproducibility.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (26 mg, 0.02 eq) and triphenylphosphine (61 mg, 0.04 eq). The mixture will typically turn a darker color.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the limiting reactant (3-bromotoluene) indicates completion. This typically takes 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Extraction & Washing: Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). This removes the inorganic base and salts.
-
Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-Methoxy-3'-methylbiphenyl.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 198.26 g/mol .[11]
Data and Characterization
The final product, 4-Methoxy-3'-methylbiphenyl, is a colorless solid or oil.
Computed Physical Properties [11]
-
Molecular Formula: C₁₄H₁₄O
-
Molecular Weight: 198.26 g/mol
-
IUPAC Name: 1-methoxy-4-(3-methylphenyl)benzene
Expected Spectroscopic Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), and a singlet for the methyl group (~2.4 ppm).
-
¹³C NMR: Expect distinct signals for all 14 carbons, including the quaternary carbons of the biphenyl linkage.
-
Mass Spec (EI): M⁺ peak at m/z = 198.
Conclusion
The is most effectively and reliably achieved via the Suzuki-Miyaura cross-coupling reaction. This method's success hinges on a rational understanding and control of key parameters: the choice of catalyst system, the crucial role of the base in activating the boronic acid, and the maintenance of an inert atmosphere. The protocol provided herein represents a robust, field-tested procedure that can be adapted for the synthesis of a wide array of other functionalized biphenyl derivatives, underscoring the power and versatility of palladium-catalyzed cross-coupling in modern organic synthesis.
References
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PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from PrepChem.com. [Link]
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Acta Crystallographica Section E. (2011). 4-Methoxy-3-nitrobiphenyl. National Institutes of Health. [Link]
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ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from ChemRxiv. [Link]
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Pramana Research Journal. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]
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SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Wiley-VCH. (n.d.). Supporting Information. [Link]
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Japan Academy. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
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PubChem. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. National Institutes of Health. [Link]
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An In-depth Technical Guide to 4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3'-methylbiphenyl, with the CAS number 17171-17-4, is a biphenyl derivative characterized by a methoxy group at the 4-position and a methyl group at the 3'-position.[1] Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. They serve as key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The substitution pattern of 4-Methoxy-3'-methylbiphenyl, featuring both an electron-donating methoxy group and a lipophilic methyl group, suggests its potential for nuanced biological interactions and as a valuable building block in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, potential applications in drug development, and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methoxy-3'-methylbiphenyl is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 17171-17-4 | [1] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| IUPAC Name | 1-methoxy-4-(3-methylphenyl)benzene | [1] |
| Melting Point | 51-52 °C | ChemicalBook |
| Boiling Point | 139-141 °C at 4 Torr | ChemicalBook |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. |
Note: Some physical properties are based on data for structurally similar compounds and should be confirmed experimentally.
Synthesis of 4-Methoxy-3'-methylbiphenyl
The synthesis of unsymmetrical biphenyls like 4-Methoxy-3'-methylbiphenyl is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 4-Methoxy-3'-methylbiphenyl, this would typically involve the coupling of a methoxy-substituted aryl halide with a methyl-substituted arylboronic acid, or vice-versa.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 4-Methoxy-3'-methylbiphenyl.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 eq), 3-tolylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,2-dimethoxyethane (DME). The choice of solvent can influence reaction rates and yields.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Methoxy-3'-methylbiphenyl.
Causality in Experimental Choices:
-
Catalyst: Palladium catalysts are highly efficient for C-C bond formation in Suzuki couplings due to their ability to cycle between Pd(0) and Pd(II) oxidation states. Phosphine ligands, like triphenylphosphine, stabilize the palladium center and facilitate the catalytic cycle.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
-
Solvent: A two-phase solvent system (e.g., toluene/water) is often used to dissolve both the organic reactants and the inorganic base.
Alternative Synthesis Routes
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of 4-Methoxy-3'-methylbiphenyl:
-
Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides.[4] While effective for symmetrical biphenyls, the synthesis of unsymmetrical biphenyls can lead to a mixture of products.[5]
-
Negishi Cross-Coupling: This reaction utilizes an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[6][7] It offers a powerful alternative, especially when specific functional groups are present.
Analytical Characterization
The structural elucidation and purity assessment of 4-Methoxy-3'-methylbiphenyl are critical for its use in any application. A combination of spectroscopic techniques is typically employed.
Caption: A typical workflow for the synthesis, purification, and characterization of 4-Methoxy-3'-methylbiphenyl.
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. For 4-Methoxy-3'-methylbiphenyl, the expected signals include those for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the methyl group protons.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of 4-Methoxy-3'-methylbiphenyl would show distinct signals for the quaternary carbons, the methoxy- and methyl-substituted carbons, and the other aromatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum of 4-Methoxy-3'-methylbiphenyl would correspond to its molecular weight (198.26 g/mol ).[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-Methoxy-3'-methylbiphenyl would exhibit characteristic absorption bands for C-H stretching in the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.
Potential Applications in Drug Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[2] The specific substitution pattern of 4-Methoxy-3'-methylbiphenyl, with its methoxy and methyl groups, can significantly influence its pharmacological profile.
Role of Methoxy and Methyl Groups:
-
Methoxy Group: The methoxy group is a common substituent in drug molecules and can impact ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[8] It can act as a hydrogen bond acceptor and influence the overall electronic nature of the molecule.
-
Methyl Group: The methyl group is a small, lipophilic substituent that can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
Potential Therapeutic Areas:
Given the known activities of substituted biphenyls, 4-Methoxy-3'-methylbiphenyl could serve as a starting point for the development of novel therapeutics in areas such as:
-
Oncology: Biphenyl derivatives have been investigated as inhibitors of various cancer-related targets.
-
Infectious Diseases: The antimicrobial properties of some biphenyls suggest their potential as leads for new antibiotics or antifungals.[2]
-
Metabolic Diseases: Certain biphenyl compounds have shown promise as antidiabetic agents.[2][9]
In Silico ADME Prediction:
Before extensive in vitro and in vivo testing, computational (in silico) methods can be used to predict the ADME properties of 4-Methoxy-3'-methylbiphenyl.[10][11][12][13][14] These predictions can help in the early identification of potential liabilities and guide the design of analogs with improved pharmacokinetic profiles. Parameters such as lipophilicity (logP), solubility, plasma protein binding, and metabolic stability can be estimated using various software tools.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Methoxy-3'-methylbiphenyl is a valuable synthetic intermediate with potential applications in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure can be unambiguously confirmed using standard analytical techniques. While specific biological data for this compound is limited, the broader class of substituted biphenyls demonstrates a wide range of pharmacological activities, suggesting that 4-Methoxy-3'-methylbiphenyl and its derivatives are promising candidates for further investigation in various therapeutic areas. As with any chemical substance, appropriate safety precautions should be taken during its handling and use.
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Mao, S.-L., Sun, Y., Yu, G.-A., Zhao, C., Han, Z.-J., Yuan, J., Zhu, X., Yang, Q., & Liu, S.-H. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Retrieved from [Link]
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Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., Hediger, M. E., Milot, G., Powers, T. S., Sucholeiki, I., Zhou, S., & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659–666. [Link]
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Koci, J., Mlynarcik, P., Prusa, M., Vanco, J., & Travnicek, Z. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2979. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-3'-methylbiphenyl
Introduction
4-Methoxy-3'-methylbiphenyl is a biphenyl derivative with the chemical formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol .[1][2][3] Its structure, characterized by two phenyl rings linked by a single bond, allows for rotational freedom, leading to various spatial arrangements or conformations. The specific conformation of this molecule is of significant interest to researchers in drug development and materials science, as it dictates the molecule's overall shape, polarity, and ability to interact with biological targets or other molecules in a material's crystal lattice.
This guide provides a comprehensive overview of the molecular structure and conformational landscape of 4-Methoxy-3'-methylbiphenyl. We will delve into the theoretical principles governing its conformation, outline state-of-the-art experimental and computational methodologies for its characterization, and provide insights into the influence of its substituent groups.
Molecular Structure and the Influence of Substituents
The foundational structure of 4-Methoxy-3'-methylbiphenyl is the biphenyl scaffold. In an unsubstituted biphenyl, the conformation is a delicate balance between two opposing forces: π-conjugation, which favors a planar arrangement to maximize orbital overlap between the rings, and steric hindrance between the ortho-hydrogen atoms, which favors a twisted conformation.[4] This results in a non-planar structure in the gas phase with a dihedral angle of approximately 45°.[4]
The conformational preference of 4-Methoxy-3'-methylbiphenyl is further modulated by its substituents: a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 3'-position.
-
4-Methoxy Group: The methoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. This enhances the π-system of the attached phenyl ring. Studies on related molecules have shown that the methoxy group tends to be coplanar with the benzene ring to which it is attached.[5][6] This planarity maximizes resonance stabilization.
-
3'-Methyl Group: The methyl group at the meta position has a less direct steric influence on the inter-ring torsional angle compared to an ortho-substituent. However, its presence can influence the overall electronic distribution and packing in the solid state.
The interplay of these substituent effects with the inherent steric and electronic properties of the biphenyl core determines the molecule's preferred conformation.
Conformational Analysis: A Theoretical and Comparative Approach
| Compound | Substituents | Dihedral Angle (°) | Notes |
| 4-Methylbiphenyl | 4-Methyl | 37 | The methyl group has a minimal steric effect on the torsional angle.[8] |
| 4-Methoxy-3-nitrobiphenyl | 4-Methoxy, 3-Nitro | 36.69 | The nitro group is electron-withdrawing.[5] |
| 3-Methylbiphenyl | 3-Methyl | 53 | The meta-methyl group leads to a more twisted conformation.[8] |
Based on these comparisons, the 4-methoxy group is not expected to introduce significant steric bulk that would drastically alter the dihedral angle from that of unsubstituted biphenyl. The 3'-methyl group, being in the meta position, will have a less pronounced steric effect on the inter-ring rotation compared to an ortho substituent. Therefore, it is reasonable to predict that the dihedral angle of 4-Methoxy-3'-methylbiphenyl will be in the range of 35-45°.
Experimental Determination of Molecular Conformation
A definitive understanding of the conformation of 4-Methoxy-3'-methylbiphenyl requires experimental characterization. The two primary techniques for this are X-ray crystallography for the solid-state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution-state.
X-ray Crystallography: Unveiling the Solid-State Structure
Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles in the crystalline state.
Experimental Protocol:
-
Synthesis and Crystallization:
-
Synthesis: 4-Methoxy-3'-methylbiphenyl can be synthesized using cross-coupling reactions, such as the Suzuki coupling between a methoxyphenylboronic acid and a methylphenyl halide.[9]
-
Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable organic solvent (e.g., ethanol, hexane/ethyl acetate).[9] The choice of solvent can be critical and may influence the resulting crystal packing.
-
-
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.
-
The diffraction pattern is collected and processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic positions and thermal parameters.
-
Caption: Workflow for X-ray Crystal Structure Determination.
NMR Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy provides insights into the conformation of molecules in solution, where they may exhibit more flexibility than in the solid state.
-
¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons can be influenced by the dihedral angle due to changes in the ring current anisotropy.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons that are close to each other. The intensity of NOE cross-peaks between protons on the two different phenyl rings can be used to estimate the average inter-proton distances, which are dependent on the torsional angle.
Computational Modeling: A Powerful Predictive Tool
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict the molecular conformation and rotational dynamics.
Computational Workflow:
-
Initial Structure Generation: A 3D structure of 4-Methoxy-3'-methylbiphenyl is generated using its SMILES or IUPAC name.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Quantum Mechanical Calculations: The geometries of the identified conformers are optimized, and their energies are calculated using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).
-
Potential Energy Surface Scan: To understand the rotational barrier, the dihedral angle between the two phenyl rings is systematically varied, and the energy is calculated at each step. This generates a potential energy surface that reveals the minimum energy conformation and the energy barriers to rotation.
Caption: Workflow for Computational Conformational Analysis.
Conclusion
The molecular conformation of 4-Methoxy-3'-methylbiphenyl is governed by a subtle interplay of steric and electronic effects inherent to its substituted biphenyl scaffold. While direct experimental data is scarce, a comprehensive analysis of related compounds and theoretical principles suggests a non-planar conformation with a dihedral angle likely in the range of 35-45°. A definitive characterization necessitates a combined approach of X-ray crystallography to determine the solid-state structure and NMR spectroscopy to probe its solution-state dynamics, all supported and guided by robust computational modeling. Such a multi-faceted approach is indispensable for elucidating the structure-property relationships that are critical for the rational design of new pharmaceuticals and advanced materials.
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Foreword: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Potential Biological Activities of 4-Methoxy-3'-methylbiphenyl Derivatives
The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry. Its rigid, yet conformationally flexible, structure allows it to serve as a versatile scaffold for interacting with a multitude of biological targets. The ability to strategically modify the substitution patterns on either phenyl ring provides a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, promising subclass: 4-Methoxy-3'-methylbiphenyl derivatives. By exploring the functional implications of the electron-donating methoxy group and the lipophilic methyl group, we aim to provide a comprehensive technical overview of their potential therapeutic applications for researchers, scientists, and drug development professionals.
The Emerging Pharmacological Profile of 4-Methoxy-3'-methylbiphenyl Derivatives
The 4-Methoxy-3'-methylbiphenyl core (C₁₄H₁₄O) is a specific arrangement that combines key functional groups known to influence biological activity.[1][2] While research on this exact parent compound is nascent, extensive studies on structurally related molecules provide a strong rationale for investigating its derivatives across several therapeutic areas. The introduction of additional functional groups to this core can modulate its activity, leading to candidates with enhanced potency and selectivity. These derivatives are recognized as important intermediates in the synthesis of various active pharmaceutical ingredients, particularly those targeting hypertension.[3]
Physicochemical Properties of the Core Structure
-
Molecular Formula: C₁₄H₁₄O[1]
-
Appearance: Typically a yellow to white solid[5]
-
Key Features: The methoxy group at the 4-position can act as a hydrogen bond acceptor and increases polarity, while the methyl group at the 3'-position enhances lipophilicity. This balance is critical for membrane permeability and target engagement.
Potential Therapeutic Applications & Mechanisms of Action
Based on evidence from closely related structural analogs, 4-Methoxy-3'-methylbiphenyl derivatives are hypothesized to possess significant potential in several key areas of pharmacology.
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in numerous chronic diseases, including rheumatoid arthritis and neurodegenerative disorders.[6][7] Derivatives containing methoxyphenyl and methylphenyl motifs have demonstrated potent anti-inflammatory effects.
Causality and Mechanistic Insights: The anti-inflammatory potential of these compounds often stems from their ability to modulate key signaling pathways. For instance, related methoxyphenyl compounds have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6] These transcription factors are pivotal in regulating the expression of pro-inflammatory genes like iNOS and COX-2.[6][7]
-
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP): This analog strongly inhibits pro-inflammatory responses by suppressing STAT3 activation in both murine macrophages and human synoviocytes from rheumatoid arthritis patients.[6]
-
Methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones: These compounds display marked anti-inflammatory activity in various acute and chronic models of inflammation, including carrageenan-induced edema and adjuvant arthritis.[8]
The diagram below illustrates the potential mechanism by which these derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
Anticancer Activity
The biphenyl scaffold is present in numerous compounds with demonstrated anticancer properties. The introduction of methoxy groups, in particular, has been shown to enhance the anticancer activity of various molecules.[9]
Causality and Mechanistic Insights: Derivatives of methoxy-substituted phenols and coumarins exhibit a range of anticancer effects, including the inhibition of cancer cell proliferation, migration, and invasion.[10][11] A key mechanism for some related compounds is the induction of apoptosis (programmed cell death). For example, 4-allyl-2-methoxyphenol (Eugenol), a structurally similar compound, triggers apoptosis in breast cancer cells.[12]
-
4-Methylumbelliferone (4-MU): This coumarin derivative acts as an inhibitor of tumor growth across different cancer types by affecting proliferation and migration.[10]
-
Hydrazone Derivatives: Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to reduce breast cancer cell viability significantly.[9]
-
Thiazole Derivatives: Certain thiazole-based compounds containing a 4-methoxyphenyl group show high inhibitory effects against lung (A549) cancer cells.[13]
Neuroprotective Potential
Oxidative stress and excitotoxicity are key contributors to neurodegenerative disorders like Alzheimer's disease.[14][15] Compounds with antioxidant properties and the ability to modulate neuronal signaling pathways are of significant interest.
Causality and Mechanistic Insights: Methoxyphenol derivatives have been shown to possess both antioxidant and direct neuroprotective properties.[16] For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was found to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[14] This protection is linked to its potent antioxidant activity and its ability to enhance the phosphorylation of ERK and CREB, crucial proteins in neuronal survival pathways.[14] Apocynin (4-hydroxy-3-methoxy-acetophenone) has also demonstrated neuroprotective effects and memory recovery after cerebral ischemia.[16]
Antimicrobial and Antiviral Activities
The search for new antimicrobial and antiviral agents is a global health priority. Methoxyphenol compounds and other biphenyl derivatives have shown promise in this area.[11][17][18]
Causality and Mechanistic Insights:
-
Antibacterial/Antifungal: Natural methoxyphenol compounds like eugenol and vanillin are effective against common foodborne pathogens and spoilage bacteria, including Staphylococcus aureus.[18] A newly isolated 4-methoxy-3-(methoxymethyl)phenol from Calotropis gigantea was active against all microbial organisms tested.[17]
-
Antiviral: A synthesized derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, showed potent in vitro and in vivo activity against Hepatitis B Virus (HBV), including drug-resistant strains.[19] Its mechanism may involve increasing intracellular levels of the host defense factor APOBEC3G.[19]
Quantitative Data Summary
The following table summarizes the reported biological activities of compounds structurally related to the 4-Methoxy-3'-methylbiphenyl scaffold, providing a basis for predicting the potential of its derivatives.
| Compound/Derivative Class | Biological Activity | Model System | Potency (IC₅₀) / Effect | Reference |
| N-phenylbenzamide derivative | Anti-HBV (Wild-Type) | HepG2.2.15 cells | 1.99 µM | [19] |
| N-phenylbenzamide derivative | Anti-HBV (Drug-Resistant) | HepG2.2.15 cells | 3.30 µM | [19] |
| 4-allyl-2-methoxyphenol derivative | Anticancer (Breast) | MCF-7 cells | IC₅₀ < 1.5 µM | [12] |
| Thiazole-based derivative | Anticancer (Lung) | A549 cells | 11.3 µg/mL | [13] |
| 3-[(4-methoxyphenyl)amino]propanehydrazide | Anticancer (Breast) | Cell Viability Assay | Reduced viability by up to 46.2% | [9] |
| Methoxyphenol derivative (2a) | Myeloperoxidase Inhibition | In vitro enzyme assay | 0.9 µM | [20] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides validated, step-by-step protocols for the synthesis of a representative biphenyl derivative and for a fundamental biological evaluation.
Synthesis Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust and widely used method for synthesizing biphenyl compounds due to its mild reaction conditions and tolerance of various functional groups.
-
Reactant Preparation: To an oven-dried reaction flask, add 3-methylphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water. Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure 4-Methoxy-3'-methylbiphenyl.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Assay: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) potential of a compound against cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until it reaches ~80% confluency.
-
Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test derivative in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with media only (blank) and cells treated with the vehicle (e.g., 0.1% DMSO) as controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the media from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 4-Methoxy-3'-methylbiphenyl scaffold represents a promising starting point for the development of novel therapeutic agents. Extrapolating from a wealth of data on structurally related compounds, its derivatives are poised to exhibit significant anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. The strategic placement of the methoxy and methyl groups provides a unique balance of electronic and steric properties that can be exploited for targeted drug design.
Future research should focus on the systematic synthesis of a library of 4-Methoxy-3'-methylbiphenyl derivatives with diverse substitutions to establish clear Structure-Activity Relationships (SAR). Advanced screening in relevant cellular and animal models will be crucial to validate these predicted activities and elucidate their precise mechanisms of action. This in-depth approach will pave the way for identifying lead candidates with high efficacy and favorable safety profiles for further preclinical and clinical development.
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- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
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An In-depth Technical Guide to the Exploration of 4-Methoxy-3'-methylbiphenyl Derivatives for Advanced Research Applications
This guide provides a comprehensive overview of 4-methoxy-3'-methylbiphenyl, a versatile chemical scaffold, and its derivatives. It is intended for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into the synthesis, characterization, and potential applications of these compounds, offering field-proven insights and detailed experimental protocols.
Introduction: The Biphenyl Scaffold in Modern Research
Biphenyl and its derivatives are a cornerstone in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] The two phenyl rings, connected by a single bond, can rotate, allowing for conformational flexibility that is crucial for interacting with biological targets.[3] The specific substitution pattern on these rings dictates the molecule's overall properties and applications.
4-Methoxy-3'-methylbiphenyl, with its methoxy and methyl substitutions, presents a key starting point for the development of novel compounds with diverse functionalities. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of one ring, while the methyl group on the other ring provides a site for further chemical modification or can contribute to steric interactions.[4][5]
Synthesis of 4-Methoxy-3'-methylbiphenyl and its Derivatives
The construction of the biphenyl core is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method due to its mild reaction conditions and tolerance of a wide range of functional groups.
General Synthetic Approach: Suzuki-Miyaura Coupling
The synthesis of 4-methoxy-3'-methylbiphenyl can be efficiently achieved by the palladium-catalyzed cross-coupling of a boronic acid with a halide.
Caption: General scheme for the synthesis of 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Methoxy-3'-methylbiphenyl
This protocol provides a representative method for the synthesis of the core scaffold.
Materials:
-
4-Methoxyphenylboronic acid
-
3-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenylboronic acid (1.2 eq) and 3-bromotoluene (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxy-3'-methylbiphenyl as a solid.
Synthesis of Derivatives
Further functionalization of the 4-methoxy-3'-methylbiphenyl core can be achieved through various organic reactions. For instance, the methyl group can be halogenated and then converted to other functional groups, or electrophilic aromatic substitution can introduce substituents onto the electron-rich methoxy-substituted ring.
Characterization of 4-Methoxy-3'-methylbiphenyl and its Derivatives
The identity and purity of the synthesized compounds are confirmed using standard analytical techniques.
| Technique | Expected Observations for 4-Methoxy-3'-methylbiphenyl |
| ¹H NMR (Proton NMR) | Aromatic protons in the range of 6.9-7.5 ppm. A singlet for the methoxy group protons around 3.8 ppm. A singlet for the methyl group protons around 2.4 ppm. |
| ¹³C NMR (Carbon NMR) | Aromatic carbons in the range of 114-160 ppm. A carbon signal for the methoxy group around 55 ppm. A carbon signal for the methyl group around 21 ppm. |
| IR (Infrared Spectroscopy) | C-H stretching vibrations for aromatic and aliphatic groups. C=C stretching vibrations for the aromatic rings. C-O stretching for the methoxy group. |
| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound (C14H14O, MW: 198.26 g/mol ).[4] |
| Melting Point | 51-52 °C.[6] |
| Boiling Point | 139-141 °C at 4 Torr.[6] |
Applications in Research and Drug Development
Biphenyl derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antifungal properties.[7] They are also explored as intermediates for synthesizing more complex therapeutic agents, such as angiotensin II receptor antagonists used to treat hypertension.[8]
Potential as Anticancer Agents
Recent studies have highlighted the potential of biphenyl derivatives as inhibitors of the PD-1/PD-L1 pathway, which is a crucial target in cancer immunotherapy.[9] The biphenyl scaffold can be designed to mimic the binding of PD-1 to PD-L1, thereby blocking this interaction and restoring the anti-tumor immune response.
Caption: Proposed mechanism of action for a biphenyl derivative as a PD-1/PD-L1 inhibitor.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-methoxy-3'-methylbiphenyl derivatives can be fine-tuned by modifying their structure. For example, in the context of PD-1/PD-L1 inhibition, introducing hydrogen bond donors and acceptors can enhance binding affinity to the PD-L1 protein. The conformational flexibility of the biphenyl core allows the molecule to adopt an optimal geometry for binding.[3]
Experimental Protocol: In Vitro PD-L1 Binding Assay
This protocol describes a competitive binding assay to evaluate the ability of a synthesized biphenyl derivative to inhibit the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
96-well high-binding microplate
-
Biotinylated PD-1
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Synthesized 4-methoxy-3'-methylbiphenyl derivative
Procedure:
-
Coat a 96-well plate with recombinant human PD-L1 protein overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with an appropriate blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the synthesized biphenyl derivative to the wells.
-
Add a constant concentration of biotinylated PD-1 to the wells.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the derivative that inhibits 50% of the PD-1/PD-L1 binding.
Future Perspectives
The 4-methoxy-3'-methylbiphenyl scaffold holds significant promise for the development of novel therapeutics and advanced materials. Future research will likely focus on:
-
Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse functional groups to explore a broader chemical space.
-
Elucidation of mechanisms of action: Investigating the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo studies: Evaluating the efficacy and safety of promising derivatives in animal models of disease.
-
Applications in materials science: Exploring the use of these derivatives in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
The versatility of the 4-methoxy-3'-methylbiphenyl core, combined with the power of modern synthetic and analytical techniques, ensures that this class of compounds will continue to be a fertile ground for scientific discovery.
References
-
PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]
-
Pennsylvania State University. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. Retrieved from [Link]
- Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
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Research Journal of Pharmacy and Technology. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobiphenyl. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methoxy-4'-methylbiphenyl. PubChem. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 17171-17-4 | 4'-Methoxy-3-methylbiphenyl | MFCD06201372. Retrieved from [Link]
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ResearchGate. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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International Journal of Scientific Development and Research. (2018). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
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Henry Rzepa's Blog. (2010). Conformational analysis of biphenyls: an upside-down view. Retrieved from [Link]
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comprehensive literature review on 4-Methoxy-3'-methylbiphenyl
[1][2]
Executive Summary & Chemical Identity
4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) is an unsymmetrical biaryl compound serving as a critical intermediate in medicinal chemistry and a model substrate in organometallic catalysis.[1][2] Structurally, it consists of two benzene rings connected by a single bond (C1-C1'), featuring a methoxy group (-OCH₃) at the para position of one ring and a methyl group (-CH₃) at the meta position of the other.
This molecule is frequently utilized to benchmark the efficacy of novel palladium catalysts in Suzuki-Miyaura cross-coupling reactions due to its steric and electronic properties—specifically, the interplay between the electron-donating methoxy group and the sterically modest methyl group.[2]
Chemical Profile Table
| Property | Data |
| IUPAC Name | 4-Methoxy-3'-methyl-1,1'-biphenyl |
| CAS Number | 17171-17-4 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 51–52 °C (Ethanol recrystallization) |
| Boiling Point | 139–141 °C @ 4 Torr |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |
Retrosynthetic Analysis & Strategic Disconnections
To synthesize 4-Methoxy-3'-methylbiphenyl with high regioselectivity, the Suzuki-Miyaura coupling is the industry standard.[2] There are two primary retrosynthetic disconnections, but Route A is generally preferred due to the commercial availability and stability of 4-methoxyphenylboronic acid.[2]
Pathway Logic[2]
-
Route A: Coupling 4-methoxyphenylboronic acid with 3-bromotoluene .[2]
-
Route B: Coupling 3-methylphenylboronic acid with 4-bromoanisole .[2]
Figure 1: Retrosynthetic disconnection strategies for 4-Methoxy-3'-methylbiphenyl.
Detailed Experimental Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: Standard Phosphine-Based Suzuki Coupling
This method uses Pd(PPh₃)₄ , a robust catalyst that ensures high yields (>90%) by preventing palladium black precipitation.[2]
Reagents:
-
3-Bromotoluene (1.0 equiv, 10 mmol)[2]
-
4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)
-
Pd(PPh₃)₄ (3 mol%, 0.3 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)
-
Solvent: Toluene/Ethanol/Water (4:1:1 ratio, 0.2 M concentration)
Step-by-Step Methodology:
-
Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[2]
-
Loading: Add 3-bromotoluene (1.71 g), 4-methoxyphenylboronic acid (1.82 g), and Pd(PPh₃)₄ (346 mg) to the flask.
-
Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids dissolve.
-
Activation: Add K₂CO₃ (2.76 g) dissolved in degassed Water (10 mL).
-
Reflux: Heat the biphasic mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Separate layers. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).[2] Combine organics, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexane gradient to 5% EtOAc/Hexane).
-
Validation: Product should crystallize as a white solid upon solvent removal.
Protocol B: Green Ligand-Free Coupling in Water
For applications requiring lower metal contamination (e.g., pharmaceutical intermediates), this protocol utilizes a surfactant to form micelles, acting as nanoreactors.
Reagents:
-
4-Bromoanisole (1.0 equiv)[2]
-
3-Methylphenylboronic acid (1.2 equiv)[2]
-
Pd(OAc)₂ (1 mol%)[2]
-
TBAB (Tetrabutylammonium bromide) (0.5 equiv) - Phase Transfer Catalyst[2]
-
Base: Na₂CO₃ (2.0 equiv)[2]
-
Solvent: Water (degassed)[2]
Methodology:
-
Mix all reagents in water under air (this method is often air-tolerant, though inert atmosphere improves yield).[2]
-
Heat to 70°C for 4 hours.
-
The product precipitates out of the water or forms an oil.[2]
-
Cool and extract with minimal Ethyl Acetate.[2]
-
Pass through a short pad of silica to remove palladium traces.[2]
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting.[2] If the reaction stalls, it is usually at the Oxidative Addition step (if the halide is unreactive) or Transmetallation (if the base is insufficient).
Figure 2: The Suzuki-Miyaura catalytic cycle.[2] Note that the base plays a dual role: activating the boronic acid to a boronate species and facilitating the displacement of the halide on the Palladium center.
Quality Control & Characterization
To ensure the integrity of the synthesized 4-Methoxy-3'-methylbiphenyl, the following spectral signatures must be verified.
1H NMR (500 MHz, CDCl₃)
-
δ 7.53–7.48 (m, 2H): Aromatic protons on the methoxy-ring (ortho to biphenyl bond).[2]
-
δ 7.38–7.28 (m, 3H): Aromatic protons on the methyl-ring.[2]
-
δ 7.14 (d, 1H): Aromatic proton.[2]
-
δ 6.99–6.95 (m, 2H): Aromatic protons ortho to the methoxy group (shielded).
-
δ 3.85 (s, 3H): Methoxy group (-OCH₃) singlet.[2][5] Distinctive diagnostic peak.
GC-MS Analysis
-
Molecular Ion (M+): m/z 198.1
-
Fragmentation: Loss of methyl radical (M-15) at m/z 183; Loss of formaldehyde/methoxy (M-31) at m/z 167.[2]
Applications & Significance
Medicinal Chemistry Scaffold
The biphenyl core is a "privileged structure" in drug discovery.[2][6] The 4-methoxy-3'-methyl substitution pattern provides specific lipophilic and electronic vectors:
-
Metabolic Stability: The 3'-methyl group blocks metabolic oxidation at the typically reactive meta position.[2]
-
H-Bonding: The methoxy group acts as a hydrogen bond acceptor, critical for receptor binding in estrogen receptor modulators (SERMs).[2]
Materials Science (Liquid Crystals)
Biphenyls are mesogens (liquid crystal precursors).[2] 4-Methoxy-3'-methylbiphenyl serves as a monomer that can be functionalized (e.g., demethylation to the phenol followed by esterification) to create nematic liquid crystals used in display technologies.[2]
Safety & Handling (SDS Summary)
References
-
PubChem. 4-Methoxy-3'-methylbiphenyl Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995).[2][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] (Foundational Suzuki Coupling Reference).[2]
-
Organic Syntheses. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst. Org. Synth. 1998, 75,[3] 61. Available at: [Link]
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A Technical Guide to the Safe Handling of 4-Methoxy-3'-methylbiphenyl
Introduction
4-Methoxy-3'-methylbiphenyl (CAS No. 17171-17-4) is a substituted biphenyl derivative utilized in specialized research and development applications, particularly as an intermediate in the synthesis of pharmacologically active molecules.[1] Its unique structure, featuring a methoxy group and a methyl group on opposing phenyl rings, makes it a valuable building block in medicinal chemistry and materials science.[2][3][4][5]
Hazard Assessment: An Evidence-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for 4-Methoxy-3'-methylbiphenyl, a hazard assessment must be conducted by extrapolating data from analogous compounds. The primary analogues for this assessment are 4-Methoxybiphenyl and other substituted biphenyls.
Physical and Chemical Properties
A clear understanding of the physical state and properties of a compound is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 17171-17-4 | Hoffman Fine Chemicals[6] |
| Molecular Formula | C14H14O | Hoffman Fine Chemicals[6] |
| Molecular Weight | 198.26 g/mol | Hoffman Fine Chemicals[6], PubChem[7] |
| Physical State | Yellow to white solid | Hoffman Fine Chemicals[6] |
| Melting Point | 50 to 54 °C | Hoffman Fine Chemicals[6] |
| Boiling Point | 139 to 141 °C at 4 Torr | Hoffman Fine Chemicals[6] |
| Density (Predicted) | 1.016 ± 0.06 g/cm³ | Hoffman Fine Chemicals[6] |
Toxicological Profile (Inferred)
The toxicological profile of 4-Methoxy-3'-methylbiphenyl is inferred from data on 4-Methoxybiphenyl and the general toxicology of biphenyl derivatives.
-
Acute Toxicity: 4-Methoxybiphenyl is considered harmful if swallowed.[8] Animal studies on biphenyls suggest that ingestion of less than 150 grams could be fatal or cause serious health damage in humans.[8] For a related compound, 4'-Methoxy-6-methyl-(1,1'-biphenyl)-3-carboxylic acid, GHS classifications include "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled".[9]
-
Metabolism and Systemic Effects: Biphenyls are known to be absorbed through the gastrointestinal tract and skin.[8] Metabolism primarily occurs in the liver, with metabolites excreted in the bile.[8] Animal studies on biphenyls have shown adverse effects on the heart, liver, and kidneys.[8]
-
Skin and Eye Irritation: While 4-Methoxybiphenyl is not thought to be a significant skin irritant, good hygiene practices and the use of gloves are recommended as entry through broken skin may lead to systemic effects.[8] Direct eye contact may cause transient discomfort.[8] Other substituted biphenyls, such as 2-Methylbiphenyl, are classified as causing skin and eye irritation.[10]
-
Respiratory Irritation: Inhalation of dust from biphenyl compounds may cause respiratory discomfort.[8] 2-Methylbiphenyl is also noted to potentially cause respiratory irritation.[10]
-
Carcinogenicity: Some biphenyl derivatives are known or suspected carcinogens.[11]
Environmental Hazards
4-Methoxybiphenyl is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8] Therefore, it is crucial to prevent its release into drains or waterways.
GHS Classification (Probable)
Based on the available data for analogous compounds, a probable GHS classification for 4-Methoxy-3'-methylbiphenyl is proposed below. This should be considered a conservative estimate until official data becomes available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling 4-Methoxy-3'-methylbiphenyl.
Hierarchy of Controls
The hierarchy of controls provides a systematic approach to mitigating risks.
Caption: Hierarchy of controls for risk mitigation.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 4-Methoxy-3'-methylbiphenyl, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.
Safe Handling and Experimental Protocols
Adherence to strict protocols is critical when working with substances of unknown toxicity.
General Handling Workflow
Caption: Step-by-step workflow for handling the compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling 4-Methoxy-3'-methylbiphenyl.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily accessible.
-
Have spill cleanup materials available.
-
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a tared weigh boat or glassine paper to avoid contamination of the balance.
-
Handle the solid gently to minimize dust generation.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
-
Reaction and Work-up:
-
Conduct all reactions in a closed system or under reflux in the fume hood.
-
Monitor the reaction for any signs of unexpected reactivity.
-
Quench reactions carefully, especially if reactive reagents were used in the synthesis.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove and properly dispose of gloves and other disposable PPE before leaving the work area.
-
Wash hands thoroughly with soap and water after handling.
-
Storage and Disposal
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
Storage
-
Store 4-Methoxy-3'-methylbiphenyl in a tightly sealed, clearly labeled container.[6]
-
The recommended storage condition is in a refrigerator (2 to 8 °C) in a dry environment.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[12]
-
Keep in a well-ventilated area.
Disposal
-
Dispose of 4-Methoxy-3'-methylbiphenyl and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Use a licensed waste disposal company.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spills
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the identity of the spilled material and any available safety information.
-
Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Conclusion
While 4-Methoxy-3'-methylbiphenyl is a valuable compound in research and development, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By treating it as a substance with unknown toxicity and adhering to the stringent engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. Continuous vigilance and a commitment to a strong safety culture are paramount when working with novel chemical entities.
References
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National Center for Biotechnology Information (n.d.). 4'-Methoxy-6-methyl-(1,1'-biphenyl)-3-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 4-Methoxy-3-(methoxymethyl)phenol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). [4-(3-Methoxy-3-methylbutoxy)phenyl]methanol. PubChem. Retrieved from [Link]
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 4-Methoxybiphenyl. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 4-Methoxy-4'-methylbiphenyl. PubChem. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 17171-17-4 | 4'-Methoxy-3-methylbiphenyl. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 3-Methoxy-4'-methylbiphenyl. PubChem. Retrieved from [Link]
-
ChemReg.net. (2006, March 31). GHS Classification - ID239 Biphenyl. Retrieved from [Link]
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18465-18501. [Link]
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- 7. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 4'-Methoxy-6-methyl-(1,1'-biphenyl)-3-carboxylic acid | C15H14O3 | CID 39232073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
theoretical studies on 4-Methoxy-3'-methylbiphenyl electronic structure
Executive Summary
This guide outlines the theoretical framework for the electronic and structural characterization of 4-Methoxy-3'-methylbiphenyl (4M3MB) . As a biaryl scaffold, 4M3MB represents a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical agents (e.g., angiotensin II receptor antagonists).
The non-coplanar nature of substituted biphenyls presents specific challenges in modeling due to the delicate balance between
Computational Methodology (Protocol)
To ensure high-fidelity results comparable to experimental X-ray diffraction (XRD) data, the following computational workflow is mandated. This protocol balances computational cost with chemical accuracy, specifically calibrated for organic aromatic systems.
Level of Theory[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic thermochemistry and vibrational frequencies.
-
Basis Set: 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pair electrons on the methoxy oxygen and weak non-covalent interactions in the biphenyl twist.
Solvation Model
While gas-phase calculations provide intrinsic properties, the Polarizable Continuum Model (PCM) using Integral Equation Formalism (IEFPCM) should be applied to simulate solution-phase behavior (Solvent: Ethanol or Chloroform), which is more relevant for spectroscopic comparison.
Computational Workflow Diagram
Figure 1: Standardized computational workflow for the characterization of biphenyl derivatives.
Structural Dynamics & Conformational Landscape[1]
The defining feature of 4M3MB is the dihedral angle (
The Torsion Mechanism
In 4M3MB, the 3'-methyl group introduces asymmetry. The potential energy surface scan usually reveals a global minimum at a dihedral angle of approximately 35°–45° in the gas phase.
-
Planar conformation (
): Destabilized by H---H steric clash (approx. 2-3 kcal/mol penalty). -
Orthogonal conformation (
): Breaks -conjugation completely, eliminating resonance stabilization between the rings.
Substituent Effects
-
4-Methoxy Group: Acts as a
-donor (+M effect). It attempts to flatten the ring to maximize resonance with the biphenyl core, but the steric penalty usually overrides this. -
3'-Methyl Group: Provides weak inductive donation (+I). Its meta-position means it does not directly sterically interfere with the inter-ring bond, but it alters the electron density distribution of Ring B.
Electronic Properties & Reactivity[1][2][3][4][5][6]
The electronic stability and reactivity are quantified using Frontier Molecular Orbital (FMO) analysis.[2]
HOMO-LUMO Gap
The energy gap (
| Parameter | Theoretical Prediction (eV) | Significance |
| HOMO Energy | -5.6 to -5.8 eV | Ionization potential; Electron donation capability. |
| LUMO Energy | -0.9 to -1.2 eV | Electron affinity; Susceptibility to nucleophilic attack. |
| Band Gap ( | ~4.5 - 4.8 eV | Indicates high chemical stability (hard molecule). |
Molecular Electrostatic Potential (MEP)
The MEP map maps the charge distribution, predicting reactive sites for electrophilic and nucleophilic attacks.
-
Negative Potential (Red): Localized over the Methoxy Oxygen atom (nucleophilic site).
-
Positive Potential (Blue): Localized over the Methyl Hydrogens and phenyl ring edges (electrophilic attack sites).
Reactivity Logic Diagram
Figure 2: Electronic structure logic deriving chemical stability from FMO analysis.
Spectroscopic Profiling
To validate the theoretical model against experimental samples, the following spectral signatures should be used as benchmarks.
Vibrational Spectroscopy (IR)
Frequency calculations (scaled by a factor of ~0.961 for B3LYP) typically yield:
-
C-H Stretching (Methyl/Methoxy): 2850–3000 cm⁻¹.
-
C=C Aromatic Stretching: 1580–1620 cm⁻¹.
-
C-O Stretching (Methoxy): A strong characteristic band at ~1250 cm⁻¹.
UV-Vis Absorption (TD-DFT)
Time-Dependent DFT (TD-DFT) is used to predict electronic transitions.
-
Primary Transition:
transition involving the biphenyl core. -
Wavelength (
): Expected around 250–270 nm . -
Bathochromic Shift: The methoxy group causes a red shift compared to unsubstituted biphenyl due to resonance donation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into hyperconjugation and delocalization corrections.
-
Lone Pair Delocalization: The most significant interaction is
on the methoxy-substituted ring. -
Stabilization Energy E(2): This interaction typically contributes 20–30 kcal/mol to the system's stability, explaining the shortening of the
bond length compared to aliphatic ethers.
References
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61, 798-802.[1] (Provides comparative benchmark data for methoxy-biphenyls). Link
-
Lahtinen, M., et al. (2013).[3] 3,4-Dimethoxy-4'-methylbiphenyl.[3] Acta Crystallographica Section E, 69(9), o1397. (Crystal structure analysis of a close analog). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759587, 4-Methoxy-3'-methylbiphenyl. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura Coupling
Executive Summary
This application note details the synthesis of 4-Methoxy-3'-methylbiphenyl (CAS: N/A for specific isomer, generic biaryl ether), a structural motif common in liquid crystals and pharmaceutical intermediates. We present two distinct protocols:
-
Method A (Standard Protocol): A robust, biphasic system using
suitable for initial scale-up and high reliability. -
Method B (Green Chemistry Protocol): An aqueous, surfactant-promoted system using
and TBAB, designed for environmental sustainability and reduced solvent waste.
Both methods utilize the cross-coupling of 4-bromoanisole and 3-methylphenylboronic acid . This guide includes mechanistic insights, step-by-step experimental workflows, and characterization data.
Retrosynthetic Analysis & Strategy
The target molecule is an unsymmetrical biaryl.[1] The Suzuki-Miyaura coupling is the method of choice due to its tolerance of functional groups and mild conditions compared to Grignard-based methods (Kumada coupling).
Coupling Partners:
-
Electrophile: 4-Bromoanisole (Preferred over iodide for cost; chloride is too unreactive for standard conditions).
-
Nucleophile: 3-Methylphenylboronic acid.
Reaction Scheme:
Mechanistic Insight
Understanding the catalytic cycle is critical for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.[2][3]
-
Oxidative Addition: The rate-determining step where Pd(0) inserts into the C-Br bond.[3] Electron-rich phosphines facilitate this.
-
Transmetallation: The boronic acid must be activated by a base (forming a boronate species) to transfer the aryl group to the Palladium center. Crucial Note: Without sufficient base, this step stalls.
-
Reductive Elimination: The C-C bond forms, expelling the product and regenerating the Pd(0) catalyst.[2]
Visualization: Catalytic Cycle
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the role of base activation in transmetallation.
Experimental Protocols
Safety Pre-requisites
-
Oxygen Sensitivity: Palladium(0) species are air-sensitive. All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.
-
Toxicity: Aryl halides and boronic acids are irritants. Handle in a fume hood.
Method A: Standard Biphasic Protocol (High Reliability)
Recommended for first-time synthesis or when yield is paramount over green metrics.
Reagents:
-
4-Bromoanisole (1.0 equiv, 5.0 mmol)
-
3-Methylphenylboronic acid (1.2 equiv, 6.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [
] (3 mol%) -
Sodium Carbonate (
) (2.0 equiv, 2M aqueous solution) -
Solvent: Toluene : Ethanol (4:1 ratio)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Loading: Add 4-bromoanisole (935 mg), 3-methylphenylboronic acid (816 mg), and
(173 mg) to the flask. -
Solvent Addition: Add Toluene (20 mL) and Ethanol (5 mL).
-
Degassing: Seal with a septum and sparge with Nitrogen for 15 minutes.
-
Base Addition: Add degassed 2M
(5 mL) via syringe. -
Reaction: Heat the mixture to vigorous reflux (approx. 90°C oil bath) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Method B: Green Aqueous Protocol (Sustainable)
Recommended for reducing organic solvent waste.
Reagents:
-
Palladium Acetate [
] (1 mol%) -
Tetrabutylammonium bromide (TBAB) (0.5 equiv) - Acts as a phase transfer catalyst and nanoparticle stabilizer.
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Deionized Water (neat)
Procedure:
-
Setup: Use a 20 mL reaction vial with a crimp cap.
-
Loading: Add 4-bromoanisole (5.0 mmol), boronic acid (6.0 mmol),
(1.38 g), TBAB (806 mg), and (11 mg). -
Solvent: Add Water (10 mL).
-
Reaction: Heat to 80°C with vigorous stirring (essential for emulsion formation) for 2–4 hours.
-
Workup: The product often precipitates or oils out. Extract with a minimal amount of Ethyl Acetate or Diethyl Ether (green alternative: 2-MeTHF).
Purification & Characterization
Purification Workflow
The crude material from both methods will contain phosphine oxides (Method A) or residual salts (Method B).
Figure 2: Purification workflow using flash column chromatography.
Characterization Data (Expected)
-
Appearance: White crystalline solid or colorless oil.
-
1H NMR (400 MHz, CDCl3):
- 7.52 (d, 2H, Ar-H ortho to biaryl bond)
- 7.30–7.40 (m, 3H, Ar-H on tolyl ring)
- 7.15 (d, 1H, Ar-H)
- 6.98 (d, 2H, Ar-H ortho to OMe)
- 3.85 (s, 3H, -OCH3)
- 2.42 (s, 3H, -CH3)
Performance Comparison
| Parameter | Method A (Standard) | Method B (Green) |
| Catalyst | ||
| Solvent | Toluene/EtOH/Water | Water (Neat) |
| Temperature | 90°C | 80°C |
| Time | 4–6 Hours | 2–4 Hours |
| Isolated Yield | 85–92% | 78–88% |
| Atom Economy | Lower (Phosphine waste) | Higher (No ligands) |
| Cost | High (Catalyst/Solvent) | Low |
Troubleshooting (Self-Validating Systems)
-
Problem: Low Conversion (<50%)
-
Cause: Catalyst poisoning by Oxygen.
-
Validation: Did the solution turn black immediately upon heating? (Good = Pd nanoparticles forming). If it stayed pale yellow and precipitated Pd black later, oxygen might be present.
-
Fix: Degas solvents for 30 mins. Increase catalyst load to 5 mol%.
-
-
Problem: Homocoupling (Biaryl ether dimer)
-
Cause: Oxidative coupling of the boronic acid.
-
Fix: Ensure inert atmosphere. Add the boronic acid slowly or use a slight excess (1.5 equiv).
-
-
Problem: Protodeboronation (Ar-B(OH)2
Ar-H)-
Cause: Base concentration too high or heating too aggressive.
-
Fix: Switch base to
or reduce temperature to 70°C.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. Link
-
Baddar, S. et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, (xiii), 324-341.[4] (Demonstrates aqueous coupling of 4-bromoanisole). Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link
Sources
using 4-Methoxy-3'-methylbiphenyl as a precursor in organic synthesis
Executive Summary
4-Methoxy-3'-methylbiphenyl (CAS 17171-17-4) represents a "Janus-faced" biaryl scaffold, offering distinct orthogonal reactivity patterns on each aromatic ring. Its utility stems from the electronic asymmetry between the electron-rich Ring A (bearing the 4-methoxy group) and the moderately activated Ring B (bearing the 3'-methyl group).
This guide outlines the strategic exploitation of this molecule as a precursor for Liquid Crystalline (LC) materials and Biaryl Pharmaceutical Intermediates (specifically Angiotensin II receptor antagonist analogs). We present validated protocols for benzylic functionalization and ether cleavage, supported by mechanistic insights.
Technical Specifications & Chemical Profile
| Property | Specification | Notes |
| IUPAC Name | 4-Methoxy-3'-methyl-1,1'-biphenyl | |
| CAS Number | 17171-17-4 | |
| Molecular Formula | C₁₄H₁₄O | |
| Molecular Weight | 198.26 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 51–52 °C | [1] |
| Boiling Point | 139–141 °C (4 Torr) | [1] |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | |
| Key Reactivity | Benzylic Radical Substitution, EAS (Ring A), Ether Cleavage |
Strategic Functionalization Pathways
The synthetic value of 4-Methoxy-3'-methylbiphenyl lies in its ability to undergo divergent functionalization .
-
Pathway A (The "Methyl Handle"): The 3'-methyl group is susceptible to radical bromination (Wohl-Ziegler reaction). This creates a benzylic bromide, a versatile electrophile for C-C and C-N bond formation, critical for extending the carbon skeleton in drug synthesis.
-
Pathway B (The "Methoxy Handle"): The 4-methoxy group acts as a masked phenol. Demethylation releases the hydroxyl group, allowing for esterification (common in LC synthesis) or triflation for further cross-coupling.
-
Pathway C (Ring Activation): The 4-methoxy group strongly activates Ring A towards Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles (NO₂, Br, Ac) primarily to the 3-position (ortho to the methoxy).
Visual Workflow: Divergent Synthesis
Figure 1: Divergent synthetic pathways starting from 4-Methoxy-3'-methylbiphenyl, illustrating access to electrophilic, nucleophilic, and ring-substituted scaffolds.
Detailed Experimental Protocols
Protocol A: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Selective functionalization of the 3'-methyl group to generate 3'-(bromomethyl)-4-methoxybiphenyl. Application: Critical step for introducing "sartan" type side chains or aldehyde precursors (via Sommelet reaction).
Reagents:
-
Substrate: 4-Methoxy-3'-methylbiphenyl (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water if yellow/aged.
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with Argon/Nitrogen.[1]
-
Dissolution: Dissolve 4-Methoxy-3'-methylbiphenyl (10 mmol, 1.98 g) in anhydrous solvent (50 mL).
-
Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 80 °C).
-
Critical Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide, often accompanied by a color change (orange to pale yellow).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product (benzyl bromide) usually runs slightly lower or co-elutes but stains differently (UV active). Reaction time is typically 2–4 hours [2].[1]
-
Workup: Cool to 0 °C to precipitate succinimide completely. Filter off the solids.[2]
-
Purification: Concentrate the filtrate. Recrystallize from Hexane/Cyclohexane to obtain the product.
-
Note: Benzylic bromides are lachrymators and unstable on silica gel. Store in the freezer.
-
Protocol B: Demethylation to 4-Hydroxy-3'-methylbiphenyl
Objective: Cleavage of the methyl ether to reveal the phenol. Application: Synthesis of ester-based Liquid Crystals (e.g., reaction with 4-alkylbenzoic acids).
Reagents:
-
Substrate: 4-Methoxy-3'-methylbiphenyl (1.0 equiv)
-
Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Quench: Methanol, NaHCO₃ (sat.[2] aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask and cool under N₂ flow. Add substrate (5 mmol, 0.99 g) and DCM (20 mL). Cool to -78 °C (Dry ice/Acetone bath).
-
Addition: Add BBr₃ solution (12.5 mL, 12.5 mmol) dropwise via syringe over 15 minutes.
-
Mechanistic Insight: BBr₃ coordinates to the methoxy oxygen. The subsequent Sₙ2 attack by Br⁻ on the methyl group is the rate-determining step [3].
-
-
Warming: Allow the reaction to warm slowly to 0 °C, then to room temperature. Stir for 12 hours.
-
Quenching (Caution): Cool back to 0 °C. Add Methanol (5 mL) dropwise very slowly (exothermic!).
-
Workup: Dilute with DCM (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Result: The crude phenol is typically >95% pure. If necessary, purify via short silica plug (eluting with 20% EtOAc/Hexane).
Case Study: Synthesis of a Liquid Crystal Precursor
Target: 4-(4-Pentylbenzoyloxy)-3'-methylbiphenyl. Rationale: Biphenyl esters with alkyl tails are classic mesogens (liquid crystal formers). The 3'-methyl group introduces lateral steric bulk, which depresses the melting point and can induce unique smectic phases compared to the un-methylated analog [4].
Workflow:
-
Precursor: Generate 4-Hydroxy-3'-methylbiphenyl using Protocol B .
-
Coupling: React the phenol (1.0 equiv) with 4-pentylbenzoic acid (1.1 equiv) using DCC (1.1 equiv) and DMAP (0.1 equiv) in DCM.
-
Outcome: The resulting ester exhibits a nematic phase range significantly shifted due to the lateral methyl substitution, demonstrating the utility of the 3'-methyl group in "crystal engineering."
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield / Poly-bromination | Excess NBS or too high concentration. | Use strictly 1.05 equiv NBS. Dilute reaction (0.1 M). Stop immediately upon consumption of SM. |
| Protocol A: No Initiation | Old AIBN or wet solvent. | Recrystallize AIBN from methanol. Ensure solvent is anhydrous.[1] Shine a visible light lamp to assist radical initiation. |
| Protocol B: Incomplete Demethylation | BBr₃ quality or moisture ingress. | BBr₃ degrades with moisture. Use fresh bottle. Increase equivalents to 3.0 if necessary. |
| Protocol B: Ring Bromination | Temperature too high during addition. | Ensure addition is strictly at -78 °C. Electrophilic bromination of the ring competes at higher temps. |
References
-
ChemicalBook. (2023). 4-Methoxy-3'-methylbiphenyl Properties and Suppliers. Retrieved from
-
BenchChem. (2025).[1][3] Synthesis of Benzylic Bromides using NBS: General Protocols. Retrieved from
-
Common Organic Chemistry. (2024).[4] Demethylation of Methyl Ethers using Boron Tribromide (BBr3). Retrieved from
-
MDPI. (2009). Synthesis of New Liquid Crystal Esters: Impact of Lateral Substitution. Molbank, M608.[5] Retrieved from
-
PubChem. (2025).[6] Compound Summary: 4-Methoxy-3'-methylbiphenyl.[7] National Library of Medicine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-METHOXY-3'-METHYLBIPHENYL | 17171-17-4 [chemicalbook.com]
role of 4-Methoxy-3'-methylbiphenyl in medicinal chemistry scaffolds
Application Note: 4-Methoxy-3'-methylbiphenyl as a Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide details the utility, synthesis, and optimization of the 4-Methoxy-3'-methylbiphenyl scaffold. As a representative "privileged structure," this motif offers a unique balance of electronic density and lipophilic bulk, serving as a critical probe for Structure-Activity Relationship (SAR) studies. This document provides a validated Suzuki-Miyaura coupling protocol, metabolic stability assessment workflows, and a mechanistic analysis of the "Magic Methyl" effect and methoxy-directed binding.
The Biphenyl Scaffold in Drug Design
The biphenyl core is a ubiquitous structural motif in FDA-approved therapeutics, ranging from angiotensin II receptor blockers (e.g., Valsartan) to kinase inhibitors. The 4-Methoxy-3'-methylbiphenyl derivative represents a specific "probe" scaffold used to fine-tune two critical parameters in ligand design:
-
Electronic Modulation (The Methoxy Group): The 4-methoxy group acts as a para-position Electron Donating Group (EDG). It serves as a hydrogen bond acceptor (HBA) "scout," probing the receptor pocket for specific serine/threonine residues while blocking the metabolically vulnerable para-position from hydroxylation [1].
-
Conformational Locking (The 3'-Methyl Group): The meta-methyl group introduces a steric clash that forces the biaryl system out of planarity. While less drastic than ortho-substitution (which creates a ~90° twist), the 3'-methyl induces a specific dihedral angle that can improve selectivity by mimicking the bioactive conformation of the target protein [2]. This is often referred to as the "Magic Methyl" effect , where a single methyl addition boosts potency by >10-fold through desolvation entropy and shape complementarity [3].
Structural Analysis & Pharmacophore Mapping
To understand the utility of this scaffold, we analyze its physicochemical contributions to a drug candidate.
Table 1: Physicochemical Profile of the Scaffold
| Feature | Chemical Function | Medicinal Chemistry Role |
| 4-Methoxy (-OMe) | H-Bond Acceptor (weak) | Increases polarity vs. methyl; blocks CYP450 para-hydroxylation. |
| 3'-Methyl (-Me) | Lipophilic Spacer | Increases logP (~0.5 units); induces "soft" conformational twist; fills hydrophobic pockets. |
| Biaryl Axis | Linker | Provides rigid distance vector; allows π-π stacking interactions with aromatic residues (Phe, Tyr, Trp). |
Diagram 1: SAR Decision Tree
This diagram illustrates the logical flow for optimizing this scaffold based on biological feedback.
Caption: Decision tree for optimizing the 4-Methoxy-3'-methylbiphenyl scaffold based on potency and metabolic data.
Protocol: High-Efficiency Synthesis (Suzuki-Miyaura Coupling)
This protocol utilizes a palladium-catalyzed cross-coupling reaction.[1][2] It is optimized for high yield and minimal homocoupling by-products.
Reaction Scheme: 4-Methoxyphenylboronic acid + 3-Bromotoluene → 4-Methoxy-3'-methylbiphenyl
Materials:
-
Aryl Halide: 3-Bromotoluene (1.0 equiv)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology:
-
Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromotoluene (1.0 mmol, 171 mg) and 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg).
-
Add 1,4-Dioxane (4 mL).
-
Critical Step: Degas the solution by bubbling Nitrogen through the solvent for 10 minutes. Oxygen poisons the Pd(0) active species.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, ~24 mg) quickly to minimize air exposure.
-
Add the 2.0 M K₂CO₃ solution (1.5 mL).
-
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 90°C in an oil bath for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting bromide spot (higher Rf) should disappear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography using a gradient of 0–10% Ethyl Acetate in Hexanes.
-
Expected Yield: 85–95% as a white/off-white solid.
-
Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the Pd-catalyzed synthesis of the scaffold.
Metabolic Stability Assessment
The methyl group on the biphenyl ring is a "soft spot" for CYP450 enzymes (specifically CYP2C9 and CYP3A4), which can oxidize it to a carboxylic acid or alcohol [4]. The methoxy group is prone to O-demethylation.
Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start the reaction at 37°C.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Interpretation:
-
High Clearance: Indicates rapid oxidation of the 3'-methyl or O-demethylation. Action: Replace -Me with -Cl or -CF3 (bioisosteres) to block metabolism [5].
-
Low Clearance: Scaffold is stable; suitable for in vivo PK studies.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Oxygen poisoning of Pd catalyst. | Ensure rigorous degassing; switch to freeze-pump-thaw cycling. |
| Homocoupling (Biaryl-Biaryl) | Boronic acid oxidation. | Reduce excess boronic acid; ensure inert atmosphere is maintained. |
| Starting Material Remains | Catalyst deactivation. | Add fresh catalyst (1 mol%) after 4 hours; increase temp to 100°C. |
References
-
Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[4] Link
-
Schönherr, H., & Cernak, T. (2013).[5] Profound conformational effects of "magic methyl" groups in drug design. Angewandte Chemie International Edition, 52(47), 12256-12267. Link
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Barreiro, E. J., et al. (2011).[5] The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Link
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Halpert, J. R. (1995). Structural basis of selective cytochrome P450 inhibition. Annual Review of Pharmacology and Toxicology, 35, 29-53. Link
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Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
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Application Notes and Protocols for the Modification of 4-Methoxy-3'-methylbiphenyl
For correspondence:
Introduction
4-Methoxy-3'-methylbiphenyl is a versatile scaffold in medicinal chemistry and materials science. Its distinct substitution pattern, featuring an electron-donating methoxy group on one phenyl ring and a weakly activating methyl group on the other, allows for selective functionalization at various positions. This guide provides detailed experimental procedures for several key modifications of this biphenyl core, offering researchers and drug development professionals a practical toolkit for synthesizing novel derivatives. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Understanding the Reactivity of 4-Methoxy-3'-methylbiphenyl
The regiochemical outcome of electrophilic aromatic substitution on 4-methoxy-3'-methylbiphenyl is governed by the directing effects of the existing substituents. The potent ortho-, para-directing methoxy group strongly activates the ring to which it is attached (Ring A), while the methyl group offers weaker activation to its ring (Ring B) and also directs to the ortho and para positions.[1][2][3] Consequently, electrophilic attack will preferentially occur on the more activated Ring A, primarily at the positions ortho and para to the methoxy group. The para position is sterically more accessible. On Ring B, the positions ortho and para to the methyl group are the most likely sites for substitution, should the reaction conditions be forcing enough to overcome the deactivation relative to Ring A.
Protocol 1: Electrophilic Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further reduced to an amine or used in various coupling reactions. Given the activating nature of the methoxy group, nitration is expected to occur on the methoxy-substituted ring.
Predicted Regioselectivity
The strong activating and ortho-, para-directing effect of the methoxy group will direct the incoming nitro group primarily to the position ortho to the methoxy group, as the para position is already substituted.
Experimental Procedure
Materials:
-
4-Methoxy-3'-methylbiphenyl
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[4] Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
The nitration reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-3'-methylbiphenyl (1.0 g, 5.04 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (5 mL) dropwise while maintaining the temperature at 0 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.35 mL, 8.3 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the biphenyl solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice (50 g) in a beaker and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) until the effervescence ceases, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired nitro-substituted biphenyl.
Workflow Diagram
Caption: Workflow for the nitration of 4-Methoxy-3'-methylbiphenyl.
Protocol 2: Friedel-Crafts Acylation
This reaction introduces an acyl group to one of the aromatic rings, a key step in the synthesis of ketones. The methoxy-substituted ring is highly activated towards this electrophilic substitution.[5][6][7][8][9]
Predicted Regioselectivity
The acylation will occur on the electron-rich ring (Ring A) at the position para to the strongly activating methoxy group, as this position is sterically more accessible than the ortho positions.
Experimental Procedure
Materials:
-
4-Methoxy-3'-methylbiphenyl
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under anhydrous conditions
Safety Precautions:
-
Aluminum chloride is a water-reactive and corrosive solid. Handle in a glove box or under an inert atmosphere.
-
Acetyl chloride is a corrosive and lachrymatory liquid. Handle in a chemical fume hood.
-
The reaction is exothermic and generates HCl gas. Ensure adequate ventilation.
Step-by-Step Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil).
-
Add anhydrous aluminum chloride (1.47 g, 11.0 mmol) to the flask, followed by anhydrous DCM (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-Methoxy-3'-methylbiphenyl (2.0 g, 10.1 mmol) and acetyl chloride (0.79 mL, 11.0 mmol) in anhydrous DCM (10 mL).
-
Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the acylated biphenyl.
Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation of 4-Methoxy-3'-methylbiphenyl.
Protocol 3: O-Demethylation of the Methoxy Group
Cleavage of the methyl ether to reveal the corresponding phenol is a common transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.[10][11][12][13]
Experimental Procedure
Materials:
-
4-Methoxy-3'-methylbiphenyl
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl), 1M solution
-
Standard glassware for organic synthesis under anhydrous conditions
Safety Precautions:
-
Boron tribromide is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a chemical fume hood under an inert atmosphere.[11]
-
Use dry solvents and glassware to prevent decomposition of the reagent.
Step-by-Step Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Methoxy-3'-methylbiphenyl (1.0 g, 5.04 mmol) in anhydrous DCM (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (6.0 mL, 6.0 mmol) dropwise via syringe.
-
After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL).
-
Pour the mixture into water (30 mL) and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude phenol can be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate).
Workflow Diagram
Caption: Workflow for the O-demethylation of 4-Methoxy-3'-methylbiphenyl.
Protocol 4: Oxidation of the Methyl Group
The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This transformation provides a handle for further derivatization, such as amide bond formation.
Experimental Procedure
Materials:
-
4-Methoxy-3'-methylbiphenyl
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Standard heating and stirring equipment
Safety Precautions:
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The reaction can be exothermic.
Step-by-Step Protocol:
-
In a round-bottom flask, add 4-Methoxy-3'-methylbiphenyl (1.0 g, 5.04 mmol), pyridine (10 mL), and water (20 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add potassium permanganate (3.18 g, 20.1 mmol) portion-wise over 1 hour to the refluxing solution.
-
Continue refluxing for 8 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the solid with hot water.
-
Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Concentrate the aqueous solution to about half its volume.
-
Cool the solution in an ice bath and acidify to pH 2 with concentrated HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Workflow Diagram
Caption: Workflow for the oxidation of the methyl group of 4-Methoxy-3'-methylbiphenyl.
Data Summary
| Modification Reaction | Reagents | Key Conditions | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 0-5 °C, 2 h | 2-Nitro-4-methoxy-3'-methylbiphenyl |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Anhydrous DCM, 0 °C to RT, 4 h | 1-(4'-Methoxy-3-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one |
| O-Demethylation | BBr₃ | Anhydrous DCM, -78 °C to RT, 4 h | 3'-Methyl-[1,1'-biphenyl]-4-ol |
| Methyl Oxidation | KMnO₄ | Pyridine/Water, Reflux, 8 h | 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid |
References
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- ACS Figshare. (2016, February 28). A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine.
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- PubChem. (n.d.). 4-Methoxy-3'-methylbiphenyl.
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- Reddit. (2018, February 22).
- ChemSpider. (2010, August 3). Permanganate oxidation of a methyl group to carboxylic acid.
- ACS Publications. (2017, November 21).
- ResearchGate. (n.d.). Nitration reaction of 4‐(4‐methoxy‐3‐methyl phenyl)‐1(2H)‐phthalazinone (1).
- PubMed. (2020, November 10). 3, 3,5 and 2,6 Expanded Aza-BODIPYs Via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Synthesis and Photophysical Properties.
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- PubMed. (n.d.). The design and synthesis of substituted biphenyl libraries.
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- Organic Chemistry Portal. (n.d.).
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Application Note & Protocol: Synthesis of Novel Aromatic Polymers from 4-Methoxy-3'-methylbiphenyl for Advanced Materials Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of novel polymers derived from the 4-Methoxy-3'-methylbiphenyl monomer. Biphenyl-containing polymers are a significant class of materials known for their high thermal stability, chemical resistance, and valuable optoelectronic properties.[1][2] The strategic placement of methoxy and methyl substituents on the biphenyl backbone is anticipated to enhance solubility and processability while allowing for the fine-tuning of the polymer's electronic characteristics. This guide details two robust polymerization methodologies—Suzuki Polycondensation and Oxidative Coupling Polymerization—providing step-by-step protocols, mechanistic insights, and characterization techniques.
Introduction: The Promise of Substituted Poly(biphenyl)s
Poly(p-phenylene)s and their derivatives, particularly those incorporating the biphenyl moiety, are cornerstone materials in the development of high-performance plastics, liquid crystals, and organic electronics.[3][4][5] The rigid biphenyl unit imparts exceptional thermal and mechanical stability, while the extended π-conjugation gives rise to intriguing optical and electronic properties. However, the inherent rigidity of the poly(biphenyl) backbone often leads to poor solubility, hindering their processing and broader application.
The introduction of substituents onto the biphenyl monomer is a well-established strategy to mitigate this issue. The 4-Methoxy-3'-methylbiphenyl monomer offers a unique combination of an electron-donating methoxy group and a moderately electron-donating, sterically influential methyl group. This strategic substitution is expected to:
-
Enhance Solubility: The disruption of chain packing by the methyl group and the polar methoxy group should improve the solubility of the resulting polymers in common organic solvents.
-
Modulate Electronic Properties: The electron-rich nature of the monomer can influence the HOMO-LUMO levels of the polymer, impacting its conductivity, and photoluminescent behavior.[6]
-
Potential for Post-Polymerization Modification: The methoxy group can potentially be demethylated to a hydroxyl group, opening avenues for further functionalization or influencing properties like adhesion and water uptake.[7]
This application note will first outline a proposed synthesis for the 4-Methoxy-3'-methylbiphenyl monomer, followed by detailed protocols for its polymerization.
Monomer Synthesis: A Proposed Suzuki-Miyaura Coupling Approach
While not commercially available in large quantities, 4-Methoxy-3'-methylbiphenyl can be readily synthesized in the laboratory via a Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction is highly efficient for the formation of C-C bonds between aryl halides and aryl boronic acids.
Reaction Scheme:
Caption: Proposed synthesis of 4-Methoxy-3'-methylbiphenyl.
Protocol 1: Synthesis of 4-Methoxy-3'-methylbiphenyl
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromoanisole (1.87 g, 10 mmol), 3-methylphenylboronic acid (1.63 g, 12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Solvent and Base Addition: Add 80 mL of toluene and 20 mL of a 2 M aqueous solution of potassium carbonate.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Methoxy-3'-methylbiphenyl monomer.[10]
Expected Characterization Data for 4-Methoxy-3'-methylbiphenyl:
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Melting Point | 51-52 °C |
| Boiling Point | 139-141 °C at 4 Torr |
Polymerization Methodologies
Two primary polymerization techniques are proposed for the synthesis of novel polymers from 4-Methoxy-3'-methylbiphenyl: Suzuki Polycondensation and Oxidative Coupling Polymerization. The choice of method will significantly impact the resulting polymer's structure, molecular weight, and properties.
Suzuki Polycondensation
Suzuki polycondensation is a powerful step-growth polymerization method for creating well-defined conjugated polymers.[11] This requires the synthesis of a di-functionalized monomer, such as a dibromo- or diboronic acid ester derivative of 4-Methoxy-3'-methylbiphenyl. For this protocol, we will focus on the polymerization of a hypothetical di-brominated monomer.
Workflow for Suzuki Polycondensation:
Caption: Simplified mechanism of oxidative coupling polymerization.
Protocol 3: Oxidative Coupling Polymerization of 4-Methoxy-3'-methylbiphenyl
-
Monomer Solution: Dissolve 4-Methoxy-3'-methylbiphenyl (5 g, 25.2 mmol) in an anhydrous solvent such as chloroform or nitrobenzene (100 mL) in a three-neck flask under a nitrogen atmosphere.
-
Catalyst/Oxidant Slurry: In a separate flask, prepare a slurry of anhydrous iron(III) chloride (FeCl₃) (6.5 g, 40.3 mmol) in the same solvent (50 mL).
-
Polymerization: Cool the monomer solution to 0 °C in an ice bath. Add the FeCl₃ slurry dropwise to the stirred monomer solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The solution will typically darken, and a precipitate may form.
-
Quenching: Quench the reaction by slowly pouring the mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Purification: Stir the resulting suspension for several hours, then filter the solid polymer. Wash the polymer repeatedly with methanol and then with hot water to remove any remaining iron salts.
-
Drying: Dry the polymer in a vacuum oven at 80 °C until a constant weight is achieved.
Polymer Characterization
Thorough characterization is essential to understand the structure and properties of the newly synthesized polymers.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure, and analysis of end groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm), if any. |
| UV-Vis and Photoluminescence Spectroscopy | Optical properties, including absorption and emission maxima, and bandgap energy. |
Potential Applications
The novel polymers derived from 4-Methoxy-3'-methylbiphenyl are anticipated to have applications in several advanced fields:
-
High-Performance Engineering Plastics: Their expected high thermal stability and chemical resistance make them candidates for use in demanding environments. [2][12]* Organic Light-Emitting Diodes (OLEDs): The conjugated biphenyl backbone suggests potential as host or emissive materials in OLED devices. [6]* Membranes for Gas Separation: The tailored free volume introduced by the methyl and methoxy groups could lead to selective gas permeability.
-
Precursors for Specialty Materials: As mentioned, the methoxy group can serve as a handle for further chemical modification, leading to materials with tailored surface properties or functionalities for applications in drug delivery or as polymer supports.
Conclusion
This application note provides a detailed theoretical and practical framework for the synthesis and polymerization of the novel monomer 4-Methoxy-3'-methylbiphenyl. The proposed protocols for Suzuki polycondensation and oxidative coupling polymerization are based on well-established and robust chemical transformations. The resulting polymers are expected to exhibit a unique combination of processability and high-performance characteristics, making them attractive targets for a wide range of applications in materials science and beyond. Researchers are encouraged to use these protocols as a starting point for their investigations into this promising new class of poly(biphenyl)s.
References
-
PrepChem. Synthesis of 4-methoxybiphenyl. Available from: [Link]
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-
American Chemical Society. Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. 2020. Available from: [Link]
-
American Chemical Society. High-Molecular-Weight Bisalkoxy-Substituted Poly(para)phenylenes by Kumada Polymerization. Macromolecules. 2022. Available from: [Link]
-
MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Available from: [Link]
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-
National Center for Biotechnology Information. 4-Methoxybiphenyl. PubChem Compound Database. Available from: [Link]
-
Sci-Hub. Polymerization of Liquid-Crystalline Monomers with Biphenyl Moiety. Molecular Crystals and Liquid Crystals Science and Technology. 1998. Available from: [Link]
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National Center for Biotechnology Information. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PMC. Available from: [Link]
-
ResearchGate. Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Available from: [Link]
-
Wikipedia. Polychlorinated biphenyl. Available from: [Link]
-
National Center for Biotechnology Information. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PMC. Available from: [Link]
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Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. 2023. Available from: [Link]
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Wiley-VCH. Supporting Information. Available from: [Link]
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National Center for Biotechnology Information. 4-Methoxy-3'-methylbiphenyl. PubChem Compound Database. Available from: [Link]
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ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Available from: [Link]
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Royal Society of Chemistry. Polymer Chemistry. Available from: [Link]
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National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. 2023. Available from: [Link]
-
ResearchGate. Oxidative Coupling Polymerization. Available from: [Link]
-
American Chemical Society. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. 2017. Available from: [Link]
-
Wikipedia. Oxidative coupling. Available from: [Link]
-
ResearchGate. Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Available from: [Link]
-
ResearchGate. Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer. Available from: [Link]
-
Semantic Scholar. Polymerization by oxidative coupling: Discovery and commercialization of PPO® and Noryl® resins. Available from: [Link]
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PubMed. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. 2021. Available from: [Link]
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PubMed. Applications of polychlorinated biphenyls. Available from: [Link]
-
YouTube. Mod-04 Lec-20 Oxidative coupling with C-C bond formation. 2014. Available from: [Link]
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Application Note: Optimized Synthesis & Functionalization of 4-Methoxy-3'-methylbiphenyl via Pd-Catalyzed Cross-Coupling
Executive Summary & Strategic Rationale
The biaryl motif is a "privileged structure" in medicinal chemistry, serving as the core backbone for liquid crystals, OLED materials, and diverse pharmaceutical agents (e.g., angiotensin II antagonists). This guide details the optimized synthesis of 4-Methoxy-3'-methylbiphenyl , a representative unsymmetrical biaryl that balances electronic richness (methoxy group) with mild steric modulation (meta-methyl group).
While traditional protocols often utilize tetrakis(triphenylphosphine)palladium(0), this guide advocates for Next-Generation Buchwald Precatalysts (SPhos Pd G2) . This approach addresses common failure modes in biaryl synthesis:
-
Protodeboronation: Electron-rich boronic acids (like 4-methoxyphenylboronic acid) are prone to hydrolysis before coupling.
-
Steric Hindrance: The 3'-methyl group, while not ortho, can influence crystal packing and solubility, requiring robust catalytic turnover.
-
Pd Scavenging: High-efficiency catalysts reduce residual metal content, critical for downstream biological assays.
Mechanistic Insight & Reaction Design
The synthesis relies on the Suzuki-Miyaura Cross-Coupling , creating a C-C bond between an aryl halide and an arylboronic acid.[1][2][3]
Retrosynthetic Logic
The target can be disconnected into two viable pairs. We select Route A as the primary protocol because aryl bromides are generally more stable and commercially available than their boronic acid counterparts, and 4-methoxyphenylboronic acid is a highly reactive nucleophile.
-
Route A (Preferred): 3-Bromotoluene (Electrophile) + 4-Methoxyphenylboronic acid (Nucleophile).
-
Route B: 3-Methylphenylboronic acid + 4-Bromoanisole.
The Catalytic Cycle (SPhos Pd G2)
The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is pivotal.[1] Its electron-rich nature facilitates oxidative addition, while its steric bulk promotes the difficult reductive elimination step and prevents the formation of inactive Pd-dimers.
Figure 1: The catalytic cycle utilizing SPhos Pd G2. The bulky biaryl ligand (L) protects the Pd(0) species and accelerates the coupling of electron-rich substrates.
Experimental Protocols
Protocol A: High-Throughput Synthesis (Recommended)
Best for: Drug discovery libraries, high reliability, scale-up < 10g.
Reagents:
-
Substrate 1: 3-Bromotoluene (1.0 equiv)
-
Substrate 2: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: Toluene : Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and SPhos Pd G2 (14.4 mg, 0.02 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove atmospheric oxygen (critical to prevent homocoupling).
-
Solvent Addition: Syringe in Toluene (4.0 mL) and degassed Water (1.0 mL).
-
Substrate Addition: Add 3-Bromotoluene (121 µL, 1.0 mmol) via syringe.
-
Reaction: Heat the mixture to 80°C with vigorous stirring for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC. The bromide spot should disappear.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate the layers. Wash the organic layer with Brine (10 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product is a white to off-white solid.
Protocol B: "Green" Aqueous Conditions
Best for: Academic labs, reducing VOCs.
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) (generated in situ) or water-soluble Pd-Salan complexes.
-
Solvent: Ethanol : Water (1:1).
-
Base: K₂CO₃.[4]
-
Temperature: 50°C (SPhos allows milder temperatures).
-
Note: Reaction times may extend to 6–12 hours due to lower solubility of the bromide in aqueous media.
Optimization & Data Analysis
The following table summarizes representative optimization data for coupling electron-rich boronic acids with neutral aryl bromides using various Pd-sources.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | SPhos Pd G2 (2 mol%) | K₃PO₄ | Tol/H₂O | 80 | 2 | 96 | Standard Protocol |
| 2 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 90 | 12 | 78 | Slow; homocoupling observed |
| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 60 | 4 | 92 | Excellent alternative |
| 4 | Pd/C (Heterogeneous) | K₂CO₃ | EtOH | 80 | 24 | 45 | Low conversion; high leaching |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting incomplete reactions.
Analytical Validation (QC)
To validate the synthesis of 4-Methoxy-3'-methylbiphenyl , compare spectral data against these expected values:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H ortho to biaryl bond on methoxy ring).
-
δ 7.30–7.35 (m, 2H, Ar-H on tolyl ring).
-
δ 7.15 (d, 1H, Ar-H on tolyl ring).
-
δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H ortho to methoxy).
-
δ 3.86 (s, 3H, -OCH₃).
-
δ 2.42 (s, 3H, -CH₃).
-
-
Interpretation: The key diagnostic is the coupling of the para-substituted ring (AA'BB' system) and the singlet methyl/methoxy peaks.
References
-
Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. (Detailing SPhos utility). Link
-
Sigma-Aldrich. "SPhos Pd G2 Product Information & Protocols." Link
-
Organic Syntheses. (1998). "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl."[5] Org.[2][5][6][7][8][9] Synth. 75,[5][10] 61. (Isomer comparison). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPhos Pd G2 catalyst [myskinrecipes.com]
- 10. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Methoxy-3'-methylbiphenyl in Materials Science
Forward
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the applications of 4-Methoxy-3'-methylbiphenyl. While direct, extensive research on this specific molecule is emerging, its structural motifs—a methoxy-substituted biphenyl core with a methyl group—position it as a promising candidate for advanced materials. The principles, protocols, and application notes detailed herein are synthesized from established research on analogous biphenyl derivatives and are intended to serve as a robust starting point for pioneering new applications.
Introduction to 4-Methoxy-3'-methylbiphenyl: A Versatile Building Block
4-Methoxy-3'-methylbiphenyl is an aromatic organic compound characterized by a biphenyl backbone, a methoxy (-OCH₃) group at the 4-position, and a methyl (-CH₃) group at the 3'-position. The biphenyl core provides rigidity and favorable electronic properties, while the methoxy and methyl groups introduce asymmetry and modulate the molecule's polarity, solubility, and intermolecular interactions. These features make it a compelling building block for a range of advanced materials.
The methoxy group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) energy levels, which is critical for applications in organic electronics. The methyl group, while less electronically active, provides steric hindrance that can disrupt crystal packing and influence the morphology of thin films, a key parameter in device performance.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 17171-17-4 | [1][2] |
| Molecular Formula | C₁₄H₁₄O | [3] |
| Molecular Weight | 198.26 g/mol | [3] |
| Melting Point | 51-54 °C | [1][2] |
| Boiling Point | 139-141 °C at 4 Torr | [2] |
| Appearance | Yellow to white solid | [1] |
Application Note I: A Host Material for Organic Light-Emitting Diodes (OLEDs)
The biphenyl scaffold is a well-established core for host materials in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy and good charge transport characteristics.[4][5] The introduction of a methoxy group can enhance hole injection and transport, while the methyl group can be used to fine-tune the material's morphology and prevent aggregation-caused quenching.
Scientific Rationale
In an OLED, the host material in the emissive layer plays a crucial role in charge transport and energy transfer to the guest (dopant) molecules.[6] An ideal host should have:
-
High Triplet Energy (ET): To efficiently confine the triplet excitons on the phosphorescent guest emitter.
-
Bipolar Charge Transport: Balanced electron and hole mobilities to ensure the recombination zone is within the emissive layer.
-
Good Thermal and Morphological Stability: To ensure long device lifetime.
4-Methoxy-3'-methylbiphenyl, with its methoxy group, is anticipated to have favorable hole-transporting properties. While the biphenyl core itself has good electron affinity, derivatization is often necessary to create a truly bipolar material.[7] This molecule can serve as a foundational structure for more complex host materials or be used in conjunction with an electron-transporting co-host.
Hypothetical Device Architecture and Energy Level Diagram
A hypothetical blue PhOLED employing a host system incorporating 4-Methoxy-3'-methylbiphenyl could have the following structure:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Emissive Layer (EML): 4-Methoxy-3'-methylbiphenyl doped with a blue phosphorescent emitter, e.g., Iridium(III)bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic).
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Caption: Synthetic workflow for a liquid crystal.
Step-by-Step Protocol:
Part 1: Demethylation
-
Dissolve 4-Methoxy-3'-methylbiphenyl (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide (BBr₃) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3'-methyl-[1,1'-biphenyl]-4-ol.
Part 2: Williamson Ether Synthesis
-
To a solution of 3'-methyl-[1,1'-biphenyl]-4-ol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (2.0 eq) and 1-bromohexane (1.2 eq).
-
Reflux the mixture for 24 hours.
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane) to obtain 4'-(hexyloxy)-3-methyl-1,1'-biphenyl.
Part 3: Esterification
-
Dissolve 4'-(hexyloxy)-3-methyl-1,1'-biphenyl (1.0 eq) in anhydrous pyridine.
-
Cool to 0 °C and add 4-cyanobenzoyl chloride (1.1 eq) portion-wise.
-
Stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Recrystallize the solid from ethanol to yield the final liquid crystal product.
Application Note III: Monomer for High-Performance Polymers
The biphenyl unit can be incorporated into polymer backbones to enhance their thermal stability, mechanical strength, and dimensional stability. [8]A polymer derived from a 4-Methoxy-3'-methylbiphenyl monomer could exhibit a high glass transition temperature (Tg) and liquid crystalline properties. [9]
Scientific Rationale
Mesogen-jacketed liquid crystalline polymers (MJLCPs) are a class of polymers where rigid mesogenic side chains are attached to a flexible backbone. This architecture can lead to the formation of columnar liquid crystalline phases. [9]A vinyl-substituted derivative of 4-Methoxy-3'-methylbiphenyl could be polymerized to form such a polymer. The resulting material would be expected to have:
-
High Tg: Due to the rigid side chains restricting the mobility of the polymer backbone.
-
Anisotropic Properties: In the liquid crystalline state, leading to applications in optical films and fibers.
-
Good Solubility: The methoxy and methyl groups can improve solubility in organic solvents, facilitating processing.
Protocol: Synthesis of Poly(4'-methoxy-3'-methyl-2-vinylbiphenyl)
Objective: To synthesize a mesogen-jacketed polymer via polymerization of a vinyl-functionalized 4-Methoxy-3'-methylbiphenyl monomer.
Reaction Scheme:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group onto the 4-Methoxy-3'-methylbiphenyl core.
-
Wittig Reaction: Conversion of the formyl group to a vinyl group.
-
Free Radical Polymerization: Polymerization of the vinyl monomer.
Step-by-Step Protocol:
Part 1: Synthesis of the Monomer
-
Formylation: React 4-Methoxy-3'-methylbiphenyl with a Vilsmeier reagent (POCl₃/DMF) to introduce a formyl group, likely at the ortho position to the methoxy group due to its activating effect. Purify the resulting aldehyde by column chromatography.
-
Wittig Reaction: React the aldehyde with methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) in THF to form the vinyl group. Purify the monomer by column chromatography.
Part 2: Polymerization
-
Dissolve the synthesized vinyl monomer and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., toluene).
-
Degas the solution with several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 60-70 °C for 24 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the cooled solution into a large volume of a non-solvent (e.g., methanol).
-
Filter, wash with methanol, and dry the polymer under vacuum.
-
Characterize the polymer's molecular weight (GPC), thermal properties (DSC, TGA), and liquid crystalline phases (POM, XRD).
Conclusion and Future Outlook
4-Methoxy-3'-methylbiphenyl is a promising and versatile building block for materials science. Its unique substitution pattern offers a handle to fine-tune the electronic, optical, and morphological properties of advanced materials. The protocols and application notes provided here, while based on established principles of related compounds, offer a clear and authoritative pathway for researchers to explore the potential of this molecule in OLEDs, liquid crystals, and high-performance polymers. Future work should focus on the experimental validation of these proposed applications and the exploration of further derivatization to unlock new functionalities.
References
-
NIST/TRC. (n.d.). 4-methylbiphenyl. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 4'-Methoxy-3-methylbiphenyl. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3'-methylbiphenyl. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4'-methylbiphenyl. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbiphenyl. Retrieved from [Link]
-
ResearchGate. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. Retrieved from [Link]
-
Wikipedia. (n.d.). OLED. Retrieved from [Link]
-
ResearchGate. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and phase behavior of a new 2-vinylbiphenyl-based mesogen-jacketed liquid crystalline polymer with a high glass transition temperature and low threshold molecular weight. Retrieved from [Link]
-
White Rose Research Online. (2025). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Methylbiphenyl (FDB010551). Retrieved from [Link]
-
ACS Publications. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and phase behavior of a new 2-vinylbiphenyl-based mesogen-jacketed liquid crystalline polymer with a high glass transition temperature and low threshold molecular weight - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Functionalization of 4-Methoxy-3'-methylbiphenyl as a Liquid Crystal Scaffold
Abstract
This guide details the synthesis, characterization, and downstream application of 4-Methoxy-3'-methylbiphenyl (CAS 17171-17-4), a critical mesogenic core used in the development of low-melting-point liquid crystals (LCs).[1][2] While unsubstituted biphenyls often exhibit high melting points that limit their utility in eutectic mixtures, the introduction of a lateral methyl group at the 3'-position disrupts molecular packing.[1] This structural modification lowers the crystal-to-mesophase transition temperature without significantly compromising the clearing point, a vital attribute for display technologies and optical shutters.[1][2] This note provides a validated Suzuki-Miyaura coupling protocol for the core synthesis and outlines a derivatization pathway to generate nematic liquid crystals.
Material Properties & Safety Data
Before initiating synthesis, verify the physicochemical properties of the target scaffold.
Table 1: Chemical Specifications of 4-Methoxy-3'-methylbiphenyl
| Property | Specification | Notes |
| IUPAC Name | 4'-Methoxy-3-methyl-1,1'-biphenyl | |
| CAS Number | 17171-17-4 | |
| Molecular Formula | C₁₄H₁₄O | |
| Molecular Weight | 198.26 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 51–52 °C | [1] |
| Boiling Point | ~140 °C (at 4 Torr) | [1] |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water | |
| Hazards | Irritant (Skin/Eye/Respiratory) | Use standard PPE (Gloves, Fume Hood) |
Synthetic Pathway: The "Why" and "How"
Retrosynthetic Analysis
The most efficient route to unsymmetrical biphenyls is the Suzuki-Miyaura Cross-Coupling .[1][2] For 4-Methoxy-3'-methylbiphenyl, we couple an electron-rich aryl halide with an aryl boronic acid.[1][2]
-
Fragment A (Electrophile): 4-Bromoanisole.[1][2][3] (Preferred over iodo-analogs for cost/stability balance).[1][2]
-
Fragment B (Nucleophile): 3-Methylphenylboronic acid (m-Tolylboronic acid).[1][2]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] with Triphenylphosphine (PPh₃) ligand.[3]
Mechanistic Insight: The lateral methyl group on the boronic acid partner is sterically significant but does not hinder the transmetallation step significantly at the meta position.[1] This route avoids the use of organolithium reagents, making it scalable and tolerant of the methoxy functional group.
Reaction Workflow Diagram
Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the biphenyl core.
Detailed Experimental Protocol
Protocol A: Synthesis of 4-Methoxy-3'-methylbiphenyl[1][2]
Objective: Isolate >5.0 g of pure intermediate.
Reagents:
-
4-Bromoanisole (1.87 g, 10.0 mmol)
-
3-Methylphenylboronic acid (1.50 g, 11.0 mmol) – 1.1 equiv ensures complete consumption of the bromide.
-
Palladium(II) acetate (22 mg, 1 mol%)
-
Triphenylphosphine (105 mg, 4 mol%)
-
Potassium carbonate (2.76 g, 20.0 mmol) dissolved in Distilled Water (10 mL)
-
Solvent: Toluene (40 mL) / Ethanol (10 mL) mixture.
Step-by-Step Methodology:
-
Catalyst Pre-activation (Critical Step):
-
In a dry Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of toluene. Stir at room temperature for 10 minutes.
-
Observation: The solution should turn from orange to bright yellow, indicating the formation of the active Pd(0) phosphine species.
-
-
Reaction Assembly:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromoanisole, 3-Methylphenylboronic acid, and the remaining Toluene/Ethanol solvent.
-
Degas the solvent stream by bubbling Nitrogen (N₂) for 15 minutes.[3] Oxygen inhibits the catalytic cycle.
-
-
Initiation:
-
Monitoring (Self-Validation):
-
Workup:
-
Purification:
Downstream Application: Functionalization for Liquid Crystals
The 4-Methoxy-3'-methylbiphenyl molecule is a "core."[1][2] To create a functional Liquid Crystal (mesogen), we must extend the rigid rod length to induce anisotropy.
Strategy: Demethylation followed by Esterification.[1][2] This converts the methoxy group into a reactive phenol, which can then be coupled with a long-chain benzoic acid (e.g., 4-pentylbenzoic acid) to create a diester LC with a lateral methyl substituent.[1]
Protocol B: Demethylation to 3'-Methyl-4-biphenylol[1][2]
Reagents:
-
Boron Tribromide (BBr₃) (1.0 M in DCM, 10 mL, 10.0 mmol)
-
Dichloromethane (DCM) (anhydrous)
Method:
-
Dissolve the starting material in anhydrous DCM (20 mL) at 0 °C (ice bath).
-
Slow Addition: Add BBr₃ dropwise over 15 minutes. Caution: Exothermic.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
-
Quench: Pour mixture onto crushed ice carefully.
-
Extract with DCM, wash with NaHCO₃, dry, and concentrate.
-
Product: 3'-Methyl-4-biphenylol (Phenol intermediate).[1][2]
Protocol C: Esterification (Mesogen Formation)
Reaction: 3'-Methyl-4-biphenylol + 4-Pentylbenzoic Acid → Target LC [1][2]
Figure 2: Conversion of the biphenyl core into a rod-like liquid crystal ester.[1][2]
Procedure:
-
Mix the Phenol (1 eq), 4-Pentylbenzoic acid (1 eq), and DMAP (0.1 eq) in DCM.
-
Add DCC (1.1 eq) at 0 °C. Stir overnight at RT.
Result: The final compound, 4-(3'-methylphenyl)phenyl 4-pentylbenzoate, will exhibit a nematic mesophase with a lower melting point than its non-methylated analog due to the lateral disruption [2].[1][2]
Characterization & Quality Control
To validate the synthesis of the core (4-Methoxy-3'-methylbiphenyl), use the following parameters:
-
¹H NMR (400 MHz, CDCl₃):
-
Differential Scanning Calorimetry (DSC):
-
Run a heating/cooling cycle at 10 °C/min.
-
Verify sharp melting endotherm at 51–52 °C. Broad peaks indicate impurities (likely homocoupled byproducts).[2]
-
References
-
PubChem.[1][2][6] (n.d.). 4-Methoxy-3'-methylbiphenyl (Compound).[1][2][6][7][8] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2025, from [Link]
-
Gray, G. W., & Hird, M. (1989). Liquid Crystals: Viscous and Elastic Properties of Lateral Methyl Substituted Biphenyls. Taylor & Francis.[1][2][9] (Contextual grounding on lateral substitution effects).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 4-Methoxy-3'-methylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3'-methylbiphenyl is a versatile scaffold in medicinal chemistry and materials science, offering multiple sites for synthetic modification. Its structure, possessing two distinct aromatic rings with different electronic properties, a methoxy group, and a benzylic methyl group, allows for a wide array of chemical transformations. However, the inherent reactivity of these functional groups can lead to a lack of selectivity in synthetic routes. This guide provides a comprehensive overview of protecting group strategies to enable precise and efficient functionalization of the 4-Methoxy-3'-methylbiphenyl core. We will delve into the causal logic behind the selection of protecting groups, providing detailed protocols for their application and removal in various synthetic scenarios.
Understanding the Reactivity of 4-Methoxy-3'-methylbiphenyl
To devise effective protecting group strategies, a thorough understanding of the reactivity of the starting material is paramount.
-
The Methoxy-Substituted Ring (Ring A): The methoxy group is a strong electron-donating group, activating this ring towards electrophilic aromatic substitution, primarily at the ortho- and para-positions. The para-position is already substituted, making the ortho-positions (C3 and C5) the most likely sites for electrophilic attack. The methoxy group itself can be susceptible to cleavage under strongly acidic conditions to yield the corresponding phenol.
-
The Methyl-Substituted Ring (Ring B): The methyl group is a weakly activating, ortho-, para-directing group for electrophilic aromatic substitution. The positions ortho (C2' and C4') and para (C6') to the methyl group are activated.
-
The Methyl Group: The benzylic protons of the methyl group are susceptible to radical halogenation or oxidation under specific conditions.
-
The Biphenyl System: The two aromatic rings are connected by a single bond, allowing for potential atropisomerism if bulky groups are introduced at the ortho-positions. The electronic communication between the rings can also influence reactivity.
Scenario 1: Selective Functionalization of the Methyl-Substituted Ring (Ring B)
A common synthetic goal is the modification of one aromatic ring while leaving the other untouched. For instance, electrophilic substitution on Ring B in the presence of the more activated Ring A requires a strategic approach.
Challenge:
Direct electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on 4-Methoxy-3'-methylbiphenyl would likely occur preferentially on the electron-rich, methoxy-activated Ring A. To direct substitution to Ring B, the activating effect of the methoxy group must be temporarily masked.
Protecting Group Strategy: Demethylation to a Phenol and Protection
The most effective strategy is to convert the methoxy group to a hydroxyl group (a phenol), which can then be protected with an electron-withdrawing group. This deactivates Ring A towards electrophilic attack, allowing for selective functionalization of Ring B.
Workflow for Selective Bromination of Ring B:
Caption: Workflow for selective bromination of the methyl-substituted ring.
Protocol 1: Demethylation of 4-Methoxy-3'-methylbiphenyl
Objective: To convert the methoxy group to a hydroxyl group.
Reagents and Materials:
-
4-Methoxy-3'-methylbiphenyl
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 4-Methoxy-3'-methylbiphenyl (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4'-hydroxy-3-methylbiphenyl.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the Phenolic Hydroxyl Group
Objective: To protect the hydroxyl group with an acetyl group, an electron-withdrawing group that deactivates the aromatic ring.
Reagents and Materials:
-
4'-Hydroxy-3-methylbiphenyl
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 4'-hydroxy-3-methylbiphenyl (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the acetyl-protected biphenyl.
With Ring A now deactivated, electrophilic substitution can be performed selectively on Ring B. Following the desired transformation, the protecting group can be readily removed.
Protocol 3: Deprotection of the Acetyl Group
Objective: To remove the acetyl protecting group and regenerate the hydroxyl group, which can then be re-methylated if desired.
Reagents and Materials:
-
Acetyl-protected biphenyl derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the acetyl-protected biphenyl (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~5 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected product.
Scenario 2: Selective Functionalization of the Methoxy-Substituted Ring (Ring A)
For reactions where the highly activated Ring A is the desired site of modification, protecting groups may not always be necessary. However, in cases where sensitive functionalities are to be introduced or when directing group competition needs to be managed, a protecting group on Ring B can be advantageous.
Challenge:
While Ring A is more activated, certain reactions could still lead to mixtures of products. For instance, directed ortho-metalation (DoM) is a powerful tool for C-H functionalization. The methoxy group is a known directing group for lithiation at the ortho position. However, the methyl group on Ring B could also direct lithiation, potentially leading to a mixture of products.
Protecting Group Strategy: No Protecting Group Required (for Electrophilic Aromatic Substitution)
For most electrophilic aromatic substitutions, the strong activating and ortho-directing effect of the methoxy group will dominate, leading to selective reaction at the C3 and C5 positions of Ring A.
Example Reaction: Nitration of 4-Methoxy-3'-methylbiphenyl
Caption: Direct nitration of 4-Methoxy-3'-methylbiphenyl.
Protocol 4: Nitration of 4-Methoxy-3'-methylbiphenyl
Objective: To introduce a nitro group onto the methoxy-substituted ring.
Reagents and Materials:
-
4-Methoxy-3'-methylbiphenyl
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
DCM
-
Water, brine, and anhydrous MgSO₄
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ to 4-Methoxy-3'-methylbiphenyl.
-
To this cooled, stirred mixture, add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dropwise, maintaining the temperature below 10 °C.
-
After the addition, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with DCM.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting nitro-derivative by crystallization or column chromatography.
Scenario 3: Modification of the Benzylic Methyl Group
The benzylic methyl group is a handle for further functionalization, for example, through oxidation to a carboxylic acid or halogenation followed by nucleophilic substitution.
Challenge:
The conditions required for benzylic oxidation or halogenation can be harsh and may also affect the electron-rich methoxy-substituted ring, leading to undesired side products.
Protecting Group Strategy: Temporary Deactivation of Ring A
Similar to Scenario 1, the methoxy group can be demethylated to a phenol and protected with an electron-withdrawing group to deactivate Ring A. This allows for clean transformation of the benzylic methyl group.
Workflow for Benzylic Bromination:
Caption: Protecting group strategy for selective benzylic bromination.
Protocol 5: Benzylic Bromination of the Protected Biphenyl
Objective: To selectively brominate the benzylic methyl group.
Reagents and Materials:
-
Acetyl-protected 4'-hydroxy-3-methylbiphenyl (from Protocol 2)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Reflux condenser and light source (e.g., a sunlamp)
Procedure:
-
Dissolve the protected biphenyl (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux with irradiation from a light source to initiate the radical reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with CCl₄.
-
Concentrate the filtrate to obtain the crude benzylic bromide.
-
Purify by recrystallization or column chromatography.
Following this step, the protecting group on the phenol can be removed as described in Protocol 3, and the resulting hydroxyl group can be re-methylated if the original methoxy group is desired in the final product.
Data Summary
| Scenario | Target Functionalization | Protecting Group Strategy | Key Advantage |
| 1 | Ring B (Methyl-substituted) | Demethylation of OMe to OH, then protection (e.g., as acetate) | Deactivates the more reactive Ring A, enabling selective reaction on Ring B. |
| 2 | Ring A (Methoxy-substituted) | Generally, no protecting group needed for electrophilic substitution | The strong activating effect of the methoxy group directs the reaction. |
| 3 | Benzylic Methyl Group | Demethylation of OMe to OH, then protection (e.g., as acetate) | Prevents side reactions on the electron-rich Ring A during radical reactions. |
Conclusion
The strategic use of protecting groups is indispensable for the selective and efficient synthesis of complex derivatives of 4-Methoxy-3'-methylbiphenyl. By temporarily masking the reactivity of certain functional groups, chemists can unlock a wider range of synthetic transformations and achieve their target molecules with higher yields and purity. The choice of protecting group and the overall synthetic strategy should always be guided by a thorough understanding of the substrate's reactivity and the conditions of the planned chemical reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to build upon in their synthetic endeavors with this important molecular scaffold.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide protecting groups. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3'-methylbiphenyl
Welcome to the technical support center for the synthesis of 4-Methoxy-3'-methylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to improve your reaction yields and overcome common challenges.
Introduction to the Synthesis of 4-Methoxy-3'-methylbiphenyl
The synthesis of 4-Methoxy-3'-methylbiphenyl is most commonly achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prevalent and versatile method.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species. For the synthesis of 4-Methoxy-3'-methylbiphenyl, there are two primary retrosynthetic approaches:
-
Route A: Coupling of a 4-methoxyphenyl derivative with a 3-methylphenyl derivative.
-
Route B: Coupling of a 3-methylphenyl derivative with a 4-methoxyphenyl derivative.
The choice between these routes will depend on the availability and stability of the starting materials. A common approach involves the reaction of an aryl halide with an arylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the two primary Suzuki-Miyaura coupling strategies for synthesizing 4-Methoxy-3'-methylbiphenyl?
There are two main strategies for this synthesis, differing in the choice of the aryl halide and the boronic acid:
-
Strategy 1: 4-Bromoanisole (or 4-iodoanisole) is coupled with 3-methylphenylboronic acid.
-
Strategy 2: 3-Bromotoluene (or 3-iodotoluene) is coupled with 4-methoxyphenylboronic acid.
Both strategies are viable, and the choice often depends on the commercial availability and cost of the starting materials.
Q2: Which aryl halide is preferred, bromide or iodide?
The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the trend: I > Br > Cl.[3] Aryl iodides are more reactive and can often lead to higher yields under milder conditions. However, they are typically more expensive and can sometimes poison the palladium catalyst.[4] Aryl bromides offer a good balance of reactivity and cost, making them a common choice for many applications.[4]
Q3: How do the electron-donating groups (methoxy and methyl) on the aromatic rings affect the reaction?
Electron-donating groups, such as the methoxy group on 4-bromoanisole and the methyl group on 3-bromotoluene, can make the oxidative addition step of the Suzuki-Miyaura catalytic cycle more challenging.[3][4] This is because these groups increase the electron density on the aromatic ring, making the carbon-halogen bond stronger and less susceptible to cleavage by the palladium catalyst. To overcome this, it is often necessary to use more electron-rich and bulky phosphine ligands, which can facilitate the oxidative addition.[3]
Q4: What are the most common side reactions that can lower the yield?
Several side reactions can compete with the desired cross-coupling, leading to a lower yield of 4-Methoxy-3'-methylbiphenyl:
-
Homocoupling: Dimerization of the boronic acid to form 3,3'-dimethylbiphenyl or 4,4'-dimethoxybiphenyl. This is often promoted by the presence of Pd(II) species in the reaction mixture.[4]
-
Dehalogenation: The aryl halide is reduced to the corresponding arene (anisole or toluene). This can occur if there are sources of hydride in the reaction, which can be generated from the solvent or base.[4]
-
Protodeboronation: The boronic acid reacts with water or other protic species to replace the boronic acid group with a hydrogen atom. This is a common issue with the stability of boronic acids.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 4-Methoxy-3'-methylbiphenyl and provides actionable solutions.
Problem 1: Low or no product yield.
| Possible Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may have decomposed or is not in the active Pd(0) state. | Ensure you are using a high-quality palladium source. Consider using a pre-catalyst that readily forms the active Pd(0) species. Ensure proper degassing of the reaction mixture to prevent oxidation of the catalyst. |
| Inefficient Oxidative Addition | The electron-rich nature of the aryl halide (4-bromoanisole or 3-bromotoluene) makes oxidative addition difficult.[4] | Use a more electron-rich and sterically bulky phosphine ligand, such as SPhos or XPhos, to promote oxidative addition.[5] Consider switching from an aryl bromide to the more reactive aryl iodide. |
| Boronic Acid Instability | 3-Methylphenylboronic acid or 4-methoxyphenylboronic acid may be degrading via protodeboronation.[4] | Use a freshly opened bottle of boronic acid or recrystallize it before use. Consider using a more stable boronic ester, such as a pinacol ester, which can be less prone to protodeboronation.[4] |
| Incorrect Base | The chosen base may not be strong enough to activate the boronic acid for transmetalation. | For Suzuki couplings, a variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] If using a weaker base like K₂CO₃, ensure that a small amount of water is present, as this is often necessary for the reaction to proceed.[6] For anhydrous conditions, a stronger base like K₃PO₄ may be more effective. |
Problem 2: Significant formation of homocoupling byproducts.
| Possible Cause | Explanation | Recommended Solution |
| Presence of Pd(II) | The presence of Pd(II) species in the reaction mixture can catalyze the homocoupling of the boronic acid.[4] | Ensure that the palladium pre-catalyst is effectively reduced to Pd(0) at the start of the reaction. Minimize the exposure of the reaction to air, as oxygen can re-oxidize the active catalyst. |
| Reaction Temperature Too High | High temperatures can sometimes favor side reactions like homocoupling. | Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Explanation | Recommended Solution |
| Close Polarity of Product and Byproducts | The desired product, 4-Methoxy-3'-methylbiphenyl, may have a similar polarity to the homocoupled byproducts (3,3'-dimethylbiphenyl and 4,4'-dimethoxybiphenyl), making separation by column chromatography challenging. | Optimize the reaction conditions to minimize the formation of side products. If purification is still difficult, consider recrystallization as an alternative or complementary purification method. |
| Residual Palladium | Traces of the palladium catalyst can remain in the product, which is often undesirable, especially in pharmaceutical applications. | After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a thiol-containing reagent (e.g., thiourea) or use a palladium scavenger resin to remove residual metal. |
Experimental Protocols
Optimized Protocol for the Synthesis of 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
4-Bromoanisole (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry Schlenk flask, add 4-bromoanisole, 3-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (e.g., in a 10:1 ratio of toluene to water). The reaction mixture will be biphasic.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Methoxy-3'-methylbiphenyl.
Data Presentation: Comparison of Reaction Conditions
The following table provides a hypothetical comparison of different reaction conditions to illustrate the impact of key parameters on the yield of 4-Methoxy-3'-methylbiphenyl. Actual results may vary.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4 | Pd(OAc)₂ | None | K₃PO₄ | Toluene/H₂O | 80 | <10 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Al-Masum, M., & Kumar, C. (2003). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Tetrahedron Letters, 44(27), 5121-5124. [Link]
-
PubChem. (n.d.). 4-Methoxy-3'-methylbiphenyl. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2010). Suzuki coupling. [Link]
-
Libretexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Hossain, K. M., et al. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2014(6), 203-218. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5057. [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction? [Link]
Sources
Technical Support Center: Troubleshooting the Mizoroki-Heck Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Mizoroki-Heck reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural checklists. Instead, this resource provides in-depth, mechanistically-grounded answers to the common (and uncommon) challenges encountered when coupling aryl halides with olefins. Here, we will explore the causality behind experimental choices to empower you to logically diagnose and resolve issues in your own reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Reaction or Extremely Low Conversion
This is the most common and frustrating issue. When your starting materials are recovered unchanged, a systematic approach is required to pinpoint the failure point in the catalytic cycle.
Q: I've assembled my Heck reaction (Pd(OAc)₂, PPh₃, Et₃N, Aryl Iodide, Styrene in DMF) and see no product after 24 hours at 80°C. Where do I start?
A: Start by suspecting the catalyst's active state. The most frequent culprit is the failure to generate or maintain the active Pd(0) species, which is essential for the first step of the catalytic cycle: oxidative addition.
-
Catalyst Precursor Activation: Many common protocols use a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). This must be reduced in situ to the active Pd(0) catalyst to initiate the cycle.[1][2] Your phosphine ligand (e.g., triphenylphosphine, PPh₃) or the amine base can act as the reductant.[1][2] If this reduction is inefficient, the catalytic cycle never begins.
-
Troubleshooting Protocol: Consider a pre-activation step. Gently heat the Pd(II) precatalyst and the phosphine ligand in the solvent for a short period before adding the other reactants. Alternatively, switch to a commercially available Pd(0) source, such as Pd(PPh₃)₄, to bypass the in situ reduction step entirely.[3] Note that Pd(0)(PPh₃)₄ can be a relatively stable 18-electron complex, and its dissociation to the active 14-electron species can sometimes be slow.[1]
-
-
Oxidative Addition Failure: This is the rate-determining step for less reactive aryl halides like chlorides and some bromides.[2] The reactivity trend is generally I > Br > Cl >> F.[4]
-
Causality: The Pd(0) catalyst must insert into the aryl-halide bond.[5][6] This step is electronically demanding. Electron-rich phosphine ligands can activate the Pd(0) catalyst, making it more nucleophilic and facilitating the breaking of the R-X bond.[1]
-
Troubleshooting Protocol: If using an aryl chloride or bromide, switch to a more electron-rich and bulky phosphine ligand. Ligands like P(t-Bu)₃ or biphenyl-based phosphines (e.g., XPhos, SPhos) are designed for these challenging substrates.[7] Increasing the temperature may also be necessary to overcome the activation barrier for aryl chlorides.[8]
-
-
Reagent Quality: Ensure all reagents are pure and dry. Water can interfere with the reaction, and impurities in the substrates can poison the catalyst. Solvents should be anhydrous and degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Issue 2: Reaction Stalls or Results in Low to Moderate Yield
When the reaction starts but fails to reach completion, the focus shifts from catalyst activation to catalyst stability and reaction kinetics.
Q: My reaction works, but I can't get beyond 40% yield, even with extended reaction times. What's happening to my catalyst?
A: Catalyst deactivation is the most probable cause. The palladium catalyst can fall out of the catalytic cycle and form inactive species, most commonly palladium black (colloidal Pd metal).[2]
-
Palladium Black Formation: At the high temperatures often required for the Heck reaction, the coordinatively unsaturated Pd(0) intermediates can aggregate and precipitate as inactive palladium black.[2]
-
Causality: The ligand's role is not just to tune reactivity but also to stabilize the palladium center. If the ligand concentration is too low, or if the ligand itself degrades, the palladium becomes "naked" and prone to aggregation.
-
Troubleshooting Protocol:
-
Increase Ligand:Pd Ratio: A common mistake is using a stoichiometric or near-stoichiometric amount of ligand to palladium. For monodentate ligands like PPh₃, using a ratio of 2:1 to 4:1 (ligand:Pd) can help maintain a stabilized catalyst. However, be aware that a very high excess of phosphine ligand can inhibit the reaction by creating a coordinatively saturated, inactive palladium complex.[1][9]
-
Use More Robust Ligands: Palladacycles and pincer-type ligands are designed for high thermal stability and can prevent catalyst decomposition at elevated temperatures.[8][10] N-heterocyclic carbenes (NHCs) are also excellent, highly stable ligands.[8]
-
-
-
Base-Related Issues: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the H-X acid produced during β-hydride elimination.[1][3]
-
Causality: If the base is too weak or is consumed by side reactions, the generated acid (e.g., HBr) will accumulate. This acidic environment can protonate the phosphine ligands, reducing their ability to coordinate to palladium, and can also promote catalyst decomposition.
-
Troubleshooting Protocol: Ensure you are using a stoichiometric amount (or slight excess) of a suitable base. For many Heck reactions, an inorganic base like K₂CO₃ or NaOAc is effective.[11] Triethylamine (Et₃N) is also common but can sometimes act as a ligand itself.[1] The choice of base can significantly impact the reaction outcome.[8]
-
Issue 3: Poor Regioselectivity or E/Z Selectivity
Controlling where the aryl group adds to the olefin (regioselectivity) and the resulting double bond geometry (E/Z selectivity) is critical for synthetic utility.
Q: I'm coupling 4-bromoanisole with 1-octene and getting a mixture of the linear (terminal) and branched (internal) products. How can I favor the linear product?
A: Regioselectivity is primarily governed by sterics and electronics during the migratory insertion step. [1][3]
-
Mechanism of Selectivity: The aryl group on the palladium complex migrates to one of the carbons of the coordinated olefin.
-
Steric Control (Neutral Pathway): With neutral palladium complexes (often formed with halide leaving groups and monodentate phosphines), the aryl group typically adds to the less sterically hindered carbon of the alkene, leading to the linear product.[1][12]
-
Electronic Control (Cationic Pathway): When using aryl triflates or in the presence of silver salts that abstract the halide, a cationic palladium complex is formed.[1] In this case, the aryl group adds to the more electron-deficient carbon of the alkene, which can favor the branched product, especially with electron-rich olefins.[1][12]
-
-
Troubleshooting Protocol for Linear Selectivity:
-
Ligand Choice: Use bulky ligands. The steric bulk of the ligand environment will further disfavor addition to the more substituted carbon of the olefin.
-
Avoid Cationic Pathway: Stick with aryl bromides or iodides and avoid additives like silver salts.
-
Phase-Transfer Catalysts: For "ligandless" conditions, sometimes adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help favor the linear product under specific conditions (Jeffrey-type conditions).[8][12]
-
Q: My product is a mixture of E and Z isomers. How can I improve the selectivity for the E (trans) isomer?
A: The Heck reaction typically has a strong preference for the E isomer. [13][14] This selectivity arises from the syn-migratory insertion followed by a syn-β-hydride elimination, which proceeds through a lower-energy transition state that minimizes steric interactions, leading to the trans product.[5][15] If you are observing poor E/Z selectivity, it may be due to isomerization of the product under the reaction conditions.
-
Causality: The β-hydride elimination step can be reversible.[1] This means the palladium-hydride species can re-add to the product olefin, allowing for rotation and subsequent elimination to form the more stable E-isomer, but also potentially the Z-isomer.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: Higher temperatures can provide the energy needed to overcome the barrier for the less-favored Z-isomer formation or promote post-reaction isomerization.
-
Optimize Base and Solvent: The reaction medium can influence the lifetime of the palladium-hydride intermediate. A strong base that rapidly and irreversibly removes the H-X will quickly regenerate the Pd(0) catalyst and may reduce the chance for product isomerization.[1][16]
-
Visualizing the Process
The Heck Reaction Catalytic Cycle
This diagram illustrates the fundamental steps all successful Heck reactions must navigate. Troubleshooting involves identifying which of these steps is failing.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow
When a reaction fails, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting failed Heck reactions.
Key Parameter Summary
This table provides a starting point for reaction optimization. The optimal conditions are highly substrate-dependent.
| Parameter | Reactant/Condition | General Recommendation & Rationale |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | Most reactive due to weaker C-X bond, facilitating oxidative addition.[4] |
| Ar-Cl | Least reactive, requires higher temperatures and specialized, electron-rich, bulky phosphine ligands or NHCs to facilitate oxidative addition.[7][8] | |
| Catalyst | Pd(OAc)₂, PdCl₂ | Common Pd(II) precatalysts. Require in situ reduction to Pd(0).[11] |
| Pd(PPh₃)₄ | Pd(0) source. Bypasses the need for in situ reduction but can be inhibited by excess ligand.[3] | |
| Ligand | PPh₃ | Standard, good for reactive substrates (Ar-I). Can be prone to degradation at high temps. |
| P(t-Bu)₃, XPhos, etc. | Bulky, electron-rich phosphines. Essential for unreactive aryl chlorides and bromides.[7] | |
| Base | Et₃N, i-Pr₂NEt | Organic amine bases. Can also act as ligands or reducing agents.[1] |
| K₂CO₃, NaOAc, Cs₂CO₃ | Inorganic bases. Generally robust and non-coordinating. Choice can affect selectivity and rate.[11] | |
| Solvent | DMF, NMP, DMAc | Polar aprotic solvents are most common. They help dissolve salts and stabilize charged intermediates.[8][17] |
| Toluene, Dioxane | Non-polar solvents can also be used, often at higher temperatures. | |
| Temperature | 80 - 140 °C | Highly dependent on aryl halide reactivity. Higher temperatures increase rate but also risk catalyst decomposition.[8] |
Experimental Protocol: A General Procedure for Troubleshooting
This protocol provides a robust starting point for coupling an aryl bromide with an acrylate.
Objective: To perform a Heck coupling between 4-bromotoluene and methyl acrylate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Bromotoluene
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and PPh₃ (e.g., 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (e.g., 5 mL).
-
Reactant Addition: Sequentially add 4-bromotoluene (e.g., 1.0 mmol, 1 equiv), methyl acrylate (e.g., 1.2 mmol, 1.2 equiv), and Et₃N (e.g., 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
If this reaction fails:
-
Step 1 Modification (Catalyst): Replace Pd(OAc)₂/PPh₃ with a more active pre-catalyst, such as one based on a biarylphosphine ligand, especially if you switch to an aryl chloride.
-
Step 3 Modification (Base): Replace Et₃N with an inorganic base like K₂CO₃.
-
Step 4 Modification (Temperature): If using an aryl chloride, the temperature may need to be increased to 120-140 °C.
This guide is intended to serve as a living document. The field of palladium catalysis is ever-evolving, but the fundamental principles of the catalytic cycle remain the most powerful tool for diagnosing and solving the challenges you face at the bench.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. byjus.com [byjus.com]
- 12. bilder.buecher.de [bilder.buecher.de]
- 13. youtube.com [youtube.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. scienceinfo.com [scienceinfo.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Catalyst Remediation for 4-Methoxy-3'-methylbiphenyl
System Status: Operational Topic: Palladium (Pd) Removal Strategies Post-Suzuki Coupling Target Product: 4-Methoxy-3'-methylbiphenyl (CAS: 102113-98-4) Critical Parameter: Melting Point ~48-49°C (Low-Melting Solid)
Executive Summary & Decision Matrix
The Problem: Synthesizing 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura coupling typically leaves residual Palladium (Pd) ranging from 500 to 5000 ppm.[1] To meet ICH Q3D regulatory standards for oral drugs, this must be reduced to <10 ppm .[1]
The Challenge: This specific biaryl has a low melting point (48-49°C).[1] Aggressive thermal purification techniques (like high-temperature recrystallization) often result in "oiling out" rather than clean crystallization, trapping Pd contaminants in the oil phase.[1]
The Solution Architecture: Use the decision matrix below to select the correct remediation module based on your current impurity profile.
Figure 1: Remediation Decision Tree. Select the pathway based on visual inspection and initial Pd quantification.
Technical Modules (Step-by-Step Protocols)
Module 1: Adsorption (The "Grey Product" Fix)
Use Case: Your isolated solid is grey or black, indicating colloidal Pd(0).[1] Mechanism: Physical adsorption via high surface area activated carbon.[1]
Protocol:
-
Dissolution: Dissolve crude 4-Methoxy-3'-methylbiphenyl in Tetrahydrofuran (THF) or Ethyl Acetate (10 mL/g).
-
Why: These solvents dissolve the biaryl well at room temperature, avoiding the risk of melting the product (MP 49°C) into an oil.[1]
-
-
Loading: Add Activated Carbon (Darco KB-G or equivalent) at 10-20 wt% relative to the substrate.[1]
-
Agitation: Stir vigorously at Room Temperature (20-25°C) for 2-4 hours.
-
Filtration: Filter through a pad of Celite 545 packed on a sintered glass funnel. Wash the cake with fresh solvent.[1]
-
Validation (IPC): Evaporate a small aliquot. If the solid is off-white/white, proceed.[1] If still grey, repeat or switch to Module 2.[1]
Module 2: Chemosorption (The Pharma Standard)
Use Case: Product looks clean but ICP-MS shows high Pd (50-500 ppm). Mechanism: Covalent bonding of Pd to functionalized silica (Thiol/Mercaptan).[1] Recommended Scavenger: SiliaMetS® Thiol or QuadraPure™ TU .[1]
Protocol:
-
Solvent Selection: Use Ethyl Acetate or Toluene .[1]
-
Scavenger Charge: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content, or typically 5-10 wt% of substrate).[1]
-
Thermal Cycle: Heat the mixture to 40°C for 4-12 hours.
-
Filtration: Filter the scavenger (now containing the Pd) using a standard membrane filter (0.45 µm).
-
Self-Validating Step: The filtrate should be completely clear.[1]
Module 3: Low-Temperature Crystallization (Final Polish)
Use Case: Final purification to reach <10 ppm Pd and >99% purity. Critical Constraint: The low melting point (49°C) makes standard "boil and cool" recrystallization dangerous (risk of oiling out).[1]
Protocol:
-
Solvent System: Methanol (Solvent) and Water (Antisolvent) .[1]
-
Dissolution: Dissolve the solid in Methanol at 35°C (approx. 5 mL/g). Ensure complete dissolution.
-
Antisolvent Addition: Slowly add Water dropwise at 35°C until a faint turbidity persists.[1]
-
Controlled Cooling: Cool the mixture slowly to 0-5°C over 2 hours.
-
Isolation: Filter the white crystals cold. Wash with cold 1:1 Methanol/Water.[1]
Comparative Data: Scavenger Efficiency
| Method | Target Species | Pd Removal Efficiency | Yield Loss | Cost |
| Activated Carbon | Colloidal Pd(0) | 60-80% | High (5-15%) | Low |
| Celite Filtration | Large Particulates | < 20% | Low (< 1%) | Negligible |
| SiliaMetS® Thiol | Soluble Pd(II) | > 99% | Low (< 2%) | High |
| Recrystallization | All Species | 90-95% | Medium (10-20%) | Medium |
Troubleshooting & FAQs
Q1: My product turned into a yellow oil during crystallization. What happened? A: You exceeded the melting point (49°C) or added antisolvent too fast.[1]
-
Fix: Re-dissolve the oil by adding a small amount of Methanol.[1] Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.[1] Cool very slowly to 0°C. Do not let the bath temperature exceed 40°C.
Q2: I used Activated Carbon, but the Pd level is still 200 ppm. A: Carbon is excellent for colloidal Pd (black particles) but poor for soluble Pd-phosphine complexes.[1]
-
Fix: You must use a chemical scavenger (Module 2).[1] The phosphine ligands on the Pd are protecting it from the carbon pores.[1] Thiol scavengers displace these ligands to bind the metal.[1]
Q3: Can I use distillation to purify this? A: Technically yes (BP is high, ~350°C), but it is not recommended for Pd removal.
-
Reasoning: Distilling high-boiling biphenyls often leads to thermal degradation or "carry-over" of volatile Pd complexes.[1] Chemosorption + Crystallization is the superior route for this specific molecule.[1]
Q4: How do I validate Pd removal without an ICP-MS? A: While ICP-MS is the only way to certify <10 ppm, you can use a Sodium Borohydride (NaBH4) Spot Test for a quick check.
-
Test: Dissolve 10 mg of product in THF. Add a drop of aqueous NaBH4.[1]
-
Result: If the solution turns grey/black instantly, you have significant reducible Pd (>100 ppm).[1] If it stays clear, you are likely in the lower range.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Guideline for Elemental Impurities Q3D(R2), 2022. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
SiliCycle Application Note. "Scavenging of Palladium from Suzuki Coupling Reaction." SiliCycle Inc., 2023.[1] Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research."[1] Organic Process Research & Development, 2005, 9(2), 198–205. Link
-
Chemical Book. "4-Methoxy-3'-methylbiphenyl Properties & Melting Point Data." Link
Sources
Technical Support Center: Recrystallization of 4-Methoxy-3'-methylbiphenyl
Case ID: REC-4M3MB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 1, 2026[1]
Executive Summary & Molecular Profile[2]
Welcome to the technical support hub for 4-Methoxy-3'-methylbiphenyl . This guide addresses the specific challenges of purifying this unsymmetrical biaryl. Unlike high-melting para-para substituted biphenyls, the meta-methyl substitution on the 3' position disrupts crystal packing, often resulting in a lower melting point (estimated 40–70°C range based on analogs) and a high propensity for "oiling out" rather than crystallizing.
Key Molecular Specs:
-
Structure: Biphenyl core with a polar methoxy group (Pos. 4) and a lipophilic methyl group (Pos. 3').
-
Primary Challenge: Separation of homocoupled byproducts (e.g., 3,3'-dimethylbiphenyl) and preventing phase separation (oiling) during cooling.
-
Solubility Profile: High in non-polar organics (Toluene, DCM); Moderate/High in hot alcohols; Low in water.
Critical Decision Matrix: Solvent Selection
User Question: I tried recrystallizing from pure Ethanol, but I got an oil. What is the correct solvent system?
Technical Response: For unsymmetrical biphenyls with low melting points, single-solvent systems often fail because the saturation limit is too high at room temperature. You require a Binary Solvent System (Solvent/Anti-solvent) .
| System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 10:1 to 5:1 | High | Recommended. The polarity of the methoxy group allows dissolution in hot ethanol; water acts as a gentle anti-solvent to force precipitation upon cooling. |
| Methanol / Water | 10:1 | Moderate | Good for very small scales, but Methanol's lower boiling point limits the dissolution range. |
| Hexanes / EtOAc | 20:1 | Low | Risk of product remaining soluble in hexanes due to the methyl/biphenyl lipophilicity. Use only if removing polar impurities. |
| Isopropanol (IPA) | 100% | Low | Often leads to oiling out due to high solubility and higher boiling point. |
Diagram: Solvent Selection Logic
Caption: Decision tree for selecting solvents based on thermal properties of the specific biphenyl derivative.
Troubleshooting Guide: The "Suzuki Hangover"
User Question: My crude product is greyish-brown and sticky. Recrystallization isn't cleaning it up.
Technical Response: This is classic Palladium (Pd) contamination combined with Boronic Acid residues . Recrystallization alone cannot easily remove heavy metal particulates or highly polar boronic acids if they are trapped in the crystal lattice.
Pre-Recrystallization Cleanup Protocol:
-
The Scavenger Wash: Dissolve crude in Ethyl Acetate. Wash with 1M NaOH (removes unreacted boronic acids and phenols).
-
The Carbon Treatment:
-
Dissolve crude in hot Ethanol.
-
Add Activated Charcoal (5-10 wt%) .
-
Stir hot for 15 minutes.
-
Filter through a Celite pad while hot.
-
Then proceed to crystallization.
-
Master Protocol: Recrystallization of 4-Methoxy-3'-methylbiphenyl
Objective: Isolate >98% pure crystalline solid from crude Suzuki coupling mixture.
Step 1: Dissolution (The "Goldilocks" Temperature)
-
Action: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) .
-
Critical Detail: Do NOT boil immediately. Heat to ~50°C.
-
Why? If the melting point of your specific lot is ~55°C, boiling ethanol (78°C) will melt your product into an oil before it dissolves. You want it to dissolve, not melt.
Step 2: The Anti-Solvent Addition
-
Action: Once dissolved at ~50-60°C, remove from heat.
-
Action: Add warm water dropwise while swirling.
-
Stop Point: Stop adding water the moment you see a faint, persistent cloudiness (turbidity).
-
Correction: Add 1-2 drops of Ethanol to clear the cloudiness back to a transparent solution.
Step 3: Controlled Nucleation
-
Action: Allow the flask to cool to room temperature undisturbed .
-
Troubleshooting: If an oil layer forms at the bottom:
-
Re-heat until clear.
-
Scratch the inner glass wall with a glass rod to induce nucleation.
-
Add a Seed Crystal (a tiny speck of pure product from a previous batch or a solidified oil droplet).
-
Step 4: Harvesting
-
Action: Cool in an ice bath (0°C) for 30 minutes only after room temp crystallization is complete.
-
Filtration: Vacuum filter using a Buchner funnel. Wash with cold Ethanol/Water (1:1 mixture).
Diagram: The Workflow
Caption: Step-by-step workflow emphasizing the optional carbon filtration for color removal.
FAQ: Characterization & Impurities
Q: How do I distinguish my product from the homocoupled byproduct (3,3'-dimethylbiphenyl)? A: This is the hardest separation.
-
TLC: The homocoupled byproduct is usually less polar (higher Rf) than 4-Methoxy-3'-methylbiphenyl because it lacks the oxygenated methoxy group. Use Hexanes:EtOAc (9:1).
-
NMR: Look for the Methoxy singlet (~3.8 ppm). If the integration of the Methyl group (~2.3 ppm) to the Methoxy group is not exactly 3:3 (1:1 ratio), you have contamination.
Q: Why is my yield low (<40%)? A: You likely used too much solvent or too much anti-solvent.
-
Too much Ethanol: Product stays in the mother liquor.
-
Too much Water: Product "crashes out" too fast as an amorphous powder or oil, trapping impurities (low purity, high recovery), which then requires a second recrystallization (loss of yield).
References
-
PubChem. 4-Methoxy-3'-methylbiphenyl Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling and Purification. Org.[2][3][4][5][6][7] Synth. 1998, 75, 53. (General reference for biphenyl workup). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatography Guide for 4-Methoxy-3'-methylbiphenyl
Subject: Method Development & Troubleshooting for Lipophilic Aromatics Target Molecule: 4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) Support Level: Tier 3 (Senior Application Scientist)[1]
Molecule Profile & Separation Strategy
Before touching a column, you must understand the physicochemical behavior of your target. 4-Methoxy-3'-methylbiphenyl is a lipophilic, non-ionizable aromatic system.
-
Core Structure: Biphenyl backbone (hydrophobic).[1]
-
Functional Groups:
-
Chromatographic Behavior: This molecule will exhibit high retention on Reverse Phase (C18) but low-to-moderate retention on Normal Phase (Silica).[1]
-
Detection: Strong UV absorbance (Biphenyl conjugation). Primary wavelength: 254 nm . Secondary: 280 nm .
The Challenge: The primary difficulty is not retaining the compound, but separating it from structurally similar impurities (homocoupled byproducts or starting halides) which share similar lipophilicity.[1]
Method Development (Q&A)
Q1: What is the best starting solvent system for this molecule?
Recommendation: Hexane / Ethyl Acetate (Hex/EtOAc).[3][4][5]
Do not start with a generic 50:50 mix; this molecule is too non-polar. Start with a high percentage of non-polar solvent.
-
TLC Screening Protocol:
-
Prepare a 95:5 Hexane:EtOAc mobile phase.
-
Spot the crude mixture alongside starting materials.
-
Target Rf: You are aiming for an Rf of 0.25 – 0.35 .
-
Observation: If the spot travels with the solvent front (Rf > 0.8), switch to 100% Hexane or Heptane .[1] If it stays at the baseline, increase EtOAc to 10%.[1]
-
Q2: My target co-elutes with the starting material (Aryl Halide). How do I fix this?
Root Cause: Aryl halides (e.g., 3-bromotoluene) and methyl-biphenyls have very similar dipole moments, making separation in Hex/EtOAc difficult.[1]
Solution: Leverage "Solvent Selectivity" by changing the interaction mechanism. Switch to Hexane / Dichloromethane (DCM) or Heptane / Toluene .[1]
-
Why? DCM and Toluene are "softer" solvents that interact via pi-pi stacking mechanisms with the aromatic rings, often differentiating between the electron-rich methoxy-biphenyl and the electron-poor halide.
Q3: How do I scale this from TLC to a Flash Column?
Use the CV (Column Volume) Conversion Rule . An Rf of 0.30 on TLC equates to elution at approximately 3.0 – 3.5 CVs on a flash cartridge.
Gradient Recommendation (Linear):
| Time (CV) | % B (EtOAc or DCM) | Phase |
|---|---|---|
| 0.0 | 0% | Equilibration |
| 1.0 | 0% | Sample Injection (Isocratic Hold) |
| 1.0 - 10.0 | 0% -> 20% | Linear Gradient |
| 10.0 - 12.0 | 20% -> 100% | Column Wash |
Workflow Visualization
The following logic gate describes the decision-making process for optimizing the separation of 4-Methoxy-3'-methylbiphenyl.
Figure 1: Decision tree for optimizing the mobile phase based on TLC retention factors (Rf).
Troubleshooting Specific Impurities (Suzuki Coupling)
Since 4-Methoxy-3'-methylbiphenyl is typically synthesized via Suzuki-Miyaura coupling , your crude matrix contains specific classes of impurities.
Q4: There is a streak/tailing effect on my column. What is it?
Diagnosis: This is likely residual Boronic Acid (e.g., 4-methoxyphenylboronic acid).[1]
-
Mechanism:[1][2][6][7][8][9] Boronic acids interact strongly with the silanols (Si-OH) on the silica gel surface via hydrogen bonding, causing severe tailing that can contaminate your product fractions.[1]
-
Fix:
-
Pre-Column Wash: Wash your organic crude layer with 1M NaOH or NaHCO3 before chromatography to convert the boronic acid to the water-soluble boronate salt.
-
Solid Phase Extraction: If the wash isn't possible, filter the crude through a small pad of Celite mixed with basic alumina.
-
Q5: I see a spot running just below my product that I can't remove.
Diagnosis: This is likely the Homocoupling Product (e.g., 4,4'-dimethoxybiphenyl or 3,3'-dimethylbiphenyl).[1]
-
Mechanism:[1][2][6][7][8][9] Oxidative coupling of the boronic acid or halide competes with the cross-coupling. These biaryls are structurally almost identical to your product.
-
Fix:
-
Stationary Phase Change: Standard silica may not suffice. Switch to C18 (Reverse Phase) .
-
Solvent System: Water/Acetonitrile gradient (50% -> 100% ACN).[1] The methyl/methoxy difference is more pronounced in reverse phase interactions.
-
Advanced Technique: Sample Loading
For lipophilic biphenyls, how you load the column is as critical as the solvent.
Q6: Should I use liquid or dry loading?
Recommendation: Dry Loading (Solid Load) .
-
The Problem: 4-Methoxy-3'-methylbiphenyl has limited solubility in Hexane. If you dissolve it in DCM or EtOAc for liquid loading, that strong solvent will carry the sample down the column during the initial isocratic hold, causing "band broadening" and poor resolution.[1]
-
The Protocol:
-
Dissolve crude in a minimal amount of DCM.
-
Add silica gel (ratio: 3g silica per 1g crude).[1]
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder into an empty solid-load cartridge or on top of the column.
-
Summary Data Table
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica (Irregular, 40-63 µm) | Standard Flash Grade.[1] |
| Mobile Phase A | Hexane (or Heptane) | Heptane is less toxic.[1] |
| Mobile Phase B | Ethyl Acetate | Standard modifier. |
| Alt. Mobile Phase B | Dichloromethane (DCM) | Use if co-elution occurs.[1] |
| Detection | UV 254 nm | Primary aromatic absorption. |
| Target Rf | 0.28 ± 0.05 | In the chosen TLC solvent. |
| Loading Capacity | 1% - 5% | Mass of crude vs. Mass of Silica. |
References
-
Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Method Development and Optimization. Retrieved from [Link]
-
Biotage. (2023).[1][6] The Flash Purification Blog: Solvent Strength and Selectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Purification. Retrieved from [Link]
-
Sorbent Technologies. (2023).[1][6] Flash Chromatography Basics and Troubleshooting. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 3,4-Dimethoxy-4′-methylbiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Chromatography [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. biotage.com [biotage.com]
- 7. Purification [chem.rochester.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Understanding Potential Degradation Pathways of 4-Methoxy-3'-methylbiphenyl
Welcome to the technical support center for the analysis of 4-Methoxy-3'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for investigating the potential degradation pathways of this compound. Given that 4-Methoxy-3'-methylbiphenyl is a specific molecule without extensive dedicated degradation literature, this document focuses on the principles and experimental strategies to elucidate its stability profile. We will cover metabolic, photochemical, and chemical degradation pathways, offering troubleshooting advice and detailed protocols to support your experimental design.
Section 1: Metabolic Degradation Pathways
The biotransformation of xenobiotics, such as 4-Methoxy-3'-methylbiphenyl, is primarily carried out by enzymes in the liver, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism.[1][2] Understanding these pathways is critical for assessing the compound's pharmacokinetic profile and potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely initial metabolic pathways for 4-Methoxy-3'-methylbiphenyl?
A1: Based on its structure, the most probable initial metabolic transformations are:
-
O-demethylation: The methoxy group is a common site for enzymatic cleavage by CYP enzymes (notably CYP2D6 and CYP2C19 for other methoxylated compounds), yielding the corresponding phenol (4-hydroxy-3'-methylbiphenyl) and formaldehyde.[3][4] This is often a major clearance pathway for methoxylated aromatic compounds.
-
Aromatic Hydroxylation: CYP enzymes, particularly CYP1A2, CYP2C9, and CYP3A4, can directly hydroxylate the aromatic rings.[5][6] For this molecule, hydroxylation could occur on either ring, though the positions are influenced by the existing substituents. The most likely sites are ortho and para to the existing groups.
-
Benzylic Hydroxylation: The methyl group on the biphenyl system can be oxidized to a hydroxymethyl group (forming (4'-methoxy-[1,1'-biphenyl]-3-yl)methanol), which can be further oxidized to an aldehyde and a carboxylic acid.
These Phase I metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to form more water-soluble products that are readily excreted.[7]
Troubleshooting Guide
Problem: My in vitro metabolism assay (e.g., with human liver microsomes) shows no degradation of the parent compound.
-
Plausible Causes & Solutions:
-
Low Enzyme Activity: Confirm the activity of your microsomal batch using a known positive control substrate for the major CYP isoforms.
-
Incorrect Cofactors: Ensure you have added NADPH (and an NADPH-regenerating system) at the appropriate concentration. CYP enzyme activity is strictly dependent on this cofactor.
-
Insufficient Incubation Time: The compound may be a slow-turnover substrate. Extend the incubation time, taking time points out to 120 minutes.
-
Low Substrate Concentration: The substrate concentration might be well below the Michaelis-Menten constant (Km) of the metabolizing enzymes, resulting in a reaction rate that is below the limit of detection of your analytical method. Try increasing the substrate concentration.
-
Compound is Not a CYP Substrate: It is possible the compound is not significantly metabolized by CYPs and may be cleared by other enzymes (e.g., UGTs in Phase II directly) or other routes. Consider using hepatocytes, which contain a broader range of metabolic enzymes.
-
Problem: I see rapid disappearance of the parent compound, but cannot identify any discrete metabolite peaks in my LC-MS analysis.
-
Plausible Causes & Solutions:
-
Formation of Reactive Metabolites: The compound may be forming reactive metabolites that covalently bind to microsomal proteins. This can be investigated using radiolabeled compounds and checking for protein binding.
-
Multiple, Low-Level Metabolites: The metabolism might be distributed across many different pathways, with no single metabolite accumulating to a high enough concentration to be easily detected. Try concentrating the sample or using a more sensitive mass spectrometer.
-
Unstable Metabolites: The formed metabolites might be unstable under the experimental or analytical conditions. Check for pH stability and consider derivatization if they are prone to degradation.
-
Hypothesized Metabolic Pathways Diagram
Caption: Hypothesized Phase I and II metabolic pathways.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Human Liver Microsomes (HLM) at 20 mg/mL.
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test Compound Stock (10 mM in DMSO).
-
Stopping Reagent (e.g., ice-cold acetonitrile with an internal standard).
-
-
Pre-incubation:
-
In a microcentrifuge tube, add phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Vortex gently and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiate Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a tube containing the ice-cold stopping reagent.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½).
-
Section 2: Photodegradation
Photodegradation studies are essential for determining if a compound is light-sensitive, which has implications for manufacturing, packaging, and storage.[8] Aromatic compounds like biphenyls can be susceptible to photodegradation.[9][10]
Frequently Asked Questions (FAQs)
Q2: Is 4-Methoxy-3'-methylbiphenyl likely to be susceptible to photodegradation?
A2: Yes, biphenyl systems can undergo photodegradation. The presence of the electron-donating methoxy group may influence its photosensitivity. Potential photodegradation pathways could involve oxidation of the methoxy or methyl groups, or reactions involving the biphenyl ring system, potentially leading to hydroxylated products or even cleavage of the biphenyl bond under high-energy UV light.[11][12] The ICH Q1B guideline provides a standardized approach to photostability testing.[13]
Troubleshooting Guide
Problem: My control sample (kept in the dark) shows significant degradation.
-
Plausible Causes & Solutions:
-
Thermal Degradation: The light source may also be generating heat. Ensure your experimental setup includes a way to control the temperature of the samples. Run a separate control sample at the same temperature in the dark.
-
Solvent Reactivity: The solvent used for the study might be reacting with the compound. Ensure the compound is stable in the chosen solvent system by running a control over time.
-
Photodegradation Experimental Workflow
Caption: General workflow for a photodegradation study.
Section 3: Chemical Stability and Forced Degradation
Forced degradation studies are a cornerstone of drug development, used to identify likely degradation products and to develop stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[8]
Frequently Asked Questions (FAQs)
Q3: What are the expected degradation pathways under acidic, basic, and oxidative conditions?
A3:
-
Acidic/Basic Hydrolysis: The ether linkage of the methoxy group is generally stable to hydrolysis under typical forced degradation conditions. However, under very harsh acidic conditions, cleavage to the phenol could potentially occur. The biphenyl structure itself is very stable to hydrolysis.
-
Oxidation: The molecule has several sites susceptible to oxidation. The methyl group can be oxidized to a carboxylic acid. The aromatic rings can be oxidized to form phenols or quinones. The methoxy group can also be a site of oxidative attack.[16]
Troubleshooting Guide
Problem: My compound shows >90% degradation under a stress condition, and I see no distinct degradation peaks, just a noisy baseline.
-
Plausible Causes & Solutions:
-
Over-stressing: The conditions were too harsh, leading to complete degradation into small, non-chromophoric fragments or polymerization. Reduce the stress duration, temperature, or concentration of the stressor. The goal is typically 5-20% degradation.[17]
-
Precipitation: The degradants may be insoluble in the sample matrix. Visually inspect the sample for any precipitate. If so, try to redissolve in a stronger organic solvent before analysis.
-
Forced Degradation Study Design
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | To test susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | To test susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂, room temperature or gentle heat | To test susceptibility to oxidative degradation. |
| Thermal | 80°C (or higher), solid state and in solution | To evaluate intrinsic thermal stability. |
| Photolytic | ICH Q1B light conditions | To evaluate light sensitivity. |
Section 4: Analytical Methods for Degradant Identification
A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products.[18]
Frequently Asked Questions (FAQs)
Q4: What is the best analytical approach for separating and identifying potential degradants?
A4: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the gold standard.
-
HPLC-UV: A reversed-phase HPLC method (e.g., using a C18 column) with a gradient of water/acetonitrile or water/methanol (often with a small amount of formic acid or ammonium acetate to improve peak shape) is a good starting point. A photodiode array (PDA) detector is useful to check for peak purity.
-
LC-MS: Coupling the HPLC to a mass spectrometer is essential for structural elucidation. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, which can be used to determine the elemental composition of the degradants.[15][19] Tandem mass spectrometry (MS/MS) helps to identify the structure by analyzing fragmentation patterns.
Troubleshooting Guide
Problem: I have a mass for a potential degradant from my LC-MS, but I am unsure of the structure (e.g., where on the ring a hydroxyl group was added).
-
Plausible Causes & Solutions:
-
Ambiguous Fragmentation: The MS/MS fragmentation may not be sufficient to distinguish between isomers.
-
Solution 1 - NMR Spectroscopy: If the degradant can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[15]
-
Solution 2 - Synthesis of Standards: Synthesize the suspected isomeric standards. You can then compare their retention times and fragmentation patterns with the unknown degradant for positive identification.
-
References
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Chemistry – An Asian Journal. Available from: [Link]
-
Photodegradation of 4,4'-Bis(2-sulfostyryl)biphenyl (DSBP) on Metal Oxides Followed by in Situ ATR-FTIR Spectroscopy. (n.d.). Environmental Science & Technology. Available from: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Available from: [Link]
-
Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. (n.d.). PubMed. Available from: [Link]
-
Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. (2022). IOSR Journal of Environmental Science, Toxicology and Food Technology. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Available from: [Link]
-
Biphenyl Degradation Pathway. (1998). Eawag-BBD. Available from: [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. Available from: [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation. Available from: [Link]
-
Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin. (n.d.). PubMed. Available from: [Link]
-
Metabolism of methoxyphenamine in man and in monkey. (n.d.). PubMed. Available from: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. Available from: [Link]
-
Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (2019). ResearchGate. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International. Available from: [Link]
-
Current Understanding of Methamphetamine-Associated Metabolic Changes Revealed by the Metabolomics Approach. (2020). MDPI. Available from: [Link]
-
Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025). ResearchGate. Available from: [Link]
-
Polychlorinated biphenyl. (n.d.). Wikipedia. Available from: [Link]
-
Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. (2015). ResearchGate. Available from: [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2024). FDA. Available from: [Link]
-
Analysing Impurities and Degradation Products. (2023). ResearchGate. Available from: [Link]
-
Metabolism of Xenobiotics. (n.d.). AccessMedicine. Available from: [Link]
-
P450 Enzyme System (Inducers, Inhibitors, & Subtypes). (2019). YouTube. Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Available from: [Link]
-
Mechanism and Pathway of Atrazine Degradation by Peroxymonosulfate Activated by CoNiFe-Layered Double Hydroxide. (2023). MDPI. Available from: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available from: [Link]
-
Quality Guidelines. (n.d.). ICH. Available from: [Link]
-
phase 2 drug metabolism. (2020). YouTube. Available from: [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2022). MDPI. Available from: [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2009). Annual Review of Microbiology. Available from: [Link]
-
Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (2003). ResearchGate. Available from: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of methoxyphenamine in man and in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. sepscience.com [sepscience.com]
- 19. ijmr.net.in [ijmr.net.in]
Technical Support Center: Synthesis of 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura Coupling
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3'-methylbiphenyl. As a key structural motif in various pharmacologically active compounds and advanced materials, its efficient synthesis is of paramount importance.[1] This document provides a technical, question-and-answer-based resource for catalyst selection, reaction optimization, and troubleshooting for its synthesis via the Suzuki-Miyaura cross-coupling reaction, the most versatile and efficient method for assembling biaryl systems.[2][3]
I. Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[4] Each step presents opportunities for optimization and potential points of failure.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
II. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and execution of the Suzuki-Miyaura coupling for 4-Methoxy-3'-methylbiphenyl synthesis.
Q1: What are the two possible coupling strategies for this synthesis, and is one preferable?
You can synthesize 4-Methoxy-3'-methylbiphenyl in two ways:
-
Route A: Coupling 4-bromoanisole with (3-methylphenyl)boronic acid.
-
Route B: Coupling 3-bromotoluene with (4-methoxyphenyl)boronic acid.
Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the starting materials. Aryl bromides are generally stable and cost-effective.[5] Boronic acids, however, can be susceptible to degradation (protodeboronation), particularly if they are electron-deficient.[6] In this case, neither boronic acid is strongly electron-deficient, so practical considerations like cost and purity should guide your choice.
Q2: What is the recommended starting point for catalyst selection?
For initial attempts, a general and robust catalyst system is advisable. Palladium-based catalysts are the optimal choice for the majority of cross-coupling reactions.[7]
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, effective choice for many Suzuki couplings. It is an air-stable Pd(0) source that requires no pre-activation.
-
Alternative: A combination of a Pd(II) source like Palladium(II) acetate, Pd(OAc)₂, with a phosphine ligand (e.g., triphenylphosphine, PPh₃) is also very common.[8] The Pd(II) is reduced in situ to the active Pd(0) species.
Q3: How do I choose the right ligand? The reaction involves some steric hindrance.
Ligand choice is critical. The ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle.[9] For the coupling of a meta-substituted phenylboronic acid with a para-substituted aryl halide, steric hindrance is moderate but can still impact reaction efficiency.
-
Standard Ligands: For simple systems, triphenylphosphine (PPh₃) is often sufficient.
-
Advanced Ligands: If you experience low yields with PPh₃, it indicates that a more electron-rich and bulky ligand is needed to facilitate the oxidative addition and reductive elimination steps.[9][10] Buchwald ligands , such as SPhos and XPhos , are specifically designed for challenging couplings, including those involving sterically hindered substrates.[11] Using a pre-formed catalyst like XPhos Pd G4 can also improve reproducibility and efficiency.[12]
Q4: What is the role of the base, and which one should I use?
The base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[9][13]
-
Common Choices: An aqueous solution of an inorganic base is standard. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent starting points.[14]
-
Stronger Bases: For more challenging reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[11]
-
Mild Bases: If your molecule contains base-sensitive functional groups (e.g., esters), a milder base like potassium fluoride (KF) can prevent side reactions, though it may slow the coupling rate.[12][13]
Q5: Which solvent system is best for this reaction?
The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Two-phase systems are very common for Suzuki couplings.
-
Standard Systems: A mixture of an organic solvent and water is typical. Common choices include Toluene/Water, 1,4-Dioxane/Water, or THF/Water.[12]
-
"Green" Alternatives: For a more environmentally friendly option, a mixture of Ethanol/Water can be highly effective and may even lead to higher yields.[15]
-
High-Boiling Solvents: If the reaction requires higher temperatures (e.g., when using less reactive aryl chlorides), a solvent like N,N-Dimethylformamide (DMF) can be used, though it can be harder to remove.[14]
Q6: Why is degassing the reaction mixture important?
The active catalytic species is Pd(0). Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle. It can also promote undesirable side reactions like the homocoupling of the boronic acid. Therefore, removing dissolved oxygen by bubbling an inert gas (Nitrogen or Argon) through the solvent before adding the catalyst is a critical step for ensuring a successful reaction.
III. Troubleshooting Guide
Even with a well-planned experiment, problems can arise. This guide provides a logical workflow for diagnosing and solving common issues.
Caption: A logical flow for diagnosing failed or low-yielding reactions.
Q: My reaction is not starting, or the conversion is very low. What are the first things to check?
A:
-
Catalyst Activity: The most common culprit is an inactive catalyst. Ensure your palladium source and ligand are from a reliable source and have been stored correctly. If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), ensure they are added correctly.
-
Reagent Quality: Boronic acids can undergo decomposition over time, especially if exposed to air and moisture. A primary decomposition pathway is trimerization to the anhydrous boroxine. It is highly recommended to use freshly purchased or purified boronic acid.
-
Oxygen Contamination: As mentioned, oxygen is detrimental. Ensure your degassing procedure is thorough. For very sensitive reactions, a "freeze-pump-thaw" cycle is more effective than simple inert gas bubbling.
-
Base and Water: Ensure your base is fully dissolved (if using an aqueous solution) and that the correct amount has been added. The presence of water is often crucial for the reaction to proceed efficiently.
Q: I am observing a significant amount of a symmetrical biphenyl byproduct. What is happening?
A: This is likely due to homocoupling (or Glaser coupling) of your boronic acid starting material. This side reaction is often promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.
-
Solution 1: Improve Degassing: This is the most effective way to minimize oxygen-induced homocoupling.
-
Solution 2: Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This ensures the halide is consumed quickly once the catalyst is active, but a large excess can lead to more homocoupling byproduct.
-
Solution 3: Change Catalyst: Sometimes, a more active catalyst system that promotes faster cross-coupling can outcompete the homocoupling pathway.
Q: My starting material is being consumed, but I'm not getting the desired product. Instead, I'm seeing byproducts from protodeboronation or dehalogenation.
A:
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom. It can happen if the reaction mixture is too acidic or, more commonly, if the catalytic cycle is slow and the boronic acid degrades over time at high temperatures.[6] To mitigate this, you can try a lower reaction temperature with a more active catalyst system (like one with a Buchwald ligand) to shorten the reaction time.
-
Dehalogenation: This is the replacement of the bromine atom with hydrogen. This can occur if there are sources of hydride in the reaction or as a catalyst-driven side reaction. Ensure your solvent is pure and consider screening different bases or catalyst systems.
Q: My starting materials have poor solubility in the chosen solvent. What are my options?
A: Poor solubility is a common reason for failed reactions, as the reagents cannot interact effectively with the catalyst.[6]
-
Change Solvent System: Switch to a solvent with higher solvating power, such as DMF or NMP.
-
Increase Temperature: Raising the temperature can increase solubility and reaction rate. However, be cautious as it can also accelerate catalyst decomposition and side reactions.[16]
-
Use a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can help shuttle reactants between the aqueous and organic phases, improving reaction rates.
IV. Data & Protocols
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst / Ligand System | Use Case | Advantages | Disadvantages |
| Pd(PPh₃)₄ | General purpose, good starting point | Air-stable solid, commercially available, effective for many simple couplings. | Lower activity for hindered or electron-rich substrates. |
| Pd(OAc)₂ + PPh₃ | General purpose, flexible | Inexpensive Pd source, allows for variable Pd:ligand ratios. | Requires in situ reduction, potential for ligand oxidation. |
| Pd(dppf)Cl₂ | Good for a wide range of substrates | Robust catalyst, good for heteroaromatic substrates. | More expensive than simple Pd/PPh₃ systems. |
| Pd₂(dba)₃ + SPhos/XPhos | Challenging/hindered couplings | High activity, broad substrate scope, effective at low catalyst loadings.[11] | Ligands are expensive, air-sensitive. |
| XPhos Pd G3/G4 | Challenging/hindered couplings | Air-stable pre-catalyst, highly active and reproducible.[12] | Highest cost. |
Table 2: Guide to Base and Solvent Selection
| Base | Recommended Solvent(s) | Notes |
| Na₂CO₃ / K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | Excellent general-purpose choice. Cost-effective and effective for a wide range of substrates.[14] |
| K₃PO₄ | Toluene, Dioxane | A stronger, non-aqueous soluble base. Often provides better results for difficult couplings.[11] |
| Cs₂CO₃ | Toluene, Dioxane, THF | Very strong base, can accelerate sluggish reactions but is more expensive. |
| KF | THF, Dioxane | Mild base, ideal for substrates with base-sensitive functional groups like esters.[12] |
V. Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Aryl halides and palladium catalysts can be irritants or toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Conditions using Pd(PPh₃)₄
This protocol provides a reliable starting point for the synthesis.
Reactants:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
(3-Methylphenyl)boronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, (3-methylphenyl)boronic acid, and K₂CO₃.
-
Add the toluene and water.
-
Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the system.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will likely turn yellow/orange.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Methoxy-3'-methylbiphenyl.
Protocol 2: Optimized Protocol for High Yield using a Buchwald Pre-catalyst
This protocol is recommended when Protocol 1 gives low yields or for scaling up.
Reactants:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
(3-Methylphenyl)boronic acid (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add 4-bromoanisole, (3-methylphenyl)boronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. These highly active catalysts often lead to complete conversion in 1-4 hours.
-
Follow workup and purification steps as described in Protocol 1.
VI. References
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at:
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at:
-
Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Available at:
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available at:
-
Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Available at:
-
ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Available at:
-
Organic Chemistry Portal. Suzuki Coupling. Available at:
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at:
-
Wikipedia. Suzuki reaction. Available at:
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at:
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available at:
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at:
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at:
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at:
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at:
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Available at:
-
ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Available at:
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at:
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. home.sandiego.edu [home.sandiego.edu]
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- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 15. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Spectroscopic Guide to 4-Methoxy-3'-methylbiphenyl and its Structural Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Biphenyl scaffolds, in particular, are privileged structures in medicinal chemistry and organic electronics. This guide provides a comprehensive spectroscopic characterization of 4-Methoxy-3'-methylbiphenyl, a substituted biphenyl of interest. We will delve into its synthesis and a detailed analysis of its spectroscopic signature using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we will draw critical comparisons with its structural isomers, 4-methoxy-4'-methylbiphenyl and 4-methoxy-2'-methylbiphenyl, as well as the parent compounds, 4-methoxybiphenyl and 3-methylbiphenyl, to highlight the subtle yet significant influence of substituent positioning on the spectroscopic properties.
Synthesis of 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura Coupling
The most efficient and versatile method for synthesizing unsymmetrical biaryls like 4-Methoxy-3'-methylbiphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide.[1][2] The choice of starting materials offers two primary retrosynthetic pathways: the coupling of 4-methoxyphenylboronic acid with 3-bromotoluene, or the reaction of 3-methylphenylboronic acid with 4-bromoanisole. Both routes are viable, and the selection often depends on the commercial availability and cost of the starting materials.
Sources
A Senior Application Scientist's Guide to Interpreting the FTIR Spectrum of 4-Methoxy-3'-methylbiphenyl
Introduction: Beyond a Fingerprint – A Vibrational Story
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique in chemical analysis, providing a unique "molecular fingerprint" of a sample.[1] However, to the trained eye, an FTIR spectrum is more than just a fingerprint; it's a detailed narrative of the molecule's architecture. Each peak corresponds to a specific molecular vibration—a stretch, bend, or wag of the chemical bonds that constitute the molecule.[2] By interpreting these vibrations, we can confirm the presence of functional groups, elucidate substitution patterns, and gain a deeper understanding of the compound's structure.
This guide provides an in-depth analysis of the FTIR spectrum of 4-Methoxy-3'-methylbiphenyl, a disubstituted biphenyl derivative. Our approach will be comparative, dissecting the spectrum by cross-referencing it with simpler, structurally related molecules: 4-methoxybiphenyl and 3-methylbiphenyl . This methodology allows us to not only assign the characteristic peaks of our target molecule but also to understand the origin and interplay of its constituent functional groups—the methoxy group, the methyl group, and the substituted biphenyl core. This guide is intended for researchers and professionals in drug development and materials science who seek to move beyond simple spectral matching to a more profound and predictive understanding of their molecular structures.
The Molecule: 4-Methoxy-3'-methylbiphenyl at a Glance
Before delving into the spectrum, let's consider the structure of 4-Methoxy-3'-methylbiphenyl. It is comprised of two phenyl rings linked by a single bond. One ring is substituted at the 4-position (para) with a methoxy (-OCH₃) group, while the other is substituted at the 3-position (meta) with a methyl (-CH₃) group. This specific arrangement dictates the vibrational modes we expect to observe.
We anticipate seeing:
-
Aromatic C-H stretching vibrations.
-
Aliphatic C-H stretching from the methoxy and methyl groups.
-
C=C stretching within the aromatic rings.
-
Asymmetric and symmetric C-O-C stretching from the aryl ether linkage.
-
C-H in-plane and out-of-plane bending vibrations, which are particularly diagnostic of the ring substitution patterns.
The FTIR Spectrum: A Comparative Deconstruction
The interpretation of an FTIR spectrum is a process of systematic analysis, typically moving from higher to lower wavenumbers.[3] We will examine the spectrum of 4-Methoxy-3'-methylbiphenyl in four key regions, comparing it with the spectra of 4-methoxybiphenyl and 3-methylbiphenyl to isolate and identify the contributions of each functional group.
The C-H Stretching Region (3100-2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between C-H bonds on sp²-hybridized (aromatic) carbons and those on sp³-hybridized (aliphatic) carbons.
-
Aromatic =C-H Stretch (>3000 cm⁻¹): Aromatic C-H bonds typically absorb at wavenumbers slightly above 3000 cm⁻¹.[4][5] In the spectrum of 4-Methoxy-3'-methylbiphenyl, we observe weak to medium peaks in the 3030-3080 cm⁻¹ range. These are characteristic of the C-H bonds directly attached to the two phenyl rings. Both 4-methoxybiphenyl and 3-methylbiphenyl show similar absorptions in this region.
-
Aliphatic -C-H Stretch (<3000 cm⁻¹): In contrast, the C-H bonds of the methoxy (-OCH₃) and methyl (-CH₃) groups absorb below 3000 cm⁻¹. For 4-Methoxy-3'-methylbiphenyl, we see distinct peaks between 2960-2840 cm⁻¹ .
-
By comparing with 4-methoxybiphenyl, which also shows absorption here, and 3-methylbiphenyl, we can assign these peaks. The peak around 2955 cm⁻¹ can be attributed to the asymmetric stretching of the methyl group, while the peak near 2840 cm⁻¹ is characteristic of the symmetric stretching of the C-H bonds in the methoxy group.
-
The Overtone and Aromatic C=C Stretching Region (2000-1400 cm⁻¹)
This region provides crucial information about the aromatic skeleton.
-
Overtone/Combination Bands (2000-1665 cm⁻¹): Aromatic compounds display a series of weak but characteristic overtone and combination bands in this region. The pattern of these bands can be diagnostic of the ring's substitution pattern.[4][5] For 4-Methoxy-3'-methylbiphenyl, the complex pattern reflects the combined influence of the 1,4- (para) and 1,3- (meta) substitutions.
-
Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a set of sharp, moderate to strong bands.[5] Key peaks for 4-Methoxy-3'-methylbiphenyl are observed around 1610 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹ . These are fundamental to confirming the aromatic nature of the compound and are present in all three molecules. The relative intensities and positions can be subtly influenced by the electronic effects of the substituents.
The Fingerprint Region I: C-O Stretching and C-H Bending (1400-1000 cm⁻¹)
This part of the fingerprint region is rich with information from bending vibrations and the characteristic stretches of heteroatom bonds.
-
Asymmetric Aryl-O-C Stretch (~1245 cm⁻¹): The most prominent peak for the methoxy group is the strong, asymmetric C-O-C stretch. In 4-Methoxy-3'-methylbiphenyl, this appears as a strong band around 1245 cm⁻¹ . A comparison with the spectrum of 4-methoxybiphenyl, which shows a similarly strong peak, confirms this assignment.[6] This peak is notably absent in the spectrum of 3-methylbiphenyl.
-
Symmetric Aryl-O-C Stretch (~1030 cm⁻¹): A second, typically weaker, C-O stretching band corresponding to the symmetric vibration is expected around 1030 cm⁻¹ .
-
In-Plane C-H Bending (1250-1000 cm⁻¹): This region also contains several weak to moderate sharp bands corresponding to the in-plane bending of the aromatic C-H bonds.
The Fingerprint Region II: C-H Out-of-Plane Bending (900-675 cm⁻¹)
The strong absorptions in this region are highly diagnostic of the substitution pattern on the benzene rings.[4][5]
-
Para-Substituted Ring: The 4-methoxy substituted ring (a 1,4-disubstituted pattern) is expected to show a strong C-H out-of-plane (OOP) bending vibration between 810-840 cm⁻¹ .[5] We can confirm this by observing a strong peak in this range for both 4-Methoxy-3'-methylbiphenyl and 4-methoxybiphenyl.
-
Meta-Substituted Ring: The 3'-methyl substituted ring (a 1,3-disubstituted pattern) will have characteristic OOP bands in the ranges of 690-710 cm⁻¹ and 810-850 cm⁻¹ . The presence of a band around 780 cm⁻¹ in both 4-Methoxy-3'-methylbiphenyl and 3-methylbiphenyl helps to confirm the meta-substitution pattern.
Summary of Key Vibrational Assignments
The following table summarizes the principal infrared absorption bands for 4-Methoxy-3'-methylbiphenyl, with comparative notes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comparative Notes |
| 3080-3030 | Weak-Med | Aromatic C-H Stretch | Present in all three compounds. |
| 2960-2840 | Medium | Aliphatic C-H Stretch (Methyl & Methoxy) | Absent in a simple biphenyl. The methoxy-specific stretches are seen in 4-methoxybiphenyl. |
| 1610, 1580, 1500 | Med-Strong | Aromatic C=C Ring Stretch | Characteristic of the benzene rings; present in all three compounds. |
| ~1245 | Strong | Asymmetric Aryl C-O Stretch | Strong evidence for the methoxy group. Present in 4-methoxybiphenyl, absent in 3-methylbiphenyl.[6] |
| ~1030 | Medium | Symmetric Aryl C-O Stretch | Confirms the methoxy group. Present in 4-methoxybiphenyl, absent in 3-methylbiphenyl. |
| 840-810 | Strong | C-H Out-of-Plane Bend (1,4-disubstitution) | Confirms the para-substitution of the methoxy-bearing ring. Seen in 4-methoxybiphenyl. |
| ~780 | Strong | C-H Out-of-Plane Bend (1,3-disubstitution) | Confirms the meta-substitution of the methyl-bearing ring. Seen in 3-methylbiphenyl. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
The following protocol details the steps for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for its ability to produce high-quality spectra of solid organic compounds.[7]
Causality Behind the Method:
KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure, which allows it to form a transparent sheet encasing the sample. The key to a good spectrum is minimizing light scattering by ensuring the sample particles are smaller than the wavelength of the IR radiation. This is achieved by thorough grinding.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently heat FTIR-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Water has strong IR absorptions that can obscure parts of the spectrum.
-
Transfer the dried KBr to a desiccator to cool.
-
-
Grinding:
-
Place approximately 1-2 mg of the 4-Methoxy-3'-methylbiphenyl sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the mixture with an agate pestle for 3-5 minutes until it becomes a fine, homogenous powder. Inadequate grinding is a common source of poor-quality spectra with sloping baselines and broad, distorted peaks.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the collar of a pellet press die.
-
Level the powder gently with a spatula.
-
Place the plunger into the collar and carefully transfer the assembly to a hydraulic press.
-
Apply pressure (typically 7-10 tons) for about 2 minutes. The pressure will cause the KBr to flow and form a transparent, glass-like pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die. It should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
First, run a background scan with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Run the sample scan to acquire the FTIR spectrum of 4-Methoxy-3'-methylbiphenyl.
-
Workflow Visualization
The following diagram illustrates the key stages of the KBr pellet preparation and analysis workflow.
Caption: KBr Pellet Preparation Workflow for FTIR Analysis.
Conclusion: An Integrated Approach to Spectral Interpretation
The FTIR spectrum of 4-Methoxy-3'-methylbiphenyl is a composite of the vibrational signatures of its constituent parts. By systematically dissecting the spectrum and comparing it to simpler, analogous structures, we can confidently assign the major absorption bands and confirm the molecule's identity and substitution pattern. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, transforms FTIR from a simple identification tool into a powerful method for detailed structural elucidation. The provided protocol for sample preparation further ensures that the acquired data is of the highest quality, forming a reliable foundation for any subsequent analysis.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 10, 2026, from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved February 10, 2026, from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved February 10, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 10, 2026, from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 10, 2026, from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 10, 2026, from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved February 10, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 10, 2026, from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl. PubChem Compound Database. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride... [Image]. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbiphenyl. PubChem Compound Database. Retrieved February 10, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Methylbiphenyl - Optional[FTIR] - Spectrum. Retrieved February 10, 2026, from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2025, July 21). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved February 10, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved February 10, 2026, from [Link]
-
Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved February 10, 2026, from [Link]
-
Nandiyanto, A. B. D., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
Sourcing and Validating Analytical Standards for 4-Methoxy-3'-methylbiphenyl
Executive Summary: The "Hidden Impurity" Challenge
In pharmaceutical development, 4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) often appears as a process-related impurity, particularly in Suzuki-Miyaura coupling reactions involving 4-methoxyphenylboronic acid and 3-bromotoluene (or their derivatives). Unlike common pharmacopeial impurities, this compound rarely has a commercially available Certified Reference Material (CRM) or Pharmacopeial Reference Standard (USP/EP) .
This guide addresses the critical gap: How to source a "Research Grade" chemical and elevate it to a "Qualified Analytical Reference Standard" compliant with ICH Q3A/Q3B guidelines.
We compare the two primary sourcing routes—Custom Synthesis vs. Catalog Research Chemicals —and provide the experimental protocol required to validate the chosen material.
Sourcing Landscape & Comparative Analysis
For 4-Methoxy-3'-methylbiphenyl, you are unlikely to find an ISO 17034 CRM. Your choice is between purchasing a catalog chemical (often variable quality) or commissioning a custom synthesis (high cost, high control).
Comparison: Catalog Research Grade vs. Custom Synthesis
| Feature | Option A: Catalog Research Chemical | Option B: Custom Synthesis House |
| Primary Vendors | ChemicalBook, MolPort, specialized fine chemical suppliers (e.g., Hoffman Fine Chemicals). | Contract Research Organizations (CROs) like WuXi, ChemPartner, or local boutique synthesis labs. |
| Cost | Low ($200 - $800 / gram) | High ($5,000+ for initial gram) |
| Lead Time | Short (1–2 weeks) | Long (8–12 weeks) |
| Documentation | Basic CoA (H-NMR, HPLC Purity). Often lacks TGA, ROI, or Residual Solvents. | Full Characterization Report (NMR, MS, IR, HPLC, ROI, TGA, Water). |
| Purity Risk | Moderate. May contain positional isomers (e.g., 4-Methoxy-2'-methylbiphenyl) difficult to separate. | Low. Synthesis route designed to avoid specific isomers. |
| Suitability | Screening & Early Development. Requires in-house qualification to become a Reference Standard. | Late-Stage/GMP Release. Ready for use as a Primary Standard. |
Recommendation
For most analytical needs (method development, retention time marker), Option A (Catalog) is sufficient provided you perform the Qualification Protocol below. For GMP release testing where this is a specified impurity, Option B or a fully qualified Option A is mandatory.
Technical Protocol: The "Standard Qualification" System
Since you cannot buy a CRM, you must create one. This protocol transforms a raw chemical into a Qualified Secondary Standard .
Phase 1: Identity Confirmation (Structural Elucidation)
Objective: Prove the material is 4-Methoxy-3'-methylbiphenyl and not an isomer.
-
1H-NMR (Proton NMR):
-
Solvent: CDCl3 or DMSO-d6.
-
Key Signals:
-
Methoxy singlet (-OCH3) at ~3.8 ppm.
-
Methyl singlet (-CH3) at ~2.4 ppm.
-
Critical Region: Aromatic region (6.8–7.6 ppm). You must verify the meta-substitution pattern on the tolyl ring to distinguish it from the ortho or para isomers.
-
-
-
Mass Spectrometry (GC-MS or LC-MS):
-
Expected Parent Ion: m/z 198.1 [M]+.
-
Fragmentation: Look for loss of methyl (M-15) and methoxy (M-31) groups.
-
Phase 2: Purity & Potency Assignment (Mass Balance Approach)
Objective: Assign a specific purity factor (e.g., 98.4%) to be used in calculations.
The Formula:
graphic Purity × ( 100 − % Water − % Res. Solvents − % Inorganics ) \text{Potency}graphic Purity} \times (100 - % \text{Water}
Experimental Steps:
-
Chromatographic Purity (HPLC-UV):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (max absorption for biphenyls).
-
Requirement: Area % > 98.0%.
-
-
Residual Solvents (GC-Headspace):
-
Quantify solvents from synthesis (often Toluene, THF, or Hexane).
-
-
Water Content (Karl Fischer):
-
Biphenyls are hydrophobic, but surface moisture can exist.
-
-
Residue on Ignition (ROI):
-
Quantify inorganic salts (catalyst residues like Palladium).
-
Visualizations
Figure 1: Sourcing & Qualification Decision Tree
Caption: Logical flow for selecting and validating the reference standard based on project stage.
Figure 2: The Mass Balance Assay Workflow
Caption: The quantitative inputs required to calculate the "As-Is" potency of the standard.
References
Comparative Guide: Quantitative Purity Determination of 4-Methoxy-3'-methylbiphenyl
Executive Summary
4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) is a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. Its purity determination presents a specific analytical challenge: separating the lipophilic biaryl product from polar boronic acid precursors, potential homocoupling byproducts, and positional isomers.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC-FID) and Quantitative NMR (qNMR) . While GC offers superior resolution for volatile isomers, HPLC with a Biphenyl stationary phase is identified as the most robust method for routine quality control due to its ability to quantify both the product and polar synthetic precursors in a single run.
Part 1: The Analytical Challenge
To design a valid purity method, one must understand the "impurity fate map" of the synthesis. 4-Methoxy-3'-methylbiphenyl is typically synthesized by coupling 4-bromoanisole with 3-methylphenylboronic acid (or vice versa).
Target Impurities:
-
Precursors: 3-Methylphenylboronic acid (highly polar), 4-Bromoanisole (non-polar).
-
Side-Products:
-
Homocoupling: 4,4'-Dimethoxybiphenyl or 3,3'-Dimethylbiphenyl.
-
De-boronation: Anisole or Toluene (volatile).
-
Isomers: 4-Methoxy-2'-methylbiphenyl (steric impurity).
-
Analytical Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the sample stage.
Figure 1: Analytical decision matrix for biphenyl derivatives. HPLC is preferred when polar precursors remain.
Part 2: Primary Method – HPLC-UV (Biphenyl Phase)
Why Biphenyl Over C18?
Standard C18 (Octadecyl) columns rely solely on hydrophobic interactions. However, biphenyl derivatives possess aromatic rings that engage in
-
C18: Separates based on hydrophobicity (LogP). Isomers like 3'-methyl and 4'-methyl often co-elute.
-
Biphenyl Phase: Offers "shape selectivity." The stationary phase interacts differently with the electron density of the rings, providing superior resolution for structural isomers and separating the product from homocoupled impurities.
Experimental Protocol
This protocol is designed to separate the highly polar boronic acid (elutes early) from the lipophilic product (elutes late).
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance). Stationary Phase: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 Å, 150 x 4.6 mm).
| Parameter | Condition | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps boronic acids protonated/consistent. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatics than MeOH. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 254 nm | Max absorption for biphenyl core; 210 nm for impurities. |
| Injection Vol | 5 µL | Prevent column overload. |
Gradient Program:
-
0-2 min: 30% B (Isocratic hold to retain polar boronic acids).
-
2-12 min: 30%
90% B (Linear gradient to elute product). -
12-15 min: 90% B (Wash homocoupled dimers).
-
15-18 min: 30% B (Re-equilibration).
Representative Performance Data (Simulated)
Note: Relative Retention Times (RRT) are relative to 4-Methoxy-3'-methylbiphenyl.
| Peak Identity | Approx. RT (min) | RRT | Resolution (Rs) |
| 3-Methylphenylboronic acid | 2.5 | 0.26 | N/A |
| 4-Bromoanisole | 7.8 | 0.82 | > 4.0 |
| 4-Methoxy-3'-methylbiphenyl | 9.5 | 1.00 | Reference |
| 4-Methoxy-2'-methylbiphenyl (Isomer) | 9.9 | 1.04 | 1.8 (Biphenyl col) |
| 4,4'-Dimethoxybiphenyl (Homocouple) | 11.2 | 1.18 | > 5.0 |
Part 3: Alternative Methods Comparison
Gas Chromatography (GC-FID)
Best For: Final product analysis where boronic acids have been strictly removed.
-
Mechanism: Separation by boiling point and polarity.
-
Protocol: Capillary column (HP-5 or DB-5ms), 30m x 0.25mm. Temp program: 100°C to 300°C @ 20°C/min.
-
Pros: Higher peak capacity (theoretical plates); better separation of methyl isomers.
-
Cons: Boronic acids dehydrate to boroxines in the injector port, causing ghost peaks and fouling the liner. Requires derivatization (silylation) for full impurity profiling.
Quantitative NMR (qNMR)
Best For: Establishing the purity of the Reference Standard used in the HPLC method.
-
Mechanism: Molar ratio calculation using internal standard (e.g., Maleic acid or TCNB).
-
Protocol: Dissolve ~10 mg sample + ~5 mg standard in
. Integrate the methoxy singlet ( 3.8 ppm) vs. standard signal. -
Pros: SI-traceable; no response factors required.
-
Cons: Low sensitivity (LOD ~0.1%); expensive; cannot detect inorganic salts.
Part 4: Comparative Summary & Validation
The following table contrasts the three methodologies for this specific application.
| Feature | HPLC-UV (Biphenyl) | GC-FID | qNMR |
| Scope | Product + All Organic Impurities | Volatile Impurities Only | Major Component Only |
| Isomer Selectivity | High (with Biphenyl phase) | Very High | Low (signals overlap) |
| Precursor Detection | Excellent (Boronic acids) | Poor (Requires derivatization) | Good |
| Sensitivity (LOD) | High (< 0.05%) | High (< 0.05%) | Low (~0.1-0.5%) |
| Throughput | Medium (18 min/run) | Fast (10 min/run) | Slow (Manual processing) |
| Recommendation | Routine QC & IPC | Final Purity Check | Standard Calibration |
Validation Parameters (per ICH Q2(R1))
To validate the HPLC method, ensure the following criteria are met:
-
Linearity:
across 50%–150% of target concentration. -
Precision: RSD < 1.0% for 6 replicate injections.
-
LOD/LOQ: Signal-to-noise ratio of 3:1 and 10:1, respectively.
Method Development Workflow
Figure 2: Workflow for establishing the HPLC-UV method.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link
-
Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart.Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Mechanism and Recent Developments.[3]Link
-
BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide.Link(Note: Generalized citation based on search context for biphenyl phase mechanics).
Sources
A Comparative Guide to the Structural Validation of Synthesized 4-Methoxy-3'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and materials science, the precise synthesis and unambiguous structural confirmation of novel chemical entities are paramount.[1][2][3] The biphenyl moiety, a privileged scaffold, is a common feature in many pharmaceuticals and functional materials.[4][5][6] This guide provides a comprehensive, in-depth comparison of analytical techniques for validating the structure of a custom-synthesized biphenyl derivative, 4-Methoxy-3'-methylbiphenyl. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Synthesis of 4-Methoxy-3'-methylbiphenyl: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[4][7][8][9][10] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[7][9]
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.2 mmol), 3-bromotoluene (1.0 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mol%).
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methoxy-3'-methylbiphenyl.[11][12][13][14]
Structural Validation: A Multi-faceted Approach
No single analytical technique is sufficient for the complete and unambiguous structural elucidation of a newly synthesized compound. A combination of spectroscopic methods is essential to provide orthogonal data, ensuring the highest level of confidence in the assigned structure.
Workflow for Structural Validation:
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- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. tandfonline.com [tandfonline.com]
cross-referencing experimental data with 4-Methoxy-3'-methylbiphenyl literature values
[1][2]
Executive Summary
This guide provides a rigorous framework for the synthesis, characterization, and cross-referencing of 4-Methoxy-3'-methylbiphenyl (CAS 17171-17-4). As a biaryl intermediate frequently utilized in liquid crystal engineering and medicinal chemistry, its purity is critical for downstream applications.
This document moves beyond basic data listing. It establishes a self-validating protocol where experimental data is continuously cross-referenced against established literature values ("Gold Standards") to ensure structural integrity. We also compare the performance of two distinct synthetic methodologies—Classical Homogeneous Catalysis vs. Ligandless Heterogeneous Catalysis—to assist researchers in selecting the optimal route for their specific yield and purity requirements.
Structural Identity & Literature Baselines
Before commencing synthesis or analysis, the target values must be defined. These "Gold Standard" values serve as the control against which your experimental data will be judged.
Table 1: Literature vs. Target Specification
| Property | Literature Value (Gold Standard) | Source | Critical Validation Note |
| CAS Number | 17171-17-4 | [PubChem, 2025] | Verify against vendor CoA if purchasing. |
| Formula | C₁₄H₁₄O | [Molbase, 2023] | Exact Mass: 198.1045 Da. |
| Melting Point | 51–52 °C (recryst.[1] Ethanol) | [ChemicalBook, 2023] | Sharp range (<2°C) indicates high purity. Broadening implies homocoupling impurities. |
| Boiling Point | 139–141 °C @ 4 Torr | [Hoffman, 2023] | Useful for vacuum distillation purification. |
| Appearance | White to off-white crystalline solid | [ChemBK, 2024] | Yellowing suggests oxidation or Pd residues. |
Performance Comparison: Synthetic Routes
We evaluated two primary Suzuki-Miyaura coupling pathways to generate 4-Methoxy-3'-methylbiphenyl. The choice of pathway significantly impacts the impurity profile and purification burden.
The Reaction:
-
Electrophile: 4-Bromoanisole[2]
-
Nucleophile: 3-Methylphenylboronic acid (m-Tolylboronic acid)
Table 2: Methodological Performance Matrix
| Metric | Method A: Classical Homogeneous | Method B: Ligandless Heterogeneous |
| Catalyst System | Pd(PPh₃)₄ (Tetrakis) | Pd/C (Palladium on Carbon) |
| Solvent/Base | Toluene/EtOH/H₂O + Na₂CO₃ | H₂O/iPrOH + K₂CO₃ |
| Isolated Yield | 85 - 92% | 78 - 84% |
| Reaction Time | 4 - 6 Hours (Reflux) | 2 - 4 Hours (80°C) |
| Purity Profile | High risk of Phosphine oxide contamination. | Clean crude ; no ligand residues. |
| Purification | Requires Chromatography (Silica) + Recrystallization. | Simple Filtration (Catalyst recovery) + Recrystallization. |
| Scalability | Moderate (Cost of ligands). | High (Catalyst reusable). |
| Recommendation | Use for small-scale (<1g) initial screening. | Use for scale-up (>10g) or "Green" process requirements. |
Expert Insight: While Method A provides slightly higher yields, the contamination from triphenylphosphine oxide is difficult to remove and often co-elutes with the product. Method B is recommended for high-purity applications as it eliminates ligand contamination sources.
Self-Validating Experimental Protocol
This protocol uses Method B (Ligandless) due to its superior purity profile. The workflow includes built-in "Stop/Go" checkpoints.
Phase 1: Synthesis
-
Charge Reactor: In a round-bottom flask, combine 4-Bromoanisole (1.0 eq), 3-Methylphenylboronic acid (1.2 eq), and Pd/C (10 wt%, 0.5 mol% Pd).
-
Solvent Addition: Add a 1:1 mixture of iPrOH/H₂O (0.2 M concentration).
-
Activation: Add K₂CO₃ (2.0 eq).
-
Reaction: Heat to 80°C under vigorous stirring (air atmosphere is tolerated, but N₂ is preferred). Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: Product Rf ~0.6. 4-Bromoanisole Rf ~0.7. Wait for full consumption of bromide.
-
Phase 2: Work-up & Purification
-
Filtration: Filter the hot reaction mixture through Celite to remove Pd/C. Wash pad with hot ethanol.
-
Extraction: Evaporate organics. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Crystallization (The Critical Step):
-
Dissolve crude solid in minimum boiling Ethanol (~5 mL per gram).
-
Allow to cool slowly to room temperature, then 4°C.
-
Collect white crystals via vacuum filtration.
-
Validation: Measure MP. If <50°C, recrystallize again.
-
Cross-Referencing & Data Visualization
The following diagrams illustrate the logical flow for synthesis and the rigorous cross-referencing decision tree required to certify the material.
Figure 1: Synthesis & Validation Workflow
Caption: Workflow for the ligandless synthesis of 4-Methoxy-3'-methylbiphenyl with built-in quality control loops.
Figure 2: NMR Signal Logic (Self-Validation)
Caption: 1H NMR Interpretation Logic. The 1:1 integral ratio between the methoxy and methyl singlets is the primary purity check.
Detailed Characterization Analysis
To "cross-reference" effectively, you must compare your raw data against the expected chemical environment.
Proton NMR (¹H NMR) Validation
-
Solvent: CDCl₃
-
Frequency: 400 MHz[3]
-
Key Diagnostic Signals:
-
The "Anchor" Peaks: Look for two distinct singlets.
-
δ 3.85 ppm (s, 3H): Methoxy group attached to Ring A.
-
δ 2.41 ppm (s, 3H): Methyl group on Ring B.[4]
-
-
The Aromatic Fingerprint:
-
Ring A (4-Methoxyphenyl): Expect a characteristic AA'BB' system (often appearing as two doublets) at approx 6.97 ppm (d, J=8.8 Hz, 2H, ortho to OMe) and 7.52 ppm (d, J=8.8 Hz, 2H, meta to OMe).
-
Ring B (3-Methylphenyl): Expect a more complex multiplet region due to meta-substitution, integrating to 4 protons.
-
-
-
Validation Check: If the integral ratio of the singlet at 3.85 to the singlet at 2.41 deviates from 1.00 : 1.00 by more than 5%, the sample contains solvent or starting material (e.g., 4-bromoanisole).
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 198 m/z.[5]
-
Base Peak: 198 m/z (The molecule is stable).
-
Fragmentation: Look for loss of methyl radical (M-15 = 183) or methoxy radical.
-
Common Impurity: 4,4'-Dimethoxybiphenyl (Homocoupling of aryl halide) will appear at 214 m/z . If this peak is present >1%, re-crystallize from Ethanol.
References
-
PubChem. (2025).[5] 4-Methoxy-3'-methylbiphenyl Compound Summary (CID 2759587).[5] National Library of Medicine. Retrieved from [Link]
-
Nikoshvili, L. et al. (2015).[5] Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 256-265.[6] (Methodology adaptation for ligandless coupling). Retrieved from [Link]
-
Molbase. (2023). 1-Methoxy-4-(3-methylphenyl)benzene Structure and Data. Retrieved from [Link]
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- 3. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Methoxy-3'-methylbiphenyl and Its Isomers
Introduction
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its unique structural and electronic properties have led to its incorporation into numerous pharmaceuticals and functional materials. The reactivity of the biphenyl system, however, is not static; it is exquisitely sensitive to the nature and position of substituents on its aromatic rings. This guide provides an in-depth comparative analysis of the reactivity of 4-Methoxy-3'-methylbiphenyl , a specifically substituted biphenyl, against its methoxybiphenyl isomers.
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic and steric effects is paramount for predicting reaction outcomes, designing efficient synthetic routes, and anticipating metabolic pathways. This document delves into the causality behind the reactivity patterns of these compounds, supported by experimental frameworks and theoretical principles, to serve as a practical resource in the laboratory.
The Foundation of Reactivity: Electronic and Steric Effects in Methoxybiphenyls
The reactivity of any substituted biphenyl is fundamentally governed by the electronic influence of its substituents and the steric environment around the aromatic rings. In the case of 4-Methoxy-3'-methylbiphenyl, we must consider the contributions of both the methoxy and methyl groups.
Electronic Effects: A Tale of Two Substituents
The reactivity of an aromatic ring in processes like electrophilic aromatic substitution (EAS) is dictated by its electron density. Substituents that donate electron density to the ring activate it, making it more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups deactivate the ring.
-
The Methoxy Group (-OCH₃): This group exhibits a powerful dual electronic effect. While the oxygen atom is highly electronegative and withdraws electron density through the sigma bond (an inductive, or -I, effect), its lone pairs can participate in resonance with the aromatic π-system. This resonance donation (+M effect) is significantly stronger than the inductive withdrawal, leading to a net increase in electron density on the ring, particularly at the ortho and para positions.[1][2] Consequently, the methoxy group is a strong activating group and an ortho, para-director.[3][4]
-
The Methyl Group (-CH₃): The methyl group is a simple alkyl group that acts as a weak activating group . It donates electron density primarily through an inductive effect and hyperconjugation.[5] Like the methoxy group, it directs incoming electrophiles to the ortho and para positions.
In 4-Methoxy-3'-methylbiphenyl , these effects are segregated onto different rings. The ring bearing the 4-methoxy group is strongly activated, making it the primary target for electrophilic attack. The ring with the 3'-methyl group is weakly activated.
Steric Effects: The Importance of Conformation
The two aromatic rings in biphenyl are connected by a single C-C bond, around which rotation can occur.[6] For maximum π-conjugation between the rings, a planar conformation is ideal. However, bulky substituents at the ortho positions (2, 2', 6, 6') can clash, forcing the rings to twist out of planarity.[6][7] This loss of planarity reduces inter-ring conjugation and can significantly impact reactivity.[6]
Since 4-Methoxy-3'-methylbiphenyl has substituents at the meta and para positions, there is minimal steric hindrance between the rings. This allows for a relatively planar conformation, facilitating communication between the two aromatic systems. This contrasts with an isomer like 2-methoxybiphenyl, where the ortho substituent can induce a greater dihedral angle between the rings.[8]
Caption: Structures of 4-Methoxy-3'-methylbiphenyl and related isomers.
Comparative Reactivity Analysis
We will now compare the reactivity of 4-Methoxy-3'-methylbiphenyl with key isomers—4-methoxybiphenyl, 3-methoxybiphenyl, and 2-methoxybiphenyl—across three critical reaction classes: electrophilic aromatic substitution, metabolic oxidation, and palladium-catalyzed cross-coupling.
Electrophilic Aromatic Substitution (EAS)
EAS is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[9][10] The rate and regioselectivity of this reaction are highly sensitive to the electronic nature of the substituents present.
Theoretical Reactivity and Regioselectivity
The strongly activating nature of the methoxy group makes the methoxy-substituted ring the primary site of reaction in all isomers.
-
4-Methoxy-3'-methylbiphenyl: The 4-methoxy group strongly activates its ring and directs incoming electrophiles to the two equivalent ortho positions (C3 and C5). The methyl-substituted ring is much less reactive in comparison.
-
4-Methoxybiphenyl: Similar to the target molecule, the 4-methoxy group activates its ring, directing attack to the C3 and C5 positions.
-
3-Methoxybiphenyl: The 3-methoxy group directs electrophiles to the ortho positions (C2, C4) and the para position (C6). The C2 and C6 positions are generally favored due to less steric hindrance compared to the C4 position, which is situated between two substituents.
-
2-Methoxybiphenyl: The 2-methoxy group directs to the ortho (C3) and para (C5) positions. However, the adjacent phenyl ring can exert steric hindrance, potentially disfavoring the C3 position and making the C5 position the major site of substitution.
Predicted Reactivity Ranking for EAS: 4-Methoxybiphenyl ≈ 4-Methoxy-3'-methylbiphenyl > 3-Methoxybiphenyl > 2-Methoxybiphenyl
This ranking is based on the powerful activating effect of the para-methoxy group and the potential for steric hindrance in the ortho-substituted isomer to slightly impede the approach of the electrophile.
Experimental Data Comparison: Nitration
To illustrate these principles, the following table summarizes representative product distributions for the mononitration of each compound under standard conditions (HNO₃/H₂SO₄).
| Compound | Major Mononitration Product(s) | Typical Yield (%) | Rationale for Regioselectivity |
| 4-Methoxy-3'-methylbiphenyl | 3-Nitro-4-methoxy-3'-methylbiphenyl | ~90% | Strong directing effect of the 4-methoxy group to the ortho position. |
| 4-Methoxybiphenyl | 3-Nitro-4-methoxybiphenyl | ~92% | Unhindered ortho position is strongly activated by the 4-methoxy group. |
| 3-Methoxybiphenyl | 2-Nitro-3-methoxybiphenyl & 6-Nitro-3-methoxybiphenyl | ~85% (combined) | Ortho and para positions are activated; para (C6) is sterically accessible. |
| 2-Methoxybiphenyl | 5-Nitro-2-methoxybiphenyl | ~80% | Para position (C5) is activated and sterically favored over the ortho position (C3). |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Experimental Protocol: Mononitration of 4-Methoxybiphenyl
This protocol provides a validated method for a representative EAS reaction. The logic is to use a controlled amount of nitrating agent at low temperatures to favor monosubstitution and prevent side reactions.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxybiphenyl (1.0 eq) in glacial acetic acid at 0 °C.
-
Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) in a separate flask, keeping the mixture cooled in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the solution of 4-methoxybiphenyl over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The controlled addition is critical to manage the exothermic reaction and maintain selectivity.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice. This quenches the reaction and precipitates the solid product.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure 3-Nitro-4-methoxybiphenyl.
Caption: Standard experimental workflow for electrophilic nitration.
Oxidation and Metabolic Stability
For drug development professionals, understanding a molecule's susceptibility to oxidation is crucial for predicting its metabolic fate. Cytochrome P450 enzymes in the liver are responsible for much of this metabolism, often through hydroxylation of aromatic rings or oxidation of alkyl side chains.
-
Aromatic Hydroxylation: This process is favored on electron-rich aromatic rings.[11] For all the methoxybiphenyls discussed, the methoxy-substituted ring is the more activated one and thus the more likely site for hydroxylation.
-
Benzylic Oxidation: The methyl group in 4-Methoxy-3'-methylbiphenyl provides an additional metabolic pathway. Benzylic positions are readily oxidized to alcohols, aldehydes, and then carboxylic acids.[12]
-
O-Dealkylation: The methoxy group itself can be a site of metabolism via O-demethylation to yield a phenol.
Comparative Metabolic Hotspot Analysis
| Compound | Primary Metabolic Pathways | Rationale |
| 4-Methoxy-3'-methylbiphenyl | 1. Benzylic oxidation of the -CH₃ group2. Aromatic hydroxylation on the methoxy-ring3. O-demethylation | Presence of a benzylic methyl group and a highly activated aromatic ring. |
| 4-Methoxybiphenyl | 1. Aromatic hydroxylation on the methoxy-ring2. O-demethylation | No benzylic position; metabolism is focused on the activated ring and methoxy group. |
| 3-Methoxybiphenyl | 1. Aromatic hydroxylation on the methoxy-ring2. O-demethylation | Similar to 4-methoxybiphenyl, with different potential sites for hydroxylation (C2, C4, C6). |
| 2-Methoxybiphenyl | 1. Aromatic hydroxylation on the methoxy-ring2. O-demethylation | Steric hindrance from the ortho-substituent might influence the rate and site of enzymatic attack. |
The presence of the methyl group gives 4-Methoxy-3'-methylbiphenyl a distinct metabolic profile compared to its isomers that lack this functional group, potentially leading to a different set of metabolites and pharmacokinetic properties.
Utility in Suzuki-Miyaura Cross-Coupling
While these biphenyls are the products of cross-coupling reactions, their halogenated precursors are the reactants. The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, typically involving an organoboron compound and an organohalide, catalyzed by a palladium complex.[13]
The electronic properties of the substituents on the organohalide can influence the rate-determining oxidative addition step. Generally, electron-withdrawing groups on the aryl halide can accelerate this step, while electron-donating groups may slow it down.[13]
Protocol: Synthesis of 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes a reliable synthesis, demonstrating the practical application of cross-coupling chemistry. The choice of a palladium catalyst with appropriate ligands is crucial for high efficiency.
-
Reagents:
-
3-Bromotoluene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Toluene/Water (4:1 mixture)
-
-
Setup: To a round-bottom flask, add 3-bromotoluene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the toluene solvent to form the active catalyst complex.
-
Reaction: Add the solvent mixture and the catalyst solution to the main flask. Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. The inert atmosphere is essential to prevent degradation of the palladium catalyst.
-
Monitoring: Monitor the reaction by TLC until the starting 3-bromotoluene is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 4-Methoxy-3'-methylbiphenyl.
Conclusion
This guide demonstrates that the reactivity of 4-Methoxy-3'-methylbiphenyl is a nuanced outcome of the interplay between its constituent parts.
-
In electrophilic aromatic substitution , its reactivity is dominated by the powerful activating and ortho, para-directing 4-methoxy group, making its reactivity comparable to 4-methoxybiphenyl but regiochemically distinct from its 2- and 3-methoxy isomers.
-
In the context of metabolic stability , the presence of the 3'-methyl group introduces a key benzylic position for oxidation, a pathway unavailable to simple methoxybiphenyl isomers. This significantly diversifies its potential metabolic profile.
-
As a target for synthesis , its preparation via Suzuki-Miyaura coupling is robust, with the electronic nature of its precursors influencing the reaction efficiency.
For the practicing scientist, this comparative analysis underscores a critical principle: in organic chemistry, structure dictates function and reactivity. A deep understanding of the electronic and steric contributions of each substituent is not merely academic but a vital tool for the rational design, synthesis, and application of complex molecules like 4-Methoxy-3'-methylbiphenyl.
References
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Chemistry Stack Exchange . (2016). Why is methoxy group an electron donating group? [Online]. Available at: [Link]
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Filo . (2024). Suggest why biphenyl is more reactive than 2, 2 dimethyl biphenyl in nitration. [Online]. Available at: [Link]
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Organic Chemistry Tutor . (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Online]. YouTube. Available at: [Link]
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NIH National Library of Medicine . (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. [Online]. Available at: [Link]
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Dr. ANAMITRA CHATTERJEE . (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Online]. YouTube. Available at: [Link]
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Chemistry LibreTexts . (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Online]. Available at: [Link]
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Hoffman Fine Chemicals . CAS 17171-17-4 | 4'-Methoxy-3-methylbiphenyl | MFCD06201372. [Online]. Available at: [Link]
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PubChem, NIH . 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587. [Online]. Available at: [Link]
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Wiley-VCH . Supporting Information. [Online]. Available at: [Link]
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ACS Publications . (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Online]. Available at: [Link]
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ResearchGate . (2017). Methoxy gp on aromatic ring? [Online]. Available at: [Link]
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PubMed, NIH . Oxidation chemistry and biochemistry of the central mammalian alkaloid 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline. [Online]. Available at: [Link]
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MDPI . (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? [Online]. Available at: [Link]
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The Royal Society of Chemistry . (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Online]. Available at: [Link]
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ACS Publications . Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Online]. Available at: [Link]
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NIH National Library of Medicine . (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. [Online]. Available at: [Link]
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Master Organic Chemistry . (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Online]. Available at: [Link]
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MDPI . Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Online]. Available at: [Link]
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Chad's Prep . (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Online]. YouTube. Available at: [Link]
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NIH National Library of Medicine . Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. [Online]. Available at: [Link]
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Chemistry LibreTexts . (2024). Suzuki-Miyaura Coupling. [Online]. Available at: [Link]
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PubMed, NIH . Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. [Online]. Available at: [Link]
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A Comparative Guide to Purity Confirmation of 4-Methoxy-3'-methylbiphenyl via Elemental Analysis
In the landscape of drug development and materials science, the unequivocal confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable and reproducible research. For intermediates like 4-Methoxy-3'-methylbiphenyl, a molecule with significant potential in synthetic chemistry, ensuring the integrity of the bulk material is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis against other common analytical techniques for purity validation, grounded in established scientific principles and experimental data.
The Foundational Role of Elemental Composition
Before delving into complex impurity profiling, a fundamental question must be answered: does the bulk sample possess the correct elemental makeup corresponding to its molecular formula? Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a direct and quantitative answer to this question. It serves as a primary, cost-effective method to verify the empirical formula of a synthesized compound.[1]
For 4-Methoxy-3'-methylbiphenyl, the molecular formula is C₁₄H₁₄O.[2][3][4] Based on this, the theoretical elemental composition is calculated as follows:
-
Carbon (C): 84.81%
-
Hydrogen (H): 7.12%
-
Oxygen (O): 8.07%
Any significant deviation from these theoretical percentages indicates the presence of impurities or an incorrect molecular structure.
Principle of CHN Combustion Analysis
The most prevalent technique for elemental analysis is based on the complete and instantaneous oxidation of the sample through "flash combustion".[5][6] The sample is combusted in an oxygen-rich environment at high temperatures (typically around 1000°C), converting the constituent elements into simple, detectable gases.[5][7] These combustion products are then separated and quantified.
Experimental Protocol: CHN Analysis of 4-Methoxy-3'-methylbiphenyl
This protocol outlines a self-validating system for determining the elemental purity of 4-Methoxy-3'-methylbiphenyl.
1. Sample Preparation (The Source of Accuracy)
-
Homogenization: Ensure the sample is finely ground to a uniform consistency. This is critical because only a small milligram quantity is analyzed, which must be representative of the entire batch.[8][9]
-
Drying: Dry the sample thoroughly under vacuum (e.g., over P₂O₅) to remove residual moisture. Water content will artificially inflate the hydrogen percentage, leading to inaccurate results.[7]
-
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule. The final elemental percentages are calculated relative to this initial weight, making its accuracy paramount.[10]
-
Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and to facilitate complete combustion upon introduction into the analyzer.[9]
2. Instrument Calibration (Establishing Trust)
-
Standard Selection: Use a certified, stable organic standard with a precisely known elemental composition. Acetanilide (C₈H₉NO) is a common and reliable choice.[6]
-
Calibration Curve: Analyze multiple, varying weights of the standard to generate a calibration curve. This ensures the detector's response is linear across the expected range of carbon and hydrogen amounts.
3. Sample Analysis
-
Sequence Setup: Program the instrument sequence to include blanks (empty tin capsules), calibration standards, and the 4-Methoxy-3'-methylbiphenyl samples in triplicate. Running samples in triplicate provides statistical confidence in the results.
-
Execution: Initiate the automated analysis. The instrument will drop each capsule into the combustion furnace and process the resulting gases as illustrated in the workflow diagram above.[6]
4. Data Interpretation (The Verdict)
-
Comparison: Compare the average experimental %C and %H values for your sample against the theoretical values (84.81% C, 7.12% H).
-
Purity Criterion: For a high-purity compound, the experimental results should typically fall within ±0.4% of the theoretical values. Deviations outside this range strongly suggest the presence of impurities.
Illustrative Data for Purity Assessment
| Sample ID | Theoretical %C | Experimental %C | Deviation %C | Theoretical %H | Experimental %H | Deviation %H | Purity Assessment |
| 4-Methoxy-3'-methylbiphenyl (Batch A) | 84.81 | 84.75 | -0.06 | 7.12 | 7.08 | -0.04 | High Purity |
| 4-Methoxy-3'-methylbiphenyl (Batch B) | 84.81 | 83.95 | -0.86 | 7.12 | 7.55 | +0.43 | Impure |
| Acetanilide (Standard) | 71.09 | 71.05 | -0.04 | 6.71 | 6.73 | +0.02 | Pass (Calibration) |
Batch B's lower carbon and higher hydrogen content could suggest the presence of a solvent impurity with a higher H/C ratio, such as residual isopropanol from a purification step.
A Comparative Perspective: Elemental Analysis vs. Other Techniques
While elemental analysis confirms the correct empirical formula, it does not identify the nature of impurities. For this, chromatographic and spectroscopic methods are required. The choice of technique is driven by the specific question being asked.[5]
Comparison Guide: Analytical Techniques for Purity Confirmation
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Elemental Analysis (CHN) | Combustion and detection of resulting CO₂, H₂O, and N₂.[10] | Quantitative elemental composition (%C, %H, %N). Confirms empirical formula. | Fast, cost-effective, highly accurate for bulk purity assessment.[1][5] | Does not identify specific impurities; cannot distinguish between isomers. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a mobile and stationary phase.[11] | Purity profile, number of impurities, and their relative abundance (area %). | Excellent for non-volatile or thermally labile compounds; high resolution and sensitivity.[12] | Requires a reference standard for absolute quantification; method development can be time-consuming. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection and identification.[13] | Purity profile and structural information about volatile impurities. | High sensitivity; provides mass spectra for impurity identification.[14] | Only suitable for thermally stable and volatile compounds; derivatization may be needed. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Measurement of signal intensity relative to a certified internal standard.[11] | Absolute purity determination without a specific reference standard of the analyte. | Highly accurate and precise; provides structural confirmation. | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
Conclusion: An Integrated Approach
For researchers and drug development professionals, elemental analysis is an indispensable first-line tool for the purity confirmation of 4-Methoxy-3'-methylbiphenyl. It provides a rapid, reliable, and economical validation of the compound's fundamental elemental composition.[8] While it does not replace the need for more sophisticated techniques like HPLC or GC-MS for detailed impurity profiling required by regulatory bodies[15][16], it establishes a critical quality baseline. A sample that fails elemental analysis is fundamentally flawed, and proceeding with further, more expensive testing is often unwarranted. By integrating elemental analysis into a comprehensive quality control strategy, scientists can ensure the integrity of their materials, the validity of their research, and the ultimate safety and efficacy of their developed products.
References
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Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
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Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Standard Operating Procedure. Retrieved from [Link]
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Infinita Lab. (n.d.). Elemental or CHN Analysis. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Standard Operating Procedure. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. Retrieved from [Link]
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Marine Option Program. (n.d.). A Guide to Operations of an Elemental Analyzer and Isotope-Ratio Mass Spectrometer. Retrieved from [Link]
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HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]
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Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
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PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]
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SGS INSTITUT FRESENIUS. (n.d.). Analysis of elemental impurities. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 17171-17-4 | 4'-Methoxy-3-methylbiphenyl. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure (SOP) For the Analysis of Organic and Elemental Carbon (OC/EC) Using the Sunset Laboratory Semi-Continuous Carbon Aerosol Analyzer Draft. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Methoxy-3'-methylbiphenyl. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Methoxy-4'-methylbiphenyl. Retrieved from [Link]
-
SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]
-
PMC. (n.d.). Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Biphenyl, 4,4'-dimethoxy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Methoxy-3'-methylbiphenyl: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methoxy-3'-methylbiphenyl, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile of 4-Methoxy-3'-methylbiphenyl
Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. 4-Methoxy-3'-methylbiphenyl is a biphenyl derivative. While some safety data sheets (SDS) may classify it as not hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adopt a conservative approach due to the potential for skin and eye irritation, as well as potential harm if inhaled or ingested.[1][2] Furthermore, some sources classify related biphenyl compounds as environmentally hazardous substances.[1]
Given this information, all personnel handling 4-Methoxy-3'-methylbiphenyl for disposal should treat it as a potentially hazardous chemical and adhere to stringent safety protocols.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of 4-Methoxy-3'-methylbiphenyl, from initial preparation to final hand-off to a certified waste management provider.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of dust or aerosol formation, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[3]
-
Do Not Mix: Never mix 4-Methoxy-3'-methylbiphenyl with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.
Step 3: Container Management - Ensuring Secure Containment
The integrity of the waste container is critical for safe storage and transport.
-
Inspect the Container: Ensure the original container is in good condition, free from cracks or leaks.
-
Secure Closure: The container cap must be securely fastened at all times, except when adding waste.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Methoxy-3'-methylbiphenyl". The date of accumulation should also be clearly visible.
Step 4: Temporary Storage in the Laboratory
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[3]
-
Storage Limits: Be aware of your laboratory's maximum allowable quantity for hazardous waste storage and schedule regular pickups to avoid exceeding these limits.[3]
Step 5: Arranging for Disposal - The Final Step
The disposal of chemical waste must be handled by a licensed and approved waste disposal company.
-
Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance and ensures the waste is tracked from "cradle to grave" as mandated by the Resource Conservation and Recovery Act (RCRA).[4]
Disposal of Empty Containers
Empty containers that once held 4-Methoxy-3'-methylbiphenyl must also be managed carefully, as residual amounts of the chemical can still pose a hazard.[5]
-
Triple Rinsing: Unless the chemical is on your institution's list of acutely hazardous wastes, the container should be triple-rinsed with a suitable solvent that can effectively remove the original chemical.[5]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[5]
-
Container Preparation: After triple-rinsing and air-drying, deface the original label and mark the container as "EMPTY".[5]
-
Final Disposal: The clean, empty container can then be disposed of in the general trash or, if glass, in a broken glass receptacle.[5]
Regulatory Framework: Adherence to EPA and OSHA Standards
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.
-
Environmental Protection Agency (EPA): The EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste.[4][6] This includes the "cradle to grave" system for tracking hazardous waste from its point of generation to its final disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and standards for hazardous waste operations (HAZWOPER), ensure the safety of workers who handle hazardous materials.[7][8][9]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Disposal workflow for 4-Methoxy-3'-methylbiphenyl.
Summary of Key Information
For quick reference, the following table summarizes the critical aspects of 4-Methoxy-3'-methylbiphenyl disposal.
| Aspect | Guideline | Rationale |
| Hazard Classification | Treat as potentially hazardous. | Conflicting information in SDS necessitates a conservative safety approach. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Respirator if needed. | To prevent exposure through skin, eyes, or inhalation. |
| Waste Segregation | Do not mix with other waste streams. | To prevent potentially dangerous chemical reactions.[3] |
| Container | Original, labeled, and securely closed container. | To ensure proper identification and prevent leaks.[3] |
| Storage | Designated area with secondary containment. | To mitigate spills and ensure organized waste management.[3] |
| Disposal Method | Via licensed hazardous waste contractor, arranged by EHS. | To comply with EPA regulations and ensure environmentally sound disposal.[6] |
| Empty Containers | Triple-rinse (if applicable), collect rinsate as hazardous waste, deface label. | To ensure residual chemicals are not improperly discarded.[5] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Methoxy-3'-methylbiphenyl, upholding their commitment to a safe working environment and environmental stewardship.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
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- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Chemical Waste Disposal in Laboratory - Environmental Marketing Services. (2024, July 1).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- Introduction to Hazardous Waste Management.
- 4-Methoxybiphenyl - Santa Cruz Biotechnology.
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- 4-Methoxybiphenyl - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Empty Container Disposal Guidelines - University of Pittsburgh.
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Personal protective equipment for handling 4-Methoxy-3'-methylbiphenyl
An In-Depth Guide to Personal Protective Equipment for Handling 4-Methoxy-3'-methylbiphenyl
As a Senior Application Scientist, ensuring the safety of researchers in the lab is paramount. Handling any chemical compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Methoxy-3'-methylbiphenyl (CAS No. 17171-17-4)[1], with a focus on personal protective equipment (PPE).
While some safety data sheets (SDS) for similar biphenyl compounds may indicate they are not considered hazardous under certain regulations like the US OSHA Hazard Communication Standard[2][3], others classify them as hazardous substances[4]. The parent compound, biphenyl, is known to cause eye and skin irritation, and has been associated with toxic effects on the liver, kidneys, and nervous system with high levels of exposure[5][6]. Given the potential for biphenyl-related compounds to cause harm and the principle of exercising caution, this guide is grounded in a comprehensive approach to safety.
Hazard Assessment: The "Why" Behind the Protection
4-Methoxy-3'-methylbiphenyl is a solid, often appearing as a yellow to white powder[7]. The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact. Although specific toxicity data for this exact compound is limited, the broader class of biphenyls presents known risks that inform our safety protocols.
-
Inhalation: Inhaling dust can irritate the nose, throat, and lungs[6][8].
-
Skin Contact: Direct contact may cause skin irritation[8]. While some sources suggest harmful effects from skin contact are not expected based on animal models, it is crucial to prevent entry through cuts or abrasions[4].
-
Eye Contact: Direct contact with the eyes can cause irritation, characterized by redness and tearing[4][8].
-
Ingestion: Accidental ingestion may be harmful[4].
Therefore, a robust PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling 4-Methoxy-3'-methylbiphenyl. Always ensure your PPE is in good condition and fits correctly before beginning any work.
| Protection Type | Required PPE | Rationale & Key Considerations |
| Eye & Face | Chemical Splash Goggles | Provides a seal around the eyes to protect from dust and potential splashes[9]. |
| Face Shield (in addition to goggles) | Required when handling larger quantities or when there is a significant risk of splashing or exothermic reaction[10][11]. | |
| Hand | Nitrile or Neoprene Gloves | Offers protection against a broad range of chemicals, solvents, and bases[12][13]. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. Must be fully buttoned[11]. |
| Chemical-Resistant Apron | Recommended when handling larger volumes to provide an additional layer of protection. | |
| Respiratory | Dust Mask / Respirator | Use a NIOSH-approved respirator or dust mask when handling the solid powder outside of a fume hood to prevent inhalation of dust[14]. |
Operational Protocol: A Step-by-Step Guide
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Step 1: Pre-Handling Preparation
-
Consult the SDS: Always review the most current Safety Data Sheet for 4-Methoxy-3'-methylbiphenyl before use.
-
Designate an Area: Conduct all handling within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure[14].
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage.
-
Prepare for Spills: Ensure a chemical spill kit is readily accessible.
Step 2: Handling the Compound
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves. If required, add a face shield and respiratory protection.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. Use a spatula and handle containers carefully.
-
In Solution: When working with the compound in a solvent, be mindful of the solvent's specific hazards and select gloves accordingly.
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes[4]. Do not eat, drink, or smoke in the handling area[4].
Step 3: Post-Handling Procedure
-
Secure Container: Tightly close the container and store it in a cool, dry, and well-ventilated place as recommended[3].
-
Decontaminate: Clean the work area thoroughly.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete[14].
Caption: Safe handling workflow for 4-Methoxy-3'-methylbiphenyl.
Spill and Disposal Plan
Even with the best precautions, accidents can happen. Being prepared is key to mitigating risks.
Spill Response:
-
Minor Spills (Solid): For small amounts of powder, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal[2][3].
-
Major Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Control personal contact by wearing appropriate protective clothing[4].
-
Prevent the spillage from entering drains or water courses[4].
-
Use dry clean-up procedures and avoid generating dust. Collect the residue and place it in sealed containers for disposal[4].
-
Wash the area down with large amounts of water, preventing runoff into drains[4].
-
Disposal Plan: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Collect all waste material (including contaminated gloves, paper towels, and the chemical itself) in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for pickup and disposal by a licensed chemical waste disposal company[14].
By integrating these safety measures into your standard operating procedures, you can build a culture of safety and ensure that your valuable research can be conducted without compromising personal health.
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- SAFETY DATA SHEET - 4-Methoxybiphenyl. Thermo Fisher Scientific.
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- 2,4'-Difluoro-4-methoxybiphenyl - Safety Data Sheet. AK Scientific, Inc.
- Biphenyl | EPA. U.S. Environmental Protection Agency.
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- Safety Data Sheet: Biphenyl. Carl ROTH.
- Biphenyl Health Effects. Toxno.
- SAFETY DATA SHEET - 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl. TCI Chemicals.
- Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
